molecular formula C6H7N3O2 B1342599 Methyl 4-aminopyrimidine-5-carboxylate CAS No. 714975-53-8

Methyl 4-aminopyrimidine-5-carboxylate

Cat. No.: B1342599
CAS No.: 714975-53-8
M. Wt: 153.14 g/mol
InChI Key: SGGFEYSMPKNABG-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrimidine-5-carboxylate (CAS 714975-53-8) is a high-purity fine chemical with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is a solid that should be stored refrigerated at 2-8°C . This compound serves as a versatile synthetic intermediate and building block in pharmaceutical research and development. Its core research value lies in its role as a precursor for de novo designed ligands that target enzymatically important metal ions . Specifically, derivatives based on its scaffold, such as 2-amino-4-hydroxypyrimidine-5-carboxylates, are designed to function as zinc-binding groups (ZBGs) and have demonstrated promising antibacterial activity in scientific studies . The pyrimidine core is a privileged structure in medicinal chemistry, featuring in compounds with a range of biological activities. As a key intermediate, this compound is used in the synthesis of more complex bicyclic structures like pyrimido[4,5-d]pyrimidines, which are of significant interest for their potential as anticancer, antioxidant, and antimicrobial agents . This product is intended for research applications as a chemical standard and synthetic intermediate. It is strictly for laboratory use by qualified professionals. Handle with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGFEYSMPKNABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596644
Record name Methyl 4-aminopyrimidine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90596644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714975-53-8
Record name Methyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Methyl 4-aminopyrimidine-5-carboxylate: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including vital anticancer and antiviral agents.[1] The precise structural characterization of pyrimidine derivatives is therefore a critical, non-negotiable step in the drug discovery and development pipeline. The arrangement of substituents on the pyrimidine ring dictates the molecule's physicochemical properties, its three-dimensional conformation, and ultimately, its interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the synergistic analytical techniques required for the unambiguous structure elucidation of Methyl 4-aminopyrimidine-5-carboxylate, a key heterocyclic building block. We will move beyond a simple listing of methods to explore the causality behind experimental choices, detailing not just the "how" but the "why" for each step. This document is designed to serve as a field-proven guide for researchers, ensuring a self-validating system for structural confirmation through the integration of spectroscopic and crystallographic data.

The Target Molecule: An Overview

Before delving into the analytical methodologies, it is essential to establish the theoretical framework of the target molecule.

  • Compound Name: this compound

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol [2]

The hypothesized structure contains a pyrimidine ring substituted with an amino group at the C4 position and a methyl carboxylate group at the C5 position. Each analytical technique described herein will serve to confirm this specific arrangement and rule out other potential isomers.

Caption: Hypothesized structure of this compound.

The Analytical Workflow: A Synergistic Strategy

The definitive elucidation of a molecular structure is never reliant on a single technique. It is the congruent and mutually supportive data from orthogonal methods that builds an unshakeable confirmation. Our workflow is designed as a self-validating loop, where the output of one analysis informs and is confirmed by the next.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_crystallography Definitive Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms Mol. Formula & Functional Groups XRay Single-Crystal X-Ray Crystallography MS->XRay Provides Complementary Data for Final Validation NMR NMR Spectroscopy IR->NMR Validates Functional Groups (C=O, N-H) IR->XRay Provides Complementary Data for Final Validation H1_NMR ¹H NMR C13_NMR ¹³C NMR TwoD_NMR 2D NMR (HSQC, HMBC) NMR->XRay Provides Complementary Data for Final Validation H1_NMR->C13_NMR Proton Environments C13_NMR->TwoD_NMR Carbon Skeleton TwoD_NMR->XRay Confirms Connectivity Final Final Structure Confirmed XRay->Final Unambiguous 3D Structure

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective at dissolving polar compounds and has exchangeable proton signals that do not interfere with the analyte's signals.[1]

  • Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Spectroscopy: Identifying the Protons
  • Causality: Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is the first step in assembling the structural puzzle.

  • Expected Data & Interpretation:

    • H2 & H6 Protons: Two singlets are expected for the pyrimidine ring protons. The proton at C2 will likely appear at a different chemical shift than the proton at C6 due to the different electronic environments created by the adjacent nitrogen atoms and substituents.

    • -NH₂ Protons: A broad singlet corresponding to the two protons of the amino group. Its chemical shift can be variable and its broadness is due to quadrupole broadening and potential hydrogen exchange. This peak will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

    • -OCH₃ Protons: A sharp singlet integrating to three protons, characteristic of the methyl ester group.

¹³C NMR Spectroscopy: Defining the Carbon Backbone
  • Causality: Proton-decoupled ¹³C NMR identifies all unique carbon atoms in the molecule, providing a direct count of the carbon environments and initial information about their nature (e.g., C=O, aromatic C, aliphatic C).

  • Expected Data & Interpretation:

    • C=O Carbon: A signal in the downfield region (typically 160-175 ppm), characteristic of an ester carbonyl carbon.

    • Pyrimidine Ring Carbons: Four distinct signals for the four carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the electron-donating/withdrawing nature of the substituents.

    • -OCH₃ Carbon: A signal in the aliphatic region (typically 50-60 ppm) for the methyl ester carbon.

2D NMR (HSQC & HMBC): The Definitive Connectivity Map
  • Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for establishing the substitution pattern.

  • Key HMBC Correlations for Confirmation:

    • H6 to C5 and C4: A correlation from the H6 proton to the C5 and C4 carbons will confirm their proximity.

    • -OCH₃ Protons to C=O: A strong correlation from the methyl protons to the ester carbonyl carbon is definitive proof of the methyl ester functionality.

    • H2 to C4 and C6: Correlations from the H2 proton across the nitrogen atoms to C4 and C6 will lock in the ring structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

  • Causality: Mass spectrometry provides the precise molecular weight of a compound, which is the most direct way to validate its molecular formula.[1] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

  • Experimental Protocol:

    • Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol.[1]

    • Dilution: Dilute the stock solution to a final concentration of ~1 µg/mL using the initial mobile phase composition (e.g., methanol/water with 0.1% formic acid for ESI+).[1]

    • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Expected Data & Interpretation:

    • Protonated Molecule [M+H]⁺: The primary observation in the positive ion mode spectrum should be a peak at m/z 154.06, corresponding to the protonated molecule [C₆H₇N₃O₂ + H]⁺.

    • Fragmentation Pattern: The fragmentation pattern can provide further structural clues. Expect to see losses corresponding to the functional groups, such as the loss of a methoxy radical (·OCH₃) or neutral loss of methanol (CH₃OH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

  • Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a quick functional group inventory.

  • Experimental Protocol: The spectrum can be acquired rapidly using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

  • Expected Data & Interpretation:

    • N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[3]

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the ester carbonyl group.[4]

    • C=N/C=C Stretch: Multiple absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the pyrimidine ring.

Summary of Spectroscopic Data

TechniqueObservationExpected Value/RegionInterpretation
¹H NMR Pyrimidine Protons2 singletsConfirms H2 and H6 protons
Amino Protons1 broad singlet-NH₂ group (D₂O exchangeable)
Methyl Protons1 sharp singlet (3H)-OCH₃ of the ester
¹³C NMR Carbonyl Carbon~165 ppmC=O of the ester
Ring Carbons4 signalsFour unique pyrimidine carbons
Methyl Carbon~52 ppm-OCH₃ of the ester
HRMS (ESI+) Protonated Moleculem/z 154.06Confirms formula C₆H₇N₃O₂
IR N-H Stretch3300-3500 cm⁻¹Primary amine (-NH₂)
C=O Stretch1700-1725 cm⁻¹Ester carbonyl

X-Ray Crystallography: The Unambiguous Proof

  • Causality & Trustworthiness: While the combination of spectroscopic techniques provides a robust hypothesis, single-crystal X-ray crystallography offers the "gold standard" for structural proof. It determines the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous confirmation of connectivity and stereochemistry.[5]

  • Experimental Protocol:

    • Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., dichloromethane, ethanol).[6]

    • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.[6]

    • Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic coordinates, bond lengths, and bond angles.[6][7]

  • Expected Data & Interpretation:

    • Connectivity: The resulting 3D model will definitively confirm the 4-amino and 5-carboxylate substitution pattern on the pyrimidine ring.

    • Planarity: The data will confirm the near-planar geometry of the pyrimidine ring.[6]

    • Intermolecular Interactions: The analysis will reveal how the molecules pack in the crystal lattice, highlighting key intermolecular forces such as N-H···N or N-H···O hydrogen bonds, which are crucial for understanding the solid-state properties of the material.[6][8]

Conclusion

The rigorous structural elucidation of this compound is not a linear process but a synergistic integration of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. IR spectroscopy offers a rapid check for key functional groups. The suite of NMR experiments—¹H, ¹³C, and 2D—collectively maps out the molecular skeleton and its intricate connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this multi-technique, self-validating workflow, researchers can have the highest degree of confidence in their molecular structure, a critical prerequisite for advancing research in medicinal chemistry and drug development.

References

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

  • (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. ResearchGate. Available from: [Link]

  • Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. ResearchGate. Available from: [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information (PubChem). Available from: [Link]

  • Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information (PubChem). Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 4-Aminopyrimidine. National Center for Biotechnology Information (PubChem). Available from: [Link]

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available from: [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available from: [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Available from: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Methyl 5-aminopicolinate hydrochloride. National Center for Biotechnology Information (PubChem). Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl) Sulfide. MDPI. Available from: [Link]

  • Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. International Union of Crystallography. Available from: [Link]

  • 1 H NMR spectrum of 5-aminomethylsalicylic acid methyl... ResearchGate. Available from: [Link]

Sources

The Strategic Importance of Methyl 4-Aminopyrimidine-5-Carboxylate as a Scaffold for Biologically Active Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound, holds a position of significant strategic importance in the field of medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true value lies in its role as a highly versatile foundational scaffold. This technical guide provides an in-depth exploration of this molecule, not as a standalone agent, but as a critical starting point for the synthesis of a diverse array of potent and specific therapeutic candidates. We will dissect the synthetic pathways that leverage this core structure to generate advanced derivatives, including thieno[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines. The guide will focus on the significant anticancer and antimicrobial activities exhibited by these derivatives, elucidating their mechanisms of action, such as kinase and enzyme inhibition. Detailed experimental protocols for assessing bioactivity, quantitative data from key studies, and an analysis of structure-activity relationships are presented to provide researchers and drug development professionals with a comprehensive resource for leveraging the untapped potential of the this compound scaffold.

The 4-Aminopyrimidine-5-Carboxylate Scaffold: A Foundation for Bioactivity

The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for drug design. Pyrimidine derivatives are recognized as bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] This structural mimicry has led to the development of numerous drugs with diverse pharmacological applications, including antifolate, antitumor, and anti-AIDS activities.[2] The adaptability of the pyrimidine ring, which allows for substitution at multiple positions, enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects.

Chemical Properties and Synthetic Access

This compound is a stable, solid compound characterized by the IUPAC name this compound. Its structure features a pyrimidine ring substituted with an amino group at position 4 and a methyl carboxylate group at position 5. These functional groups serve as reactive handles for extensive chemical modification.

The synthesis of this and related pyrimidine carboxylate scaffolds can be achieved through various established organic chemistry routes. A common method involves the reaction of a 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt with a suitable amidinium salt, such as guanidine hydrochloride, to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[3][4] Alternative strategies, such as those starting from β-formyl enamides or utilizing Minisci-type radical reactions, have also been developed to create functionalized pyrimidine cores, highlighting the accessibility of this foundational scaffold for further derivatization.[3][5]

Synthetic Derivatization: From Core Scaffold to Active Candidate

The true potential of this compound is unlocked through its chemical derivatization. The amino and carboxylate groups are primary sites for building molecular complexity, often serving as anchor points for constructing fused ring systems with enhanced biological activity.

General Synthetic Workflow

A prevalent strategy involves the cyclocondensation of the 4-aminopyrimidine core with other reagents to form fused heterocyclic systems. For instance, the synthesis of thieno[2,3-d]pyrimidines, a class of potent kinase inhibitors, often begins with a related 2-amino-3-cyano-thiophene, which undergoes cyclization with nitriles in an acidic medium to form the 4-amino-thieno[2,3-d]pyrimidine core.[6] This demonstrates how the aminopyrimidine motif is central to constructing these advanced scaffolds.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Derivative Classes cluster_3 Biological Activities Core Methyl 4-Aminopyrimidine- 5-carboxylate Scaffold Cyclocondensation Cyclocondensation & Functionalization Core->Cyclocondensation Derivatization Thieno Thieno[2,3-d]pyrimidines Cyclocondensation->Thieno Pyrido Pyrido[4,3-d]pyrimidines Cyclocondensation->Pyrido Other Other Fused Pyrimidines Cyclocondensation->Other Anticancer Anticancer Thieno->Anticancer Kinase Inhibition Pyrido->Anticancer KRAS Inhibition Antimicrobial Antimicrobial Other->Antimicrobial Enzyme Inhibition

Caption: Synthetic workflow from the core scaffold.
Protocol: Synthesis of Ethyl 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

This protocol is adapted from a generalized procedure for synthesizing thieno[2,3-d]pyrimidine derivatives, which are structurally related and demonstrate the principles of building upon the aminopyrimidine concept.[6]

Objective: To synthesize substituted 4-amino-thieno[2,3-d]pyrimidines via cyclocondensation.

Materials:

  • 2-Amino-3-cyano-thiophene derivative

  • Appropriate aryl or arylalkyl nitrile

  • Dry dioxane (solvent)

  • Dry hydrogen chloride (HCl) gas

  • 25% (v/v) Ammonium hydroxide (NH4OH) for neutralization

  • Recrystallization solvent (e.g., acetic acid, acetonitrile, benzene)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve the 2-amino-3-cyano-thiophene and the respective nitrile in a 1:1 molar ratio in dry dioxane.

  • Cyclization: Pass a steady stream of dry HCl gas through the stirred reaction solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism proceeds through several intermediates, with the potential for 4-chloro-thienopyrimidine by-product formation.[6]

  • Work-up: Upon completion, the reaction mixture is typically poured into crushed ice.

  • Neutralization: The acidic solution is carefully neutralized with 25% (v/v) NH4OH. This step may initially produce a resinous mass.

  • Crystallization: The resin is left to stand, often overnight, in the NH4OH solution to induce crystallization.[6]

  • Purification: The crude crystalline product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., dioxane, acetic acid) to yield the pure ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative.[6]

Anticancer Activity of Derivatives

Derivatives of the 4-aminopyrimidine scaffold have demonstrated remarkable potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation, by phosphorylating target proteins. In many cancers, kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and Aurora kinases are overexpressed or mutated, leading to uncontrolled cell growth.[1] Pyrimidine-based molecules, due to their structural similarity to the purine core of ATP, can act as competitive inhibitors, binding to the ATP-binding pocket of these kinases and preventing phosphorylation.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrimidine Derivative Kinase_A Kinase Product_A Phosphorylated Substrate (Active) Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A Kinase_B Kinase Block No Phosphorylation (Signal Blocked) Kinase_B->Block ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor Pyrimidine Derivative Inhibitor->Kinase_B Competitive Binding Substrate_B Substrate Protein Substrate_B->Kinase_B

Caption: Mechanism of competitive kinase inhibition.
Case Study: Thieno[2,3-d]pyrimidine Derivatives

A series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines.[1][7] These compounds were designed as tyrosine kinase inhibitors and showed significant efficacy.[8]

Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives [6]

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Selectivity Index (SI) vs. MCF-10A
2 2-(4-chlorobenzyl)MCF-70.01315.8
2 2-(4-chlorobenzyl)MDA-MB-2310.0563.7
3 2-(4-nitrobenzyl)MCF-7>1019.3
5 2-(3-(trifluoromethyl)phenyl)MDA-MB-2310.26-
Cisplatin (Reference Drug)MCF-7-2.36

Data sourced from Gadzhev et al. (2022). The Selectivity Index (SI) is the ratio of the IC50 for the normal cell line (MCF-10A) to the cancer cell line, with higher values indicating greater selectivity.

The data indicates that compound 2 exhibits potent antiproliferative effects against both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 in the nanomolar range for MCF-7 cells.[6] Notably, the selectivity index of these compounds is significantly higher than that of the conventional chemotherapy drug Cisplatin, suggesting a better safety profile with less toxicity to normal cells.[6]

Protocol: MTT Assay for In Vitro Antiproliferative Activity

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Antimicrobial and Other Biological Activities

The versatility of the 4-aminopyrimidine scaffold extends beyond oncology into the realm of infectious diseases.

Antibacterial Agents: Targeting the MEP Pathway

The methylerythritol phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many bacteria but is absent in mammals, making it an attractive target for novel antibacterial drugs.[9] Derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate have been specifically designed to inhibit 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), the fifth enzyme in this pathway.[9] These compounds are designed with a zinc-binding group to chelate the catalytically important zinc ion in the IspF active site, leading to enzyme inhibition and antibacterial activity against pathogens like Burkholderia pseudomallei.[9]

Antitubercular and Antifolate Activities

The pyrimidine core is also a key feature in antitubercular agents and antifolates. For example, novel 6-dialkylaminopyrimidine carboxamides have been identified through high-throughput screening as potent inhibitors of Mycobacterium tuberculosis.[10] Furthermore, the structural similarity of pyrimidines to folate has led to the development of antifolates that inhibit multiple key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), thereby disrupting DNA synthesis in rapidly dividing cells.[11]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial compound in a liquid medium.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound and reference antibiotic (e.g., Ampicillin)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) and Future Directions

Analysis of the various active derivatives reveals key structure-activity relationships. For thieno[2,3-d]pyrimidine-based anticancer agents, the nature of the substituent at the 2-position is critical. Small, lipophilic groups like a 4-chlorobenzyl moiety can lead to potent, nanomolar-range inhibition, while other substitutions can drastically alter efficacy and selectivity.[6] For antimicrobial N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with small substituents (or no substituents) on the benzyl ring show higher activity against Gram-positive bacteria like S. aureus.[12][13]

The future for the this compound scaffold is bright. Its proven versatility makes it an ideal candidate for combinatorial chemistry and fragment-based drug discovery approaches. Further exploration could involve:

  • Developing dual-target inhibitors that hit multiple nodes in a disease pathway, such as dual BRD4/PLK1 inhibitors for cancer.[14]

  • Creating novel PROTACs (PROteolysis TArgeting Chimeras) by attaching an E3 ligase-binding ligand to a pyrimidine-based inhibitor, leading to targeted protein degradation.[15]

  • Exploring new therapeutic areas by screening libraries of derivatives against a wider range of targets, including viral polymerases, parasitic enzymes, and inflammatory mediators.

References

  • Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. Available from: [Link]

  • Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed, 35630793. Available from: [Link]

  • Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Gadzhev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

  • Various Authors. (2016). Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]

  • Tieu, W., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221512. Available from: [Link]

  • Debenham, J.S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. Available from: [Link]

  • Shih, C., et al. (1997). Multiple folate enzyme inhibition: mechanism of a novel pyrrolopyrimidine-based antifolate LY231514 (MTA). Advances in Experimental Medicine and Biology, 426, 327-333. Available from: [Link]

  • March, Y.A., Al-Tamimi, W.H., & Abdulwahid, A.A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. Available from: [Link]

  • Ramachandran, S., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8234-8252. Available from: [Link]

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
  • Ayub, M., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. Available from: [Link]

  • Pierre, F., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1493-1496. Available from: [Link]

  • Tursunova, D.S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(6), e2000470. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13, 19890. Available from: [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available from: [Link]

  • Zhang, H., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 17(3), 323. Available from: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. Available from: [Link]

  • Edmondson, D.E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 40(3), 957-995. Available from: [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • El-Sayed, W.A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][6][7]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11, 1070. Available from: [Link]

  • PubChem. Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Zastrozhin, M.S., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 1-8. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 4-aminopyrimidine-5-carboxylate Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a privileged scaffold, capable of interacting with a wide array of biological targets.[1][3] Among the vast chemical space occupied by pyrimidine derivatives, the methyl 4-aminopyrimidine-5-carboxylate core has emerged as a particularly versatile template for the design of targeted therapies, most notably in the realm of protein kinase inhibitors.[4][5] This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological significance of this important class of molecules for researchers, scientists, and drug development professionals.

The this compound Scaffold: Structural and Functional Significance

The this compound scaffold possesses key structural features that make it an ideal starting point for the development of targeted inhibitors. The 4-amino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, enabling strong interactions with the hinge region of protein kinases, a critical component of the ATP-binding site.[3][6] The 5-carboxylate moiety provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[7]

Synthetic Strategies for the 4-Aminopyrimidine-5-carboxylate Core

The construction of the 4-aminopyrimidine-5-carboxylate core is typically achieved through a convergent synthesis strategy involving the condensation of a three-carbon building block with an amidine source. A common and efficient method involves the reaction of an enamine, such as a derivative of an aminomethylene malonate, with formamidine.

General Synthetic Workflow

Synthetic Workflow Start Starting Materials (e.g., Dimethyl malonate, Triethyl orthoformate, Ammonia) Intermediate1 Dimethyl 2-(aminomethylene)malonate Start->Intermediate1 Condensation Core_Scaffold Methyl 4-hydroxypyrimidine-5-carboxylate Intermediate1->Core_Scaffold Cyclization with Formamidine Halogenated_Intermediate Methyl 4-chloropyrimidine-5-carboxylate Core_Scaffold->Halogenated_Intermediate Chlorination (e.g., POCl3) Final_Product This compound Halogenated_Intermediate->Final_Product Amination (e.g., NH3)

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the core scaffold.

Step 1: Synthesis of Dimethyl 2-(aminomethylene)malonate

  • To a stirred solution of dimethyl malonate (1.0 eq) and triethyl orthoformate (1.2 eq) at 130-140 °C, add acetic anhydride (1.5 eq) dropwise.

  • Continue heating for 2 hours, then allow the mixture to cool to room temperature.

  • Slowly add a solution of ammonia in ethanol (e.g., 20%) at 0 °C.

  • Stir the mixture at room temperature for 3-4 hours.

  • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield dimethyl 2-(aminomethylene)malonate.

Step 2: Cyclization to Methyl 4-hydroxypyrimidine-5-carboxylate

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add formamidine acetate (1.0 eq) and dimethyl 2-(aminomethylene)malonate (1.0 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain methyl 4-hydroxypyrimidine-5-carboxylate.

Step 3: Chlorination to Methyl 4-chloropyrimidine-5-carboxylate

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq).

  • Add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude methyl 4-chloropyrimidine-5-carboxylate, which can be used in the next step without further purification.

Step 4: Amination to this compound

  • Dissolve the crude methyl 4-chloropyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol or isopropanol).

  • Bubble ammonia gas through the solution at 0 °C until saturation, or use a solution of ammonia in a suitable solvent.

  • Seal the reaction vessel and heat to 80-100 °C for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Derivatization Strategies: Expanding Chemical Diversity

The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). The primary sites for derivatization are the 4-amino group and the 5-ester functionality.

Modification of the 4-Amino Group

The 4-amino group can be functionalized through various reactions, with N-alkylation and N-arylation being the most common.

  • N-Alkylation: Direct alkylation of the 4-amino group can be achieved using alkyl halides in the presence of a base.[8] However, controlling the degree of alkylation can be challenging. A more controlled approach involves reductive amination with aldehydes or ketones.

  • N-Arylation (Buchwald-Hartwig Amination): A powerful method for forming C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination.[9][10][11] This reaction allows for the coupling of the 4-amino group with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl derivatives.[9][12]

Illustrative Buchwald-Hartwig Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).[9]

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the mixture to 80-110 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Modification of the 5-Ester Group

The methyl ester at the 5-position is a versatile handle for introducing a variety of functional groups.

  • Amide Bond Formation: The ester can be converted to a carboxylic acid via hydrolysis (e.g., using LiOH or NaOH), followed by amide coupling with a diverse range of amines using standard coupling reagents (e.g., HATU, HOBt/EDC).[13][14][15] This is a widely used strategy to introduce substituents that can interact with different regions of the target protein's binding pocket.[16]

  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Derivatization Core This compound N_Alkylation N-Alkylated Derivatives Core->N_Alkylation Alkylation N_Arylation N-Arylated Derivatives (Buchwald-Hartwig) Core->N_Arylation Arylation Acid 4-Aminopyrimidine-5-carboxylic Acid Core->Acid Hydrolysis Amides 5-Carboxamide Derivatives Acid->Amides Amide Coupling

Sources

Spectroscopic Profile of Methyl 4-aminopyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-aminopyrimidine-5-carboxylate, a key heterocyclic building block in synthetic chemistry. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's signature spectral characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound (C₆H₇N₃O₂) is a substituted pyrimidine derivative featuring an amino group at the C4 position and a methyl ester at the C5 position. This unique arrangement of electron-donating (amino) and electron-withdrawing (carboxylate) groups on the pyrimidine ring creates a distinct electronic environment, making it a valuable synthon for the construction of more complex molecules, including pharmacologically active compounds and advanced materials.[1][2] Accurate characterization of this molecule is paramount for its effective use, and spectroscopy provides the essential tools for structural verification and purity assessment. This guide elucidates the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on spectral information reported for this compound, which was utilized as a key reagent in the synthesis of novel cyclometalated complexes.[1]

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic properties. The aromatic pyrimidine ring, the primary amino group, and the methyl carboxylate moiety each contribute unique signals that are interpretable through various spectroscopic methods.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by sharp signals for the aromatic and methyl protons and a broader signal for the amino protons.

Table 1: Summary of ¹H NMR Data (Data interpreted from literature values for a CDCl₃ solvent)[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.75Singlet1HH2 (Pyrimidine)
~8.40Singlet1HH6 (Pyrimidine)
~5.80Broad Singlet2H-NH₂
~3.90Singlet3H-OCH₃

Interpretation:

  • Pyrimidine Protons (H2, H6): The two protons on the pyrimidine ring appear as distinct singlets in the downfield region (~8.40-8.75 ppm). Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The lack of coupling (singlets) indicates that there are no adjacent protons. H2 is typically the most downfield proton in a pyrimidine system, being situated between two nitrogen atoms.

  • Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet around 5.80 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable depending on solvent, concentration, and temperature.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet at approximately 3.90 ppm. This is a characteristic region for methyl esters, and the singlet multiplicity confirms the absence of adjacent protons.

Caption: Visualization of distinct proton environments in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Summary of ¹³C NMR Data (Data interpreted from literature values for a CDCl₃ solvent)[1]

Chemical Shift (δ, ppm)Assignment
~166.0C=O (Ester)
~160.0C4 (C-NH₂)
~158.5C2
~157.0C6
~108.0C5
~52.0-OCH₃

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 166.0 ppm, which is a characteristic chemical shift for this functional group.

  • Pyrimidine Ring Carbons:

    • C4: The carbon attached to the amino group (C4) is highly deshielded (~160.0 ppm) due to the direct attachment of a nitrogen atom within the ring and the amino substituent.

    • C2 and C6: The C2 and C6 carbons also appear significantly downfield (~158.5 and 157.0 ppm, respectively) due to the influence of the adjacent ring nitrogens.

    • C5: The C5 carbon, which bears the carboxylate group, is the most upfield of the ring carbons (~108.0 ppm). This is a point of substitution and its chemical shift is influenced by both the ring nitrogens and the attached ester group.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester appears in the upfield region (~52.0 ppm), consistent with an sp³-hybridized carbon attached to an electronegative oxygen atom.

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A 30-degree pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds are typical starting points. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Summary of Key IR Absorption Bands (Data interpreted from literature)[1]

Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~1720C=O StretchEster Carbonyl
1640 - 1550C=N and C=C StretchesPyrimidine Aromatic Ring
~1250C-O StretchEster (C-O-C)

Interpretation:

  • N-H Stretching: The presence of a primary amine is clearly indicated by a pair of medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature of the spectrum and is unambiguously assigned to the C=O stretching vibration of the methyl ester group.

  • Aromatic Ring Stretching: A series of bands in the 1640-1550 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

  • C-O Stretching: A strong band around 1250 cm⁻¹ is attributed to the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Expected Data (Electron Spray Ionization, ESI+):

  • Molecular Ion: m/z = 168.06 [M+H]⁺

  • Molecular Formula: C₆H₇N₃O₂

  • Exact Mass: 167.0538

Interpretation and Fragmentation Logic: In a positive ion mode ESI-MS experiment, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 168. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₆H₈N₃O₂⁺.

Under fragmentation conditions (MS/MS), the molecule would likely undergo characteristic losses:

  • Loss of Methanol (CH₃OH, 32 Da): A common fragmentation pathway for methyl esters is the loss of methanol, which would result in a fragment ion at m/z 136.

  • Loss of Methoxy Radical (•OCH₃, 31 Da): Cleavage of the O-CH₃ bond can lead to the formation of an acylium ion and the loss of a methoxy radical, resulting in a fragment at m/z 136.

  • Loss of Carbon Monoxide (CO, 28 Da): Following the loss of the methoxy group, the resulting acylium ion can further lose carbon monoxide, yielding a fragment at m/z 108.

Figure 2: Proposed ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z = 168 Frag1 [M+H - CH₃OH]⁺ m/z = 136 M_H->Frag1 - CH₃OH Frag2 [M+H - •OCH₃]⁺ m/z = 136 M_H->Frag2 - •OCH₃ Frag3 [Frag2 - CO]⁺ m/z = 108 Frag2->Frag3 - CO

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 4-aminopyrimidine-5-carboxylate: A Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminopyrimidine-5-carboxylate is a heterocyclic organic compound featuring a 4-aminopyrimidine core, a scaffold of significant interest in medicinal chemistry. While direct studies on the mechanism of action of this specific molecule are not extensively available in current literature, the 4-aminopyrimidine framework is a well-established pharmacophore, particularly in the design of protein kinase inhibitors. This guide will, therefore, explore the hypothesized mechanism of action of this compound, grounded in the extensive research on structurally related analogs. We will delve into the probable biological targets, propose detailed experimental workflows for its characterization, and provide a framework for its potential application in drug discovery, with a primary focus on oncology.

Introduction: The 4-Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 4-aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. A significant body of research has demonstrated its utility in the development of potent and selective inhibitors of protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-aminopyrimidine core can mimic the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases and disrupt their catalytic activity.[1]

Derivatives of this scaffold have been successfully developed to target a variety of kinases, including:

  • Tyrosine Kinases: such as Epidermal Growth Factor Receptor (EGFR), Src, and Abl.[3][4]

  • Serine/Threonine Kinases: including p70S6K/Akt and Polo-like Kinase 1 (PLK1).[4][5]

Given this precedent, it is highly probable that this compound exerts its biological effects through the inhibition of one or more protein kinases. The subsequent sections will outline the hypothesized mechanism and the experimental approaches to validate this.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

The most probable mechanism of action for this compound is competitive inhibition of ATP binding to the active site of a protein kinase. The 4-amino group and the pyrimidine ring nitrogens are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring ATP and its competitive inhibitors.[1]

The general binding mode of a 4-aminopyrimidine-based kinase inhibitor is depicted below:

Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge Hinge Region (e.g., Met793 in EGFR) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Solvent_Front Solvent Front Inhibitor 4-Aminopyrimidine Core Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Methyl_Ester Methyl Carboxylate Group Methyl_Ester->Solvent_Front Potential Interactions Experimental_Workflow Start This compound Kinase_Screen In Vitro Kinase Panel Screen Start->Kinase_Screen Identify_Hits Identify Primary Kinase Targets (e.g., PLK1, Src) Kinase_Screen->Identify_Hits Cell_Assay Cellular Proliferation Assay (e.g., MTT on relevant cancer cell lines) Identify_Hits->Cell_Assay Western_Blot Target Engagement Assay (Western Blot for p-Substrates) Cell_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: Proposed experimental workflow for characterizing the mechanism of action.

Structure-Activity Relationship (SAR) and Future Directions

The initial characterization of this compound will provide a foundation for further medicinal chemistry efforts. The methyl carboxylate group is a key handle for modification. For instance, converting the ester to an amide can introduce new hydrogen bond donors and acceptors, potentially increasing potency and altering selectivity. [6]Exploring different substituents on the pyrimidine ring can also modulate the compound's properties.

Conclusion

While the specific mechanism of action of this compound remains to be experimentally determined, its structural similarity to a vast number of known kinase inhibitors provides a strong rationale for its investigation as such. The 4-aminopyrimidine scaffold is a proven pharmacophore for targeting the ATP-binding site of kinases. The experimental workflows detailed in this guide provide a comprehensive roadmap for researchers to elucidate the biological activity of this compound, identify its primary cellular targets, and evaluate its potential as a therapeutic agent. This systematic approach will be crucial in unlocking the full potential of this compound in the field of drug discovery.

References

  • Xiao, Y., Huck, B., Lan, R., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 50, 128352. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Hao, Y., et al. (2018). Design, Synthesis, and biological evaluation of pyrimido [4, 5-d] pyrimidine-2, 4 (1 h, 3 h)-diones as potent and selective epidermal growth factor receptor (EGFR)
  • Madia, V. N., De Leo, A., Ialongo, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 13(1), 16867. [Link]

  • Zhong, B., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 785-805. [Link]

  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(22), 5215-5219. [Link]

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Part 1: The Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Aminopyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1] Its inherent ability to engage in multiple non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing potent and selective inhibitors of a wide range of biological targets.[2] This guide provides a comprehensive overview of the discovery of novel aminopyrimidine compounds, with a focus on their application as kinase inhibitors, detailing experimental methodologies and the strategic rationale behind their development.

The versatility of the aminopyrimidine core lies in its capacity to mimic the adenine ring of ATP, the ubiquitous substrate for kinases.[1] This allows aminopyrimidine derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][3] The amenability of the aminopyrimidine scaffold to chemical modification allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1]

Part 2: Core Synthetic Strategies for Novel Aminopyrimidine Derivatives

The synthesis of novel aminopyrimidine-based compounds is a cornerstone of the drug discovery process. The ability to efficiently generate a diverse library of analogues is crucial for establishing robust structure-activity relationships (SAR).

Foundational Synthesis of the 2-Aminopyrimidine Core

A common and efficient method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound with guanidine.[4][5] This reaction provides a straightforward route to the core structure, which can then be further functionalized.

Experimental Protocol: Synthesis of 2,6-diamino-4-hydroxy pyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl cyanoacetate (Michael acceptor) and guanidine nitrate (Michael donor) in a suitable solvent such as DMF.

  • Catalyst Addition: Add a catalytic amount of a base, for example, potassium carbonate (K₂CO₃), to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).

  • Work-up and Purification: After completion, cool the reaction mixture, and purify the product through standard procedures such as precipitation, filtration, and recrystallization to yield the desired 2,6-diamino-4-hydroxy pyrimidine.[4]

Diversification of the Aminopyrimidine Scaffold

Once the core is synthesized, further modifications are introduced to explore the chemical space and optimize for potency and selectivity. Nucleophilic substitution reactions are a common strategy for this diversification.[6] For instance, a replaceable group, such as a methylthio group, can be substituted by various nucleophiles like aromatic amines, phenols, or other heterocycles.[4]

Part 3: Elucidating Biological Activity and Mechanism of Action

A critical phase in the discovery of novel aminopyrimidine compounds is the comprehensive evaluation of their biological activity and the elucidation of their mechanism of action. This is achieved through a combination of in vitro and cell-based assays.

In Vitro Evaluation of Novel Compounds

The initial assessment of a compound's potential as a kinase inhibitor is typically performed using in vitro kinase inhibition assays. These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)

  • Assay Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (often a peptide), and ATP in an appropriate buffer.

  • Compound Addition: Add the test aminopyrimidine compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: Utilize a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) to quantify the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

To determine if the in vitro kinase inhibition translates to a biological effect in a cellular context, antiproliferative assays are employed. The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the aminopyrimidine inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the EC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability.[7]

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, Western blotting is used to assess the phosphorylation status of downstream substrates.[1]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the aminopyrimidine inhibitor, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phosphorylated protein band in treated cells indicates target engagement.

Structure-Activity Relationship (SAR) Studies: The Key to Optimization

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity.[8][9] By systematically modifying the aminopyrimidine scaffold and assessing the impact on activity, researchers can design more potent and selective compounds.[9]

Data Presentation: Illustrative SAR Data for a Series of Aminopyrimidine-Based Kinase Inhibitors

CompoundR1 GroupR2 GroupKinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)
1a HPhenyl50010
1b ClPhenyl2505
1c MePhenyl4008
1d H4-Fluorophenyl1001.5
1e Cl4-Fluorophenyl100.2

This is a representative table illustrating the principles of SAR. Actual data would be derived from experimental results.

In Silico Modeling in Aminopyrimidine Drug Discovery

Computational methods, such as molecular docking, are invaluable tools in modern drug discovery.[6] These techniques can predict the binding mode of a compound within the active site of its target protein, helping to rationalize observed SAR and guide the design of new derivatives.[10]

Part 4: Therapeutic Applications and Future Perspectives

The versatility of the aminopyrimidine scaffold has led to its exploration in a wide array of therapeutic areas.

Aminopyrimidines in Oncology: Targeting Driver Kinases

The most prominent application of aminopyrimidine-based compounds is in oncology, where they have been successfully developed as inhibitors of various protein kinases that drive cancer cell proliferation and survival.[3][11]

Case Study: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Aberrant activation of the Epidermal Growth Factor Receptor (EGFR) is a key driver in a subset of NSCLC.[1][12] Aminopyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, leading to significant clinical benefits for patients with EGFR-mutant NSCLC.[12][13][14]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine-based compounds.

Beyond Oncology: Aminopyrimidines in Other Diseases

The therapeutic potential of aminopyrimidine derivatives extends beyond cancer. They are being investigated for the treatment of a variety of other conditions:

  • Inflammatory and Autoimmune Disorders: By targeting kinases like the Janus kinases (JAKs), aminopyrimidine compounds can modulate inflammatory signaling pathways.[1][15]

  • Neurodegenerative Diseases: There is growing interest in the potential of aminopyrimidine-based compounds to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease by targeting kinases involved in neuronal signaling and survival.[16][17][18]

  • Antimicrobial Agents: Aminopyrimidine derivatives have also demonstrated broad-spectrum antimicrobial properties, making them promising candidates for the development of new antibiotics to combat antimicrobial resistance.[2][19]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, FBDD) Target_ID->Lead_Gen Synthesis Synthesis of Aminopyrimidine Library Lead_Gen->Synthesis In_Vitro In Vitro Assays (Kinase Inhibition) Synthesis->In_Vitro Cell_Based Cell-Based Assays (MTT, Western Blot) In_Vitro->Cell_Based SAR SAR & Lead Optimization Cell_Based->SAR SAR->Synthesis Iterative Design In_Vivo In Vivo Studies SAR->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for the discovery and development of aminopyrimidine-based drugs.

Challenges and Future Directions

Despite the successes, challenges remain in the development of aminopyrimidine-based drugs. Achieving high selectivity for the target kinase over other closely related kinases is a significant hurdle. The emergence of drug resistance is another major concern, particularly in oncology. Future research will focus on the development of next-generation inhibitors that can overcome resistance mechanisms and the exploration of novel therapeutic targets. The use of advanced computational tools and artificial intelligence will undoubtedly play an increasingly important role in the rational design of these novel compounds.

Part 5: Conclusion

The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its versatility and amenability to chemical modification have enabled the development of a diverse range of compounds with significant clinical impact. This guide has provided an overview of the key aspects of the discovery process, from synthesis and biological evaluation to therapeutic applications. As our understanding of the molecular basis of disease deepens, the rational design of novel aminopyrimidine derivatives will continue to be a major driver of innovation in drug discovery.

Part 6: References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available from: [Link]

  • Ma, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available from: [Link]

  • Yadav, P., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available from: [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available from: [Link]

  • Patel, H. R., et al. (2018). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Saeed, A., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available from: [Link]

  • Soni, B., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. Available from: [Link]

  • Yadav, P., & Singh, P. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link]

  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available from: [Link]

  • Madia, V. N., et al. (2021). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). ResearchGate. Available from: [Link]

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  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. ResearchGate. Available from: [Link]

  • Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. (2024). PubMed. Available from: [Link]

  • Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). Semantic Scholar. Available from: [Link]

  • Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. (2025). R Discovery. Available from: [Link]

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  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available from: [Link]

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Methyl 4-aminopyrimidine-5-carboxylate: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, particularly within the domain of kinase inhibition, the pyrimidine scaffold has emerged as a cornerstone for the rational design of targeted therapeutics.[1] This guide focuses on a specific, high-value building block: methyl 4-aminopyrimidine-5-carboxylate . We will explore its strategic advantages as a fragment in fragment-based drug discovery (FBDD), detailing its synthesis, chemical properties, and its role as a versatile starting point for the development of potent and selective kinase inhibitors. This document will provide both the theoretical underpinnings and practical, field-proven protocols for leveraging this fragment in drug discovery campaigns, from initial screening to lead optimization.

The Strategic Value of the 4-Aminopyrimidine Core in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2][3] The 4-aminopyrimidine moiety is a privileged fragment within this paradigm for several key reasons:

  • ATP Mimicry: The aminopyrimidine core is an excellent mimic of the adenine hinge-binding motif of ATP, the ubiquitous substrate for protein kinases. This inherent structural similarity provides a strong foundation for competitive inhibition of a wide range of kinases.[1]

  • Vectorial Elaboration: The ester and amino functionalities at the 5- and 4-positions, respectively, serve as ideal and chemically tractable vectors for fragment evolution. These sites allow for controlled "growing" or "linking" strategies to engage with adjacent pockets in the target protein, thereby systematically building potency and selectivity.[4][5]

  • Physicochemical Properties: this compound and its close analogs possess favorable physicochemical properties for a fragment library, including a low molecular weight and a balance of hydrophilicity and hydrophobicity that often translates to good aqueous solubility.

PropertyValue (for Methyl 2-aminopyrimidine-5-carboxylate)Data Source
Molecular Formula C6H7N3O2[6]
Molecular Weight 153.14 g/mol [6]
XLogP3 -0.3[6]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 5[7]
Rotatable Bond Count 2[7]

Note: Data for the closely related isomer, methyl 2-aminopyrimidine-5-carboxylate, is presented as a proxy due to its availability and similar structural features.

Synthesis and Chemical Properties

The synthesis of 4-aminopyrimidine derivatives is well-established in the chemical literature. A number of synthetic routes are available, often involving the condensation of a three-carbon precursor with an amidine derivative. For instance, metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles provides a pathway to 4-aminopyrimidines.[8]

The chemical reactivity of this compound is dominated by the nucleophilicity of the 4-amino group and the electrophilicity of the ester carbonyl. The amino group can be readily acylated, sulfonated, or used in nucleophilic aromatic substitution reactions, providing a diverse range of chemical transformations for fragment elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common functional group in kinase inhibitors.

Application in Fragment Screening Campaigns

The identification of this compound as a hit in a fragment screen is the first step in a data-driven process of lead discovery. The choice of screening methodology is critical and depends on the nature of the target protein and available resources.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique for detecting the binding of fragments to an immobilized protein target in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon analyte binding to an immobilized ligand. The response is proportional to the mass change on the surface.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize the target kinase onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Buffer Preparation: The running buffer should be optimized for protein stability and to minimize non-specific binding. A typical buffer is 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4, with a matched concentration of DMSO (typically 1-2%) to the fragment library.

  • Fragment Library Preparation: Dissolve this compound and other fragments in 100% DMSO to create high-concentration stock solutions. Dilute these into the running buffer to the desired screening concentration (e.g., 100-500 µM).

  • Screening: Inject the fragment solutions over the immobilized protein surface. Include buffer-only injections periodically for double referencing.

  • Data Analysis: Monitor the sensorgrams for binding events. A positive hit is characterized by a concentration-dependent increase in the resonance signal.

  • Hit Validation: Confirmed hits should be re-tested with a full dose-response curve to determine the dissociation constant (Kd).

Experimental Protocol: NMR Spectroscopy Screening

NMR-based screening is a powerful method that can provide information on binding affinity and the location of the binding site.

Principle: Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used. Upon fragment binding, perturbations in the chemical shifts of specific amino acid residues in the protein are observed, indicating the binding site.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target kinase in a suitable NMR buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5).

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a small aliquot of a concentrated stock solution of this compound to the protein sample.

  • Acquire Test Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) for specific residues indicate a binding event. The magnitude of the CSPs can be used to map the binding site on the protein structure.

  • Affinity Determination: Perform a titration by adding increasing concentrations of the fragment and monitoring the CSPs to calculate the Kd.

Experimental Protocol: X-ray Crystallography Screening

This method provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.

Principle: Protein crystals are soaked in a solution containing the fragment, and the resulting complex is analyzed by X-ray diffraction to determine the three-dimensional structure.

Step-by-Step Methodology:

  • Protein Crystallization: Grow high-quality crystals of the target kinase.

  • Fragment Soaking: Transfer the protein crystals to a solution containing this compound (typically 1-10 mM) and cryoprotectant.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.

From Fragment to Lead: Structure-Activity Relationship (SAR) and Lead Optimization

Once this compound is identified and validated as a hit, the next phase is to elaborate the fragment into a more potent lead compound. This is typically an iterative process guided by structural biology and SAR.

Fragment Growing

This strategy involves adding chemical functionality to one of the available vectors on the fragment to engage with nearby pockets on the protein surface. For example, the 5-carboxylate group can be converted to an amide, and different amine building blocks can be introduced to explore interactions in an adjacent sub-pocket.

Fragment Linking

If a second, distinct fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4][9]

A study on spleen tyrosine kinase (Syk) inhibitors provides a relevant example of SAR for pyrimidine-5-carboxamides. It was found that an aminoethylamino moiety at the 2-position of the pyrimidine ring was important for Syk inhibitory activity, and an anilino group at the 4-position with substitution at the meta position was preferred.[10] This highlights how systematic modifications around the core scaffold can lead to potent and selective inhibitors.

Targeting Key Signaling Pathways

Derivatives of the 4-aminopyrimidine scaffold have been successfully employed to inhibit kinases in several critical signaling pathways implicated in cancer and inflammatory diseases.

The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)

The constitutively active BCR-ABL fusion protein is the pathogenic driver of CML. It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[11][12][13][14][15] Aminopyrimidine-based inhibitors have been developed to target the ATP-binding site of the ABL kinase domain.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified BCR-ABL signaling pathway.

The VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[16][17][18][19][20] Inhibitors targeting the kinase domain of VEGFR can block this process.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Key components of the VEGFR2 signaling cascade.

The Syk Signaling Pathway in Inflammation

Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors. Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.[21][22][23][24][25]

Syk_Pathway Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Recruits & Activates Downstream Downstream Adaptors (e.g., SLP65, VAV) Syk->Downstream Phosphorylates PLCg2 PLCγ2 Downstream->PLCg2 NFkB NF-κB Activation Downstream->NFkB MAPK MAPK Pathway Downstream->MAPK Calcium Ca²⁺ Mobilization PLCg2->Calcium Response Inflammatory Response Calcium->Response NFkB->Response MAPK->Response

Caption: Overview of Syk-mediated signaling.

Conclusion

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its inherent ability to mimic the ATP hinge-binding motif, coupled with its amenability to chemical elaboration, makes it an ideal starting point for the development of potent and selective kinase inhibitors. By employing a systematic and data-driven FBDD approach, leveraging biophysical screening techniques and structure-based design, researchers can effectively translate this simple yet powerful fragment into novel therapeutic candidates targeting a range of diseases.

References

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Foreword: The Criticality of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Parameters of 4-amino-thienopyrimidines

In the landscape of contemporary drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active "hit" compound to a viable clinical candidate is an intricate process of multiparameter optimization. Central to this endeavor is the meticulous characterization and refinement of a molecule's physicochemical properties. These intrinsic attributes govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately dictating its bioavailability and therapeutic efficacy.

The 4-amino-thienopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities, leading to potential treatments in oncology, virology, and immunology. However, the therapeutic promise of this scaffold can only be unlocked through a profound understanding of its physicochemical nature. This guide, crafted from the perspective of a Senior Application Scientist, provides a technical deep-dive into the core physicochemical parameters of 4-amino-thienopyrimidines, emphasizing the causal relationships behind experimental choices and the integration of computational and experimental data to drive successful drug development programs.

The 4-amino-thienopyrimidine Core: A Scaffold of Therapeutic Potential

The thieno[2,3-d]pyrimidine framework, a bioisosteric analogue of the naturally occurring purine ring system, provides a versatile template for inhibitor design. The 4-amino substituent is frequently a key pharmacophoric element, establishing critical hydrogen bond interactions within the active sites of protein kinases and other enzyme targets. The therapeutic potential of this class of compounds is vast, but like all small molecules destined for in vivo applications, their success is inextricably linked to their fundamental physicochemical properties.

Foundational Physicochemical Parameters: The Pillars of "Drug-likeness"

A comprehensive physicochemical assessment of any 4-amino-thienopyrimidine derivative is non-negotiable. The following parameters are of paramount importance:

  • Aqueous Solubility (log S): This parameter quantifies the extent to which a compound dissolves in water. Inadequate aqueous solubility is a primary cause of poor oral bioavailability and can present significant challenges during formulation development.

  • Lipophilicity (log P/log D): Lipophilicity, expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), describes the equilibrium distribution of a compound between a non-polar (e.g., n-octanol) and a polar (e.g., aqueous buffer) phase. This property profoundly influences a molecule's ability to cross biological membranes, its plasma protein binding, and its metabolic fate.

  • Ionization Constant (pKa): The pKa value indicates the strength of an acidic or basic functional group. For 4-amino-thienopyrimidines, the basicity of the 4-amino group and the pyrimidine nitrogens dictates the molecule's charge state at physiological pH (7.4). This, in turn, has a cascading effect on solubility, permeability, and target engagement.

  • Melting Point (Mp): While seemingly a simple physical property, the melting point provides insights into the crystal lattice energy of a solid compound. A high melting point can be indicative of strong intermolecular forces, which may correlate with poor solubility.

  • Polar Surface Area (PSA): Defined as the sum of the surface areas of polar atoms in a molecule, PSA is a valuable descriptor for predicting a compound's ability to permeate cell membranes, including the blood-brain barrier.

Experimental Workflows for Physicochemical Characterization

The empirical determination of physicochemical parameters remains the cornerstone of drug discovery. The selection of a specific experimental methodology is a strategic decision, balancing the need for accuracy with considerations of throughput and material consumption.

Aqueous Solubility (log S)

Rationale for Method Selection: While the traditional shake-flask method is considered the "gold standard" for thermodynamic solubility, its low throughput is a bottleneck in a discovery setting. Kinetic solubility assays, such as nephelometry, are therefore widely adopted for the rapid screening of compound libraries.

Detailed Protocol: Kinetic Solubility Determination via Nephelometry

This technique measures the precipitation of a compound as it is introduced from a DMSO stock solution into an aqueous buffer, providing a rapid assessment of its propensity to remain in solution.

Experimental Workflow Diagram:

nephelometry_workflow cluster_preparation Sample & Plate Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis prep1 1. Prepare 10 mM stock solution of 4-amino-thienopyrimidine in 100% DMSO. prep2 2. In a 96-well plate, perform serial dilutions of the stock solution in DMSO. prep1->prep2 exec1 3. Add the DMSO solutions to wells containing aqueous buffer (e.g., PBS, pH 7.4). prep2->exec1 exec2 4. Mix and incubate the plate at a controlled temperature (e.g., 25 °C). exec1->exec2 exec3 5. Measure light scattering (turbidity) at defined time points using a nephelometer. exec2->exec3 analysis1 6. Identify the concentration at which a significant increase in turbidity is observed. exec3->analysis1 analysis2 7. Report this concentration as the kinetic solubility. analysis1->analysis2

Caption: A streamlined workflow for the determination of kinetic solubility by nephelometry.

In-built Quality Control: Each assay plate must include a set of reference compounds with well-characterized high, medium, and low solubilities. The consistent performance of these standards serves to validate the integrity of the experimental run.

Lipophilicity (log P/log D)

Rationale for Method Selection: For ionizable molecules such as 4-amino-thienopyrimidines, the distribution coefficient (log D) at a physiologically relevant pH is more informative than the partition coefficient (log P). Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a reliable and higher-throughput alternative to the shake-flask method for log D determination.

Detailed Protocol: Log D Determination by RP-HPLC

This method leverages the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Experimental Workflow Diagram:

hplc_logd_workflow cluster_setup System & Sample Preparation cluster_analysis_run HPLC Analysis cluster_data_processing Data Processing setup1 1. Prepare a set of calibration standards with known log D values. run1 4. Inject the calibration standards and the test compounds. setup1->run1 setup2 2. Prepare mobile phases buffered to the desired pH (e.g., 7.4). setup3 3. Equilibrate a C18 RP-HPLC column with the mobile phase. setup2->setup3 setup3->run1 run2 5. Perform isocratic elution and record the retention times (tR). run1->run2 proc1 6. Construct a calibration curve by plotting the known log D values of the standards against their tR. run2->proc1 proc2 7. Use the equation of the line from the calibration curve to calculate the log D of the test compounds from their tR. proc1->proc2

Caption: A systematic approach for the determination of log D using RP-HPLC.

Ensuring Trustworthiness: The validity of the generated data is contingent upon a strong linear correlation (R² > 0.98) for the calibration curve. The inclusion of quality control standards, analyzed as unknowns, further substantiates the accuracy of the measurements.

The Role of In Silico Modeling in Physicochemical Profiling

In the early phases of drug design, where physical samples may not yet be available, computational tools provide invaluable predictive insights into the physicochemical properties of virtual compounds.

Logical Framework for In Silico Predictions:

in_silico_logic cluster_predictions Predicted Physicochemical Properties input_structure Molecular Structure of 4-amino-thienopyrimidine Derivative pred_logp logP / logD input_structure->pred_logp Fragment-based or atom-based methods pred_logs logS input_structure->pred_logs General Solubility Equation (GSE) pred_pka pKa input_structure->pred_pka Empirical or quantum mechanical models pred_psa PSA input_structure->pred_psa Topological surface area calculation

Caption: The central role of molecular structure in driving in silico predictions of key physicochemical parameters.

Authoritative Grounding and Caveats: A plethora of well-validated commercial and open-source software packages are available for these predictions. However, it is imperative to recognize that all in silico models have inherent domains of applicability and associated error margins. The predictions are most reliable for compounds that are structurally similar to those in the model's training set. Therefore, computational predictions should be used to guide and prioritize synthetic efforts, with subsequent experimental validation being essential.

Data Synthesis and Application in Drug Design

The ultimate goal of physicochemical profiling is to generate a holistic understanding of a compound's properties, enabling data-driven decisions in the optimization process.

Summary of Physicochemical Parameters and Their Impact:

ParameterExperimental MethodComputational ApproachSignificance in Drug Development
Aqueous Solubility (log S) Nephelometry, Potentiometric TitrationGeneral Solubility EquationCrucial for oral bioavailability and formulation.
Lipophilicity (log D) RP-HPLC, Shake-flaskFragment-based methods (e.g., cLogP)Influences permeability, metabolism, and off-target effects.
Ionization Constant (pKa) UV-metric Titration, Capillary ElectrophoresisEmpirical models, DFT calculationsGoverns solubility and permeability at physiological pH.
Melting Point (Mp) Differential Scanning Calorimetry (DSC)Quantitative Structure-Property Relationship (QSPR) modelsImpacts solubility and solid-state stability.
Polar Surface Area (PSA) (Calculated)Topological algorithmsA key predictor of membrane permeability and CNS penetration.

Conclusion: An Integrated Strategy for Success

The development of novel 4-amino-thienopyrimidine-based therapeutics is a formidable challenge that demands a synergistic interplay between medicinal chemistry, biology, and the principles of pharmaceutical sciences. A robust physicochemical characterization strategy, integrating high-throughput experimental assays with predictive in silico modeling, is not merely a supporting activity but a core component of the drug discovery engine. By embracing the methodologies and the scientific rationale detailed in this guide, researchers can more effectively navigate the complexities of drug design, increasing the probability of translating a promising molecule into a life-changing medicine.

References

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  • Title: The Art and Practice of Structure-Based Drug Design: A Molecular-Level Perspective Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In silico prediction of ADME and pharmacokinetics: a picture is worth a thousand numbers Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead Compounds Source: Current Medicinal Chemistry URL: [Link]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-aminopyrimidine core represents a privileged scaffold in modern drug discovery. Its inherent ability to mimic the purine structure, a cornerstone of numerous biological processes, has rendered it a fertile ground for the development of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-aminopyrimidine derivatives, offering insights into the causal relationships behind experimental choices and providing a framework for the rational design of novel therapeutics.

Part 1: The 4-Aminopyrimidine Core - A Privileged Starting Point

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting its intrinsic biocompatibility and importance in physiological processes.[3] The 4-aminopyrimidine scaffold, in particular, has emerged as a valuable pharmacophore due to its capacity to engage in key hydrogen bonding interactions with various biological targets, often acting as a bioisostere for the adenine base in ATP.[1] This mimicry is a central theme in the success of 4-aminopyrimidine derivatives as kinase inhibitors.

Bioisosterism and the Purine Analogy

Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's physicochemical properties, potency, and metabolic stability without drastically altering its interaction with the biological target.[4] The 4-aminopyrimidine moiety serves as a classic bioisostere of the purine ring system. This structural similarity allows these derivatives to effectively compete with endogenous ligands, such as ATP, for binding sites on enzymes, particularly kinases.

Part 2: Structure-Activity Relationships Across Therapeutic Areas

The versatility of the 4-aminopyrimidine scaffold is evident in the breadth of its biological activities. By strategically modifying the substituents at various positions on the pyrimidine ring and the exocyclic amino group, researchers have successfully developed potent and selective inhibitors for a range of therapeutic targets.

Kinase Inhibition: A Dominant Application

The most prolific application of 4-aminopyrimidine derivatives is in the realm of oncology, where they have been extensively developed as inhibitors of various protein kinases.[1] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). 4-Aminopyrimidine derivatives have been designed to target both wild-type and mutant forms of EGFR. A key interaction is the formation of a hydrogen bond between the N1 of the pyrimidine ring and the hinge region of the kinase domain.

  • Substitution at the 5-position: Introduction of bulky and hydrophobic groups at this position can enhance potency and selectivity.

  • The 4-amino group: This group often accommodates a variety of substituents that can extend into the solvent-exposed region or interact with specific residues in the ATP-binding pocket. For instance, the incorporation of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain has led to the development of potent and reversible inhibitors of EGFRL858R/T790M mutants.[5]

Table 1: SAR of 4-Aminopyrimidine Derivatives as EGFR Inhibitors

CompoundR1 (at C2)R2 (at C5)R3 (at N4)EGFRL858R/T790M IC50 (nM)[5]EGFRWT IC50 (nM)[5]
A12 HH4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl4.0170.0

The PI3K/Akt/mTOR signaling pathway is frequently activated in cancer. Dual inhibition of p70S6K and Akt can be an effective strategy to overcome feedback loops. SAR studies have shown that modifications to the 4-aminopyrimidine core can lead to potent dual inhibitors with reduced off-target effects, such as hERG liability.[6]

The 4-aminopyrazolopyrimidine scaffold, a fused derivative of 4-aminopyrimidine, has been instrumental in developing inhibitors for FGFR and BTK.[7][8] For instance, the introduction of a 3,5-dimethoxyphenylethynyl group allows the molecule to access a back pocket in the FGFR kinase domain, forming a crucial hydrogen bond.[7] Similarly, optimization of this scaffold has yielded potent BTK inhibitors.[7]

Diagram 1: Generalized Kinase Inhibition by 4-Aminopyrimidine Derivatives

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 4-Aminopyrimidine Inhibitor Hinge Hinge Gatekeeper Gatekeeper Back_Pocket Back_Pocket Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bond Amino_Group 4-Amino Group Amino_Group->Gatekeeper Interaction R_Group Substituent R_Group->Back_Pocket Hydrophobic Interaction

Caption: Interaction of a 4-aminopyrimidine inhibitor with a kinase active site.

Potassium Channel Blockade: A Neurological Perspective

4-Aminopyridine (4-AP) itself is a known blocker of voltage-gated potassium (Kv) channels and is used to treat walking disabilities in multiple sclerosis.[9] The SAR of 4-aminopyrimidine derivatives as Kv channel blockers has been explored to develop more potent and selective agents.

  • Substitutions on the pyridine/pyrimidine ring: The position and nature of substituents significantly impact potency. For example, a methyl group at the 3-position of 4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than the parent compound.[10]

  • Fused ring systems: Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated as KCa channel blockers, with substitutions on the pyrimidine ring influencing potency and selectivity.[6]

Diagram 2: Mechanism of Action of Potassium Channel Blockers

G Demyelinated_Axon Demyelinated Axon K_Channel Exposed K+ Channel Demyelinated_Axon->K_Channel K_Efflux K+ Efflux K_Channel->K_Efflux Action_Potential_Fail Action Potential Conduction Failure K_Efflux->Action_Potential_Fail 4_AP 4-Aminopyrimidine Derivative Block Blocks K+ Channel 4_AP->Block Block->K_Channel Restore_AP Restores Action Potential Conduction Block->Restore_AP

Caption: 4-Aminopyrimidine derivatives block K+ channels to restore nerve impulses.

Platelet Aggregation Inhibition: A Cardiovascular Application

Derivatives of 4-amino-2-thiopyrimidine have been investigated as inhibitors of platelet aggregation, a key process in thrombosis.[3][4][11][12] These compounds often target P2Y receptors on platelets.

  • Substitutions at the 6-position: The presence of an amino group at the 6-position appears to be important for activity.

  • Thioether at the 2-position: Modifications at the 2-thio position can influence potency. For example, certain 6-amino-2-thio-3H-pyrimidin-4-one derivatives have shown significant inhibition of ADP-induced platelet aggregation.[3][4]

Antimicrobial Activity: A Less Explored Frontier

The 4-aminopyrimidine scaffold has also shown promise as a source of antimicrobial agents.[13][14] Fused systems, such as 4-aminopyrimido[4,5-b]quinolines, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] The nature of the substituent at the 2-position appears to be critical, with thio-functionalized derivatives often exhibiting the highest activity.[13]

Part 3: Experimental Protocols - A Practical Guide

The following protocols provide a foundational framework for the synthesis and biological evaluation of 4-aminopyrimidine derivatives. These are intended as starting points, and optimization will likely be required for specific derivatives and targets.

General Synthesis of 4-Aminopyrimidine Derivatives

A common route for the synthesis of 4-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine.[13]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (1.2 equivalents), to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7][15]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the 4-aminopyrimidine derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound to the kinase assay buffer.

  • Initiation: Start the reaction by adding ATP to each well. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add a second reagent to convert the produced ADP to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.[16]

Electrophysiology for Potassium Channel Blockers (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in living cells.[2]

Step-by-Step Protocol:

  • Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.

  • Patch-Clamp Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition: Apply a series of voltage steps to the cell and record the resulting potassium currents in the absence and presence of the 4-aminopyrimidine derivative.

  • Data Analysis: Analyze the current traces to determine the effect of the compound on channel activity, such as the percentage of current inhibition.

Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibitors

LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[11][17][18][19][20]

Step-by-Step Protocol:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed to obtain PPP, which serves as a blank.

  • Aggregation Measurement: Place a cuvette with PRP in an aggregometer and add a magnetic stir bar. Add the 4-aminopyrimidine derivative at various concentrations.

  • Agonist Addition: Initiate platelet aggregation by adding an agonist such as ADP or collagen.

  • Data Recording: The aggregometer measures the increase in light transmission as platelets aggregate.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][9][21]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the 4-aminopyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Future Perspectives

The 4-aminopyrimidine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Enhanced Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or other targets to minimize off-target effects.

  • Targeting Drug Resistance: Developing compounds that are active against drug-resistant mutants of kinases and other targets.

  • Novel Therapeutic Areas: Exploring the potential of 4-aminopyrimidine derivatives in other disease areas, such as inflammatory and infectious diseases.

  • Covalent Inhibition: Designing covalent inhibitors that can provide prolonged and potent target engagement.

By leveraging the foundational SAR principles outlined in this guide and employing rational drug design strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

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  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhang, J., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Acta pharmaceutica Sinica. B, 11(11), 3568–3583. Available from: [Link]

  • Baxter, A., Brough, S., Cooper, A., et al. (2004). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817. Available from: [Link]

  • Kim, D. W., Lee, S. H., Park, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(14), 10245–10260. Available from: [Link]

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Unlocking the Therapeutic Promise of Methyl 4-aminopyrimidine-5-carboxylate: A Technical Guide to Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Methyl 4-aminopyrimidine-5-carboxylate, a member of this privileged class of compounds, holds significant potential for the development of novel targeted therapies. Its structural motifs, particularly the 4-aminopyrimidine core, are prevalent in a multitude of bioactive molecules with demonstrated clinical efficacy.[2][3] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, offering a strategic roadmap for researchers and drug development professionals. We will delve into the rationale behind postulating key target classes, provide detailed, field-proven methodologies for target identification and validation, and present a framework for advancing this promising molecule through the preclinical discovery pipeline.

Introduction: The Therapeutic Potential of the 4-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental component of nucleic acids and a versatile building block in drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal scaffold for targeting a diverse range of biological macromolecules.[2] The 4-aminopyrimidine moiety, in particular, has emerged as a critical pharmacophore in the design of inhibitors for several key enzyme families. This is largely due to its capacity to mimic the purine core of endogenous ligands, such as adenosine triphosphate (ATP), enabling competitive inhibition of ATP-dependent enzymes.

This compound combines this potent 4-aminopyrimidine core with a methyl carboxylate group at the 5-position. This substitution offers an additional point for interaction within a target's binding site and provides a handle for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While direct studies on this compound are limited, a wealth of data on structurally related analogs allows us to postulate its most probable therapeutic targets with a high degree of confidence.

Postulated Therapeutic Targets

Based on extensive analysis of structure-activity relationships (SAR) of analogous compounds, we hypothesize that this compound is likely to exhibit inhibitory activity against two primary classes of enzymes: Protein Kinases and Dihydrofolate Reductase (DHFR) .

Protein Kinases: The Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The 4-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[4] It forms key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

Several classes of kinases are particularly susceptible to inhibition by 4-aminopyrimidine derivatives:

  • Tyrosine Kinases: This family includes both receptor tyrosine kinases (e.g., EGFR, FGFR) and non-receptor tyrosine kinases (e.g., Src, Abl). Analogs of 4-aminopyrimidine have shown potent inhibitory activity against various tyrosine kinases, suggesting that this compound could be a valuable starting point for the development of inhibitors for cancers driven by aberrant tyrosine kinase signaling.[4][5]

  • Serine/Threonine Kinases: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. 4-aminopyrimidine analogs have been successfully developed as potent dual inhibitors of p70S6K and Akt, key downstream effectors of this pathway.[6][7]

  • Adenosine Kinase (AK): This enzyme is involved in the regulation of adenosine levels, a nucleoside with important roles in pain, inflammation, and neurotransmission. 4-aminopyrido[2,3-d]pyrimidines, which share the core 4-aminopyrimidine structure, have been identified as potent and selective inhibitors of adenosine kinase, highlighting a potential non-oncology application for this scaffold.[8][9][10]

The proposed interaction of this compound with the ATP binding pocket of a generic kinase is depicted in the following signaling pathway diagram:

kinase_inhibition cluster_kinase Kinase Domain ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate (Downstream Signaling) ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Hinge_Region Hinge Region MAPC Methyl 4-aminopyrimidine- 5-carboxylate Hinge_Region->MAPC H-bonds Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds MAPC->ATP_Binding_Pocket Competitive Inhibition dhfr_inhibition cluster_dhfr DHFR Active Site Active_Site Active Site THF Tetrahydrofolate (THF) (DNA Synthesis) Active_Site->THF Reduces DHF Dihydrofolate (DHF) DHF->Active_Site Binds NADPH NADPH NADPH->Active_Site Cofactor MAPC Methyl 4-aminopyrimidine- 5-carboxylate MAPC->Active_Site Competitive Inhibition

Caption: Competitive inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Methodologies for Target Identification and Validation

To empirically determine the cellular targets of this compound, a multi-pronged approach combining both affinity-based and label-free methods is recommended. This ensures a comprehensive and robust identification of direct binding partners.

Target Identification Strategies

The following workflow outlines a logical progression for identifying the cellular targets of a novel small molecule.

target_id_workflow Start Start: This compound Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated) Start->Affinity_Probe Label_Free Label-Free Methods (DARTS or CETSA) Start->Label_Free Affinity_Chrom Affinity Chromatography Pull-down Affinity_Probe->Affinity_Chrom Mass_Spec1 LC-MS/MS Analysis of Eluted Proteins Affinity_Chrom->Mass_Spec1 Candidate_List Generate Candidate Target List Mass_Spec1->Candidate_List Mass_Spec2 LC-MS/MS Analysis of Protected/Stabilized Proteins Label_Free->Mass_Spec2 Mass_Spec2->Candidate_List Target_Validation Target Validation (Biochemical & Cellular Assays) Candidate_List->Target_Validation End Validated Targets Target_Validation->End

Caption: A comprehensive workflow for small molecule target identification.

This classic technique remains a robust method for isolating proteins that directly bind to a small molecule. [11][12] Experimental Protocol: Affinity Chromatography Pull-Down

  • Probe Synthesis:

    • Synthesize a biotinylated version of this compound. A common strategy involves introducing a linker arm to the carboxylate group, which is then coupled to biotin. [13][14]Ensure that the modification does not abrogate the bioactivity of the parent compound.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated agarose beads to immobilize the "bait" molecule.

  • Cell Lysis:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

  • Incubation and Pull-Down:

    • Incubate the cell lysate with the immobilized probe to allow for binding of target proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using a solution of the free, unmodified this compound. This competitive elution is crucial for identifying specific binders.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and identify unique bands by mass spectrometry (LC-MS/MS). [15][16]

DARTS is a powerful label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding. [17][18] Experimental Protocol: DARTS Assay

  • Cell Lysis:

    • Prepare a native cell lysate.

  • Compound Incubation:

    • Incubate aliquots of the lysate with either this compound or a vehicle control (e.g., DMSO). [19]3. Protease Digestion:

    • Treat the lysates with a protease (e.g., pronase or thermolysin) for a defined period. [20]4. Quenching and Analysis:

    • Stop the digestion and analyze the protein profiles by SDS-PAGE.

  • Target Identification:

    • Proteins that are protected from degradation in the presence of the compound will appear as more intense bands on the gel compared to the vehicle control. These bands are then excised and identified by mass spectrometry. [8][19]

CETSA is another label-free technique that measures the thermal stabilization of a target protein upon ligand binding in a cellular context. [3][5][21] Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Thermal Challenge:

    • Heat the samples across a range of temperatures. [22]3. Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

  • Data Analysis:

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [10]

Target Validation

Once a list of candidate targets has been generated, it is crucial to validate these interactions using orthogonal assays.

Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity. [1][9][23] Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Set up a reaction containing the purified candidate kinase, its substrate, ATP, and varying concentrations of this compound.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. [6]3. ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert the newly formed ADP to ATP and then measure the ATP levels using a luciferase-based reaction.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. An IC50 value for the inhibitor can be determined from a dose-response curve. [2]

      Parameter Description
      Assay Principle Luminescent detection of ADP produced in a kinase reaction.
      Readout Luminescence
      Key Reagents Purified kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

      | Output | IC50 value, determination of inhibitor potency. |

DHFR Inhibition Assay (Spectrophotometric)

The activity of DHFR can be monitored by the decrease in absorbance at 340 nm as its cofactor, NADPH, is oxidized to NADP+. [4][24] Experimental Protocol: Spectrophotometric DHFR Assay

  • Reaction Mixture:

    • Prepare a reaction mixture containing purified DHFR, its substrate dihydrofolate, NADPH, and varying concentrations of this compound in a suitable buffer. [25]2. Spectrophotometric Monitoring:

    • Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

  • Data Analysis:

    • The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percent inhibition at each concentration of the compound and determine the IC50 value. [7][26]

      Parameter Description
      Assay Principle Spectrophotometric measurement of NADPH oxidation.
      Readout Absorbance at 340 nm
      Key Reagents Purified DHFR, dihydrofolate, NADPH.

      | Output | IC50 value, determination of inhibitor potency. |

To confirm that the inhibition observed in biochemical assays translates to a functional effect in a cellular context, cell-based assays are essential. These can include:

  • Phosphorylation Assays: For kinase targets, Western blotting can be used to measure the phosphorylation status of downstream substrates in cells treated with this compound.

  • Cell Proliferation Assays: For both kinase and DHFR targets, assays such as the MTT or CellTiter-Glo® assay can be used to assess the effect of the compound on the proliferation of relevant cancer cell lines.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its structural similarity to known kinase and DHFR inhibitors provides a strong rationale for investigating its activity against these key enzyme families. The systematic application of the target identification and validation methodologies outlined in this guide will enable the elucidation of its mechanism of action and pave the way for its optimization into a potent and selective clinical candidate. Future efforts should focus on generating SAR data to improve on-target potency and selectivity, as well as optimizing the pharmacokinetic and pharmacodynamic properties of this exciting compound.

References

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Characterizing the Solubility of Methyl 4-aminopyrimidine-5-carboxylate: A Practical and Theoretical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Methyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound featuring amino and carboxylate functional groups, presents a unique solubility profile that is paramount to its handling, formulation, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for researchers and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the logic behind methodological choices to ensure the generation of reliable and reproducible data.

Introduction: Why Solubility is a Critical Quality Attribute

In pharmaceutical sciences, the adage "like dissolves like" is a foundational concept, yet it only scratches the surface of the complex interplay between a solute and a solvent.[1] For a molecule such as this compound, understanding its solubility is not merely an academic exercise; it is a crucial step in the drug development pipeline.[2][3] Poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential.[4][5] Conversely, understanding its solubility in various organic solvents is essential for synthesis, purification, crystallization, and the development of diverse dosage forms.[2]

This guide will equip the reader with the necessary tools to systematically evaluate the solubility of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies outlined herein provide a robust pathway for its complete characterization.

Part 1: Theoretical Framework for Solubility Prediction

Before embarking on experimental work, theoretical models can provide valuable insights and guide solvent selection. These models help rationalize the interactions between the solute and potential solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that "like dissolves like."[6][7] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

  • δD (Dispersion): Energy from van der Waals forces.[7][8]

  • δP (Polar): Energy from dipolar intermolecular forces.[7][8]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7][8]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and a solvent in this space is calculated, and in general, a smaller distance implies greater affinity and higher solubility.[7] While experimentally derived HSP values for this compound are not available, they can be estimated using group contribution methods.[9] This predictive power is invaluable for initial solvent screening, minimizing the experimental burden.[6][8]

cluster_HSP Hansen Solubility Space cluster_legend Legend Solute Solute (δD_1, δP_1, δH_1) Solvent_Good Good Solvent (δD_2, δP_2, δH_2) Small Ra Solute->Solvent_Good High Affinity Solvent_Poor Poor Solvent (δD_3, δP_3, δH_3) Large Ra Solute->Solvent_Poor Low Affinity l1 Ra = Hansen Distance

Caption: Conceptual diagram of Hansen Solubility Space.

Thermodynamic Models for Solvent Mixtures

In pharmaceutical formulations, binary or ternary solvent systems are common. The Jouyban-Acree model is a widely used and accurate tool for correlating and predicting the solubility of a drug in mixed solvent systems at various temperatures.[10][11][12][13][14] The model uses solubility data in neat solvents to predict solubility in mixtures, making it a powerful tool for formulation development.[11]

Part 2: Experimental Determination of Thermodynamic Solubility

Experimental measurement remains the definitive way to determine solubility. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask method.[15][16] This method ensures that the solution is in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[15][17]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, ensuring equilibrium is truly reached.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., water, ethanol, acetone, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Chosen analytical instrument (UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[15][18]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[18]

  • Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[18] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, stop the shaker and allow the excess solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove all undissolved particles.[18] This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (UV-Vis or HPLC) to determine the concentration.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate on shaker (Constant T, 24-72h) add_solvent->equilibrate check_solid Is solid still present? equilibrate->check_solid withdraw 4. Withdraw & filter supernatant check_solid->withdraw Yes error Error: Not a saturated solution check_solid->error No dilute 5. Dilute filtrate for analysis withdraw->dilute analyze 6. Quantify concentration (UV-Vis or HPLC) dilute->analyze calculate 7. Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for the Shake-Flask solubility method.

Part 3: Analytical Quantification Methods

The accuracy of any solubility measurement depends on the reliable quantification of the dissolved solute.[19] The two most common techniques are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Method 1: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for determining concentration.[20][21] It operates based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[22]

Protocol: Concentration Determination by UV-Vis

  • Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 190-800 nm) to identify the wavelength of maximum absorbance (λmax).[23] All subsequent measurements should be performed at this wavelength for maximum sensitivity.

  • Prepare Standards: Create a series of standard solutions of the compound with known concentrations in the chosen solvent.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration. This should yield a linear relationship.[22][23]

  • Measure Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.[22]

Causality: Using λmax is crucial because the change in absorbance with concentration is greatest at this wavelength, leading to the most accurate and sensitive measurements.[22]

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive technique than UV-Vis spectroscopy.[19] It separates the compound of interest from potential impurities or degradants before quantification, which is a significant advantage.[19]

Protocol: Concentration Determination by HPLC

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that provides a sharp, well-resolved peak for this compound. This involves selecting the appropriate column, mobile phase, flow rate, and detector wavelength.[1]

  • Prepare Standards: As with UV-Vis, prepare a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Inject each standard and record the peak area. Plot peak area versus concentration to create a calibration curve.[1][24]

  • Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment and record its peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the sample.

Trustworthiness: HPLC is considered a more robust method because its separation capability ensures that you are only measuring the concentration of your target compound, unlike UV-Vis where any substance absorbing at the same wavelength can interfere.[19]

Part 4: Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison and interpretation.

Data Summary Table
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25[Experimental Value][Calculated Value]HPLC
Ethanol25[Experimental Value][Calculated Value]HPLC
Acetone25[Experimental Value][Calculated Value]HPLC
Ethyl Acetate25[Experimental Value][Calculated Value]HPLC
pH 7.4 Buffer37[Experimental Value][Calculated Value]HPLC

Interpretation: This table allows for a direct comparison of the compound's solubility in different media. For instance, a higher solubility in ethanol compared to water would suggest that the compound has significant non-polar character, guiding formulation scientists toward lipid-based or co-solvent systems. Solubility in a pH 7.4 buffer at 37 °C is particularly relevant for predicting behavior in physiological conditions.

Conclusion

Characterizing the solubility of this compound is a fundamental step in its journey from a laboratory chemical to a potential therapeutic agent. This guide has provided a dual-pronged approach, combining theoretical prediction with rigorous experimental methodology. By employing predictive tools like Hansen Solubility Parameters and executing the gold-standard Shake-Flask method with precise analytical quantification, researchers can generate the high-quality, reliable data needed to make informed decisions in the drug development process. The emphasis on causality and self-validation within the described protocols ensures that the generated data is not just a number, but a trustworthy reflection of the compound's intrinsic physicochemical properties.

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Stability and Degradation of Methyl 4-aminopyrimidine-5-carboxylate: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest as a building block in medicinal chemistry and drug discovery. Its utility in these fields is contingent upon a thorough understanding of its chemical stability. This technical guide provides a comprehensive analysis of the stability profile of this compound, detailing its primary degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. We explore the underlying chemical mechanisms, predict the resulting degradants, and provide detailed, field-proven protocols for conducting forced degradation studies and developing stability-indicating analytical methods. This document is intended to serve as an essential resource for researchers and developers working with this molecule, enabling robust formulation design and ensuring the integrity of research outcomes.

Introduction and Molecular Profile

The pyrimidine scaffold is a cornerstone in pharmaceutical sciences, forming the core of numerous therapeutic agents and nucleic acids.[1][2] this compound, featuring an amino group and a methyl ester on the pyrimidine ring, presents a unique combination of functional groups that are critical for its synthetic utility but also represent potential sites of chemical instability. Understanding its degradation behavior is not merely an academic exercise; it is a prerequisite for its effective application in drug development, where stability directly impacts safety, efficacy, and shelf-life.

This guide moves beyond a simple recitation of facts to explain the causality behind the molecule's behavior and the logic underpinning the analytical strategies used to study it.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for any stability investigation. These properties, summarized in the table below, influence its solubility, reactivity, and analytical behavior.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂PubChem[3]
Molecular Weight 153.14 g/mol PubChem[3]
IUPAC Name methyl 2-aminopyrimidine-5-carboxylatePubChem[3]
CAS Number 308348-93-8Sigma-Aldrich[4]
Physical Form SolidSigma-Aldrich
Storage Conditions 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich[4]

Predicted Degradation Pathways and Mechanisms

The chemical structure of this compound contains two primary loci for degradation: the methyl ester at the C5 position and the aminopyrimidine ring system itself. The following sections detail the most probable degradation pathways based on established principles of organic chemistry and studies of analogous structures.

Hydrolytic Degradation

Hydrolysis is one of the most common degradation pathways for pharmaceutical compounds, particularly those containing ester functional groups.

  • Ester Hydrolysis (Primary Pathway): The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than base-catalyzed hydrolysis.

    • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester undergoes rapid saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol. This is typically the most significant hydrolytic degradation route.

The primary degradation product of either pathway is 4-aminopyrimidine-5-carboxylic acid .

  • Pyrimidine Ring Opening (Secondary Pathway): While the pyrimidine ring is generally stable, extreme pH and temperature conditions can induce hydrolytic cleavage.[5] This process often involves initial protonation of a ring nitrogen followed by nucleophilic attack by water, leading to ring opening.[5] This is considered a secondary pathway that would only occur under harsh, forced degradation conditions.

Oxidative Degradation

The electron-rich aminopyrimidine ring is susceptible to oxidation. The amino group, in particular, can be a target for oxidative attack.

  • Mechanism: Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. The reaction likely proceeds via radical mechanisms or direct attack by oxidizing agents. One-electron oxidation can have a significant effect on the tautomeric preferences of the aminopyrimidine system.[6] The attack of radicals, such as hydroxyl radicals, can lead to the formation of mono- or dihydroxylated derivatives on the heterocyclic ring.[7]

  • Predicted Products: Potential products include N-oxides, hydroxylated pyrimidines, or further degradation products resulting from ring cleavage. The formation of such products has been observed in related aminopyrimidine compounds.[8][9]

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy necessary to induce photochemical reactions. Studies on related aminopyrimidine derivatives have shown they can be susceptible to photodegradation.[10]

  • Mechanism: Upon absorption of UV radiation, the molecule can be promoted to an excited state, making it more reactive. The presence of the amino group is crucial, as it can influence the molecule's electronic properties and subsequent photochemical pathways.[10] Degradation may involve photo-oxidation, dimerization, or rearrangement reactions. The specific pathway is highly dependent on the solvent and the presence of photosensitizers.

  • Predicted Products: The identification of photolytic degradants is complex and often results in a mixture of products. These could include hydroxylated species, de-aminated compounds, or products of ring contraction or cleavage.

Thermal Degradation

In the solid state or in solution at elevated temperatures, this compound can undergo thermal degradation.

  • Mechanism: High temperatures can provide the activation energy for various reactions. For amine-containing compounds, a common thermal degradation pathway involves the formation of urea derivatives, especially in the presence of carbon dioxide or carbamates.[11] Other potential pathways include decarboxylation (less likely for the methyl ester than the free acid) or other complex rearrangements and polymerization reactions. Studies on the thermal degradation of thiamin, which contains a pyrimidine moiety, have shown complex structural rearrangements.[12]

  • Predicted Products: The products are highly dependent on the conditions (e.g., presence of oxygen, moisture). Potential products could include dimers, polymers, or compounds resulting from intermolecular reactions between the amine and ester groups.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation parent This compound acid H+ / H2O parent->acid base OH- / H2O parent->base product_hydrolysis 4-aminopyrimidine-5-carboxylic acid parent_ox This compound oxidant [O] (e.g., H2O2) product_ox Hydroxylated Derivatives N-Oxides parent_photo This compound light UV Light (hν) product_photo Complex Mixture (Rearrangement/Oxidation Products)

Caption: Predicted major degradation pathways for this compound.

Analytical Strategies for Stability Assessment

A robust stability study relies on a self-validating system where experimental design and analytical methodology work in concert. The goal is to not only quantify the loss of the parent compound but also to detect, identify, and quantify the resulting degradation products.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and to develop and validate a stability-indicating analytical method.

Objective: To intentionally degrade the sample under controlled stress conditions to generate potential degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

    • Causality: The use of moderate heat accelerates the reaction to generate degradants within a practical timeframe. Neutralization stops the reaction and prevents damage to the analytical column.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours (base hydrolysis is typically much faster).

    • At specified time points (e.g., 0, 1, 2, 4h), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

    • Causality: 3% H₂O₂ is a common and effective oxidizing agent for simulating oxidative stress.[13] Protecting from light prevents confounding photolytic degradation.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a calibrated light source providing UV and visible output (e.g., Option 2 in ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in a calibrated oven at a temperature below its melting point (e.g., 80°C) for 7 days.

    • At specified time points, dissolve a weighed amount of the solid for analysis.

G cluster_stress Stress Conditions cluster_process Sample Processing start Prepare 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxide Oxidation (3% H2O2, RT) start->oxide photo Photolysis (UV/Vis Light) start->photo thermal Thermal (Solid) (80°C) start->thermal neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute for Analysis oxide->dilute photo->dilute dissolve Dissolve Solid thermal->dissolve neutralize_acid->dilute neutralize_base->dilute analysis Analyze via HPLC-UV/MS dilute->analysis dissolve->dilute

Caption: Experimental workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

Objective: To develop an analytical method capable of resolving the parent compound from all potential degradants generated during stress testing.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector and a Mass Spectrometer (MS).

Methodology:

  • Column Selection:

    • Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Causality: C18 columns provide excellent retention and separation for a wide range of small organic molecules with moderate polarity, making it a robust starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile buffer compatible with MS detection that helps to protonate the analytes for better ionization and provides sharp peak shapes. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution:

    • Develop a gradient to ensure separation of early-eluting polar degradants (like the carboxylic acid) from the parent compound and any later-eluting, less polar species.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection:

    • UV/Vis Detector: Monitor at a wavelength of maximum absorbance for the parent compound (determined by a UV scan). This allows for quantification.

    • Mass Spectrometer (MS): Use in positive electrospray ionization (ESI+) mode. This allows for the identification of the parent compound and its degradants by their mass-to-charge ratio (m/z).

  • Method Validation:

    • Analyze the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can further confirm this.

Summary and Conclusion

The stability of this compound is governed by the reactivity of its core functional groups: the methyl ester and the aminopyrimidine ring. The primary degradation pathway under common processing and storage conditions is expected to be hydrolysis of the methyl ester to form the corresponding carboxylic acid, a reaction that is significantly accelerated under basic conditions. Oxidative, photolytic, and thermal degradation represent secondary pathways that can become significant under specific stress conditions, leading to a more complex profile of degradants.

A systematic approach using forced degradation studies coupled with a robust, stability-indicating HPLC-MS method is critical for fully characterizing the stability of this molecule. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers to ensure the quality, integrity, and reliability of their work with this compound. This foundational knowledge is indispensable for its successful transition from a laboratory reagent to a component of advanced materials or therapeutic agents.

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Foreword: The Chameleon-Like Nature of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of Aminopyrimidine Derivatives

To the researcher in drug development, the aminopyrimidine scaffold is both a foundational building block and a source of fascinating complexity. Its prevalence in approved drugs, from anticancer agents like Imatinib to antivirals, underscores its therapeutic importance.[1][2] However, this simple heterocycle possesses a dynamic character: tautomerism. Molecules capable of tautomerism are like chameleons; by the simple shift of a proton and rearrangement of double bonds, their chemical personality changes.[3] A hydrogen bond donor can become an acceptor, altering the very pharmacophore presented to a biological target.[3][4]

This guide eschews a rigid, templated approach. Instead, it is structured to provide a senior scientist's perspective on the core principles, analytical validation, and practical implications of tautomerism in aminopyrimidine derivatives. We will move from the fundamental equilibria to the sophisticated techniques used to probe them, grounding each step in the causality behind experimental choices and the critical importance of this phenomenon in modern medicinal chemistry.

The Principal Equilibria: Amino-Imino and Lactam-Lactim Tautomerism

Prototropic tautomerism, the migration of a proton between two or more sites in a molecule, is the central theme.[5] In aminopyrimidine derivatives, two primary forms of this equilibrium dominate: amino-imino and lactam-lactim tautomerism.

The Amino-Imino Equilibrium

The most common tautomerism in simple aminopyrimidines is the equilibrium between the exocyclic amino form and the endocyclic imino form. The canonical amino tautomer is generally the most stable and predominant form for compounds like 2-aminopyrimidine.[6] However, the imino form, while often a minor species, can be populated and may play a crucial role in biological recognition and reactivity.[7][8] This equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms.

Caption: Amino-Imino tautomeric equilibrium in 2-aminopyrimidine.

The Lactam-Lactim Equilibrium

When a hydroxyl group is also present on the pyrimidine ring, as in isocytosine (2-amino-4-hydroxypyrimidine), a second type of tautomerism, lactam-lactim, comes into play.[9][10][11] This is a special case of amide-imidol tautomerism, where the proton can migrate from a ring nitrogen to the exocyclic oxygen atom.[9] This creates an equilibrium between a cyclic amide (the lactam form, which is a pyrimidinone) and its tautomeric enol form, a cyclic hydroxy-imide (the lactim).[9][10] For pyrimidine derivatives, the lactam (keto) form is often significantly more stable than the lactim (enol) form.[12]

Caption: Lactam-Lactim tautomeric equilibrium in a hydroxypyrimidine system.

Causality of Equilibrium: Factors Governing Tautomeric Preference

Understanding the position of the tautomeric equilibrium is paramount. It is not a static property but is dynamically influenced by a combination of intrinsic molecular features and the surrounding environment. The rationalization of these influences is key to predicting and controlling the behavior of aminopyrimidine derivatives.

FactorInfluence on EquilibriumRationale
Solvent Polarity Polar solvents (e.g., water, DMSO) tend to stabilize more polar tautomers.[13][14]The lactam (keto) form is typically more polar than the lactim (enol) form. Similarly, the amino form is often stabilized in polar media. The solvent's ability to form hydrogen bonds or engage in dipole-dipole interactions with the solute can significantly lower the energy of one tautomer relative to another.[13]
pH The state of protonation dramatically affects tautomeric populations.The interconversion between tautomers is often acid- or base-catalyzed.[15] The concentration of ionized intermediates that facilitate tautomerism is highest when the environmental pH is near the pKa of the functional groups involved.[15]
Substituents Electron-withdrawing or -donating groups on the pyrimidine ring alter the relative acidity and basicity of the sites involved in proton transfer.The electronic properties of substituents can shift the equilibrium by stabilizing or destabilizing the positive or negative charges that develop in the transition states of proton transfer.
Temperature Can shift the equilibrium constant (KT).The thermodynamic relationship (ΔG = -RT ln KT) dictates that the equilibrium will shift based on the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process.
Concentration Can favor tautomers that are capable of self-association through dimerization.In some aprotic solvents, certain tautomers can form stable, hydrogen-bonded dimers, which shifts the equilibrium toward that form.[16]

A Self-Validating System: Analytical and Computational Characterization

No single technique provides a complete picture of tautomerism. A trustworthy analysis relies on a multi-faceted approach, where computational predictions are validated by spectroscopic evidence, and solution-phase data is contextualized by solid-state structures.

The Analytical Workflow

The characterization of tautomeric systems follows a logical progression, starting with computational modeling to predict stable forms and culminating in spectroscopic confirmation.

G start Hypothesize Tautomeric Forms comp Computational Modeling (DFT) - Calculate relative energies - Predict spectra (NMR, IR) start->comp synth Synthesize Compound & Model Derivatives start->synth nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) - Determine ratios in solution comp->nmr Guides interpretation synth->nmr uv UV-Vis Spectroscopy - Monitor equilibrium shifts synth->uv xray X-ray Crystallography - Determine solid-state structure synth->xray conclusion Conclusive Tautomer Assignment & Equilibrium Dynamics nmr->conclusion uv->conclusion xray->conclusion Context for solution state

Caption: Integrated workflow for the characterization of tautomers.

Experimental Protocols: Core Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful tool for studying tautomeric equilibria in solution, as it allows for non-invasive observation and quantification.[13][17]

  • Principle of Causality: Tautomers are distinct chemical species with different electronic environments. Therefore, their corresponding nuclei (¹H, ¹³C, ¹⁵N) will resonate at different frequencies (chemical shifts).[17] If the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. The relative integration of these signals directly corresponds to the tautomeric ratio.[17]

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve a precisely weighed amount of the aminopyrimidine derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O). Use a concentration that ensures good signal-to-noise without promoting excessive aggregation.

    • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Identify distinct signals corresponding to protons that are unique to each tautomer (e.g., N-H or C-H protons adjacent to the tautomerizing groups).

    • Quantification: Carefully integrate the non-overlapping signals assigned to each tautomer. The ratio of the integrals provides the tautomeric population ratio.

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the signal integrals will reveal the thermodynamics of the equilibrium. A coalescence of signals at higher temperatures can be used to determine the rate of interconversion.

    • ¹³C and ¹⁵N NMR: Acquire ¹³C and ¹⁵N spectra to provide further validation. ¹⁵N NMR is particularly sensitive to the chemical environment of nitrogen and can be a definitive tool for distinguishing amino from imino forms.[18]

B. UV-Vis Spectroscopy This technique is excellent for monitoring shifts in the tautomeric equilibrium as a function of environmental changes.[13][19]

  • Principle of Causality: Tautomers have different arrangements of conjugated π-systems, leading to distinct electronic transitions and thus different absorption maxima (λmax).[13] A shift in the equilibrium will manifest as a change in the overall absorption spectrum.

  • Step-by-Step Protocol:

    • Solvent Study: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

    • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Analysis: Note the λmax in each solvent. A significant shift (solvatochromism) is indicative of a change in the predominant tautomeric form, stabilized by the specific solvent.[13]

    • pH Titration: Monitor the UV-Vis spectrum as a function of pH. The appearance of isosbestic points (wavelengths where absorbance remains constant) is a strong indicator of an equilibrium between two species.

C. Computational Modeling Quantum chemical calculations provide invaluable insight into the intrinsic stabilities of tautomers and help interpret experimental data.[20][21]

  • Principle of Causality: The most stable tautomer is the one with the lowest Gibbs free energy. Computational methods like Density Functional Theory (DFT) can accurately calculate the energies of different isomers.

  • Workflow:

    • Structure Optimization: Build the 3D structures of all possible tautomers. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[20]

    • Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain thermal corrections and Gibbs free energies. The relative free energies indicate the predicted stability order.

    • Solvation Modeling: To simulate solution-phase behavior, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM). This provides a more realistic prediction of tautomer stability in different solvents.[14]

    • Spectra Prediction: The calculations can also predict NMR chemical shifts and IR vibrational frequencies, which can be directly compared with experimental data to confirm tautomer assignments.[20]

Authoritative Grounding: Biological Relevance and Drug Design Implications

The study of tautomerism is not merely an academic exercise; it has profound consequences for drug discovery and development.[4] The specific tautomer present at the active site of a biological target dictates the hydrogen bonding pattern—the very language of molecular recognition.

  • Enzyme Catalysis and Recognition: The tautomeric state of coenzymes and substrates is critical for catalysis. For instance, the 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is believed to be the active species that triggers the catalytic cycle in several enzymes.[7][22] An incorrect tautomer will fail to make the necessary hydrogen bonds for potent binding, rendering a potential drug inactive.

  • Pharmacokinetics and Drug Behavior: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, a critical parameter, can vary significantly between tautomers due to differences in polarity and crystal packing. This, in turn, impacts bioavailability.

  • Mutagenesis: The concept of tautomerism is historically linked to genetics. Base analogues like 2-aminopurine can cause mutations by adopting a minor imino tautomeric form that mispairs with cytosine instead of thymine during DNA replication.[23][24][25]

Conclusion

The tautomerism of aminopyrimidine derivatives is a dynamic and multifaceted phenomenon that lies at the intersection of physical organic chemistry, analytical science, and medicinal chemistry. A comprehensive understanding requires an integrated approach that combines computational prediction with rigorous spectroscopic validation. For the drug development professional, appreciating the subtle energetic balance between tautomeric forms is not optional—it is essential for the rational design of effective and reliable therapeutics. The ability to predict, identify, and control the tautomeric state of a lead compound can be the determining factor between a successful drug candidate and a developmental failure.

References

  • Ullah, F., Shah, M. R., Hashmi, M. A., Khan, N., S, A. J., Tariq, S., & Ayub, K. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Desai, N. C., Bhavsar, D. H., & Trivedi, A. R. (2014). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Chemistry, 2014. [Link]

  • Badawi, H. M., Förner, W., & Ali, S. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 27(2), 525-539. [Link]

  • Ullah, F., Shah, M. R., Hashmi, M. A., Khan, N., S, A. J., Tariq, S., & Ayub, K. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Ullah, F., Shah, M. R., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • Nemeria, N. S., Chakraborty, S., Balakrishnan, A., & Jordan, F. (2011). The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. Proceedings of the National Academy of Sciences, 108(48), 19161-19166. [Link]

  • Inuzuka, K., Fujimoto, A., & Ito, M. (1993). Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid. The Journal of Physical Chemistry, 97(49), 12848-12852. [Link]

  • Fujimoto, A., & Inuzuka, K. (2001). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Journal of Molecular Structure, 563-564, 137-142. [Link]

  • Lhiaubet-Vallet, V., Marin, M., Galiano, F., Organero, J. A., & Douhal, A. (2005). Two Competitive Routes in the Lactim-Lactam Phototautomerization of a Hydroxypyridine Derivative Cation in Water: Dissociative Mechanism Versus Water-Assisted Proton Transfer. The Journal of Physical Chemistry A, 109(43), 9735-9742. [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Bojarski, J. T., Mokrosz, J. L., Barton, H. J., & Paluchowska, M. H. (1985). Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 38, 229-295. [Link]

  • ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]

  • askIITians. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. [Link]

  • Bensaude, O., Chevrier, M., & Dubois, J. E. (1978). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society, 100(22), 7055-7066. [Link]

  • ResearchGate. (n.d.). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. [Link]

  • Symbolikon. (2024). Lactam-lactim tautomerism: Significance and symbolism. Symbolikon. [Link]

  • Katritzky, A. R. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry, 24, 134-146. [Link]

  • Nemeria, N. S., Arjunan, P., Yaggie, R., & Jordan, F. (2007). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. Biochemistry, 46(31), 9099-9108. [Link]

  • Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 1-86. [Link]

  • Al-Obaidi, O. A. M. J., & Al-Amiedy, D. H. A. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. International Journal of Chemical and Biochemical Sciences, 20, 1-11. [Link]

  • Badawi, H. M., Förner, W., & Ali, S. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. [Link]

  • Raczyńska, E. D., Zientara-Rytter, K., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2992. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Echeverría, J., & Alarcón-Espósito, J. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 21(1), 4-16. [Link]

  • Taylor, R. (2009). Let's not forget tautomers. Medicinal Chemistry Research, 19(6), 513-529. [Link]

  • Elguero, J., & Perez, J. (2000). The Use of NMR Spectroscopy to Study Tautomerism. Journal of the Brazilian Chemical Society, 11(2), 91-102. [Link]

  • ResearchGate. (n.d.). 15N NMR Studies of tautomerism. ResearchGate. [Link]

  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

  • Alkorta, I., Elguero, J., & Ra-I-Kirsch, A. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Structural Chemistry, 25(3), 779-790. [Link]

  • Antonov, L. (2014). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 9(4), 343-353. [Link]

  • Raczyńska, E. D., Zientara-Rytter, K., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2992. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-aminopyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical research and drug development. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and antimicrobial agents. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The guide outlines a robust two-step synthetic pathway, beginning with the construction of the pyrimidine core to form 4-aminopyrimidine-5-carbonitrile, followed by hydrolysis and subsequent Fischer esterification. We delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights into characterization, safety, and troubleshooting.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found in nucleic acids and a multitude of therapeutic agents.[1] Derivatives of 4-aminopyrimidine, in particular, serve as crucial intermediates for synthesizing compounds targeting a wide array of diseases.[2] The title compound, this compound, provides a versatile scaffold with two key functional handles: an amino group amenable to substitution and an ester group that can be hydrolyzed or converted to an amide. This dual functionality makes it an invaluable precursor for building complex molecular architectures in the pursuit of novel therapeutics.[3] This guide offers a reliable and reproducible method to access this high-value intermediate.

Synthetic Strategy and Workflow

The synthesis is logically structured in a three-stage process starting from readily available commercial precursors. The overall workflow is designed for efficiency and scalability in a standard laboratory setting.

Synthesis_Workflow cluster_0 PART 1: Pyrimidine Core Formation cluster_1 PART 2: Functional Group Transformation cluster_2 PART 3: Final Esterification start Starting Materials (Ethyl (ethoxymethylene)cyanoacetate, Formamidine acetate) step1 Step 1: Cyclocondensation Reaction start->step1 intermediate1 Intermediate 1 (4-Aminopyrimidine-5-carbonitrile) step1->intermediate1 step2 Step 2: Acid-Catalyzed Hydrolysis intermediate1->step2 intermediate2 Intermediate 2 (4-Aminopyrimidine-5-carboxylic acid) step2->intermediate2 step3 Step 3: Fischer Esterification intermediate2->step3 product Final Product (this compound) step3->product

Figure 1: High-level workflow for the synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via an initial cyclocondensation to form the pyrimidine ring, followed by hydrolysis of the nitrile, and a final acid-catalyzed esterification.

Reaction_Mechanism Overall Reaction Scheme r1 Ethyl (ethoxymethylene)cyanoacetate plus1 + r2 Formamidine acetate arrow1 Step 1 (NaOEt, EtOH) Reflux r2->arrow1 i1 4-Aminopyrimidine-5-carbonitrile arrow1->i1 arrow2 Step 2 (aq. H2SO4) Heat i1_2 4-Aminopyrimidine-5-carbonitrile i1_2->arrow2 i2 4-Aminopyrimidine-5-carboxylic acid arrow2->i2 arrow3 Step 3 (H2SO4 cat.) Reflux i2_2 4-Aminopyrimidine-5-carboxylic acid plus2 +  Methanol (excess) product This compound arrow3->product

Figure 2: Overall three-step reaction scheme.

Mechanistic Insight:

  • Cyclocondensation: The reaction is initiated by the nucleophilic attack of formamidine on the electron-deficient alkene of ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.

  • Hydrolysis: The nitrile group is protonated under strong acidic conditions, making the carbon atom susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid.[4]

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol, acting as a nucleophile, attacks the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product.[5][6] Using methanol as the solvent drives the equilibrium towards the product side.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
Ethyl (ethoxymethylene)cyanoacetate≥98%Sigma-Aldrich94-05-3
Formamidine acetate salt≥98%Sigma-Aldrich3473-63-0
Sodium MetalReagent GradeSigma-Aldrich7440-23-5
Ethanol, Anhydrous≥99.5%Fisher Scientific64-17-5
Sulfuric Acid, Concentrated95-98%VWR7664-93-9
Methanol, Anhydrous≥99.8%Fisher Scientific67-56-1
Ethyl AcetateACS GradeVWR141-78-6
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeFisher Scientific7757-82-6
Deionized WaterN/AIn-house7732-18-5

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Buchner funnel, pH paper, standard laboratory glassware.

Protocol 1: Synthesis of 4-Aminopyrimidine-5-carboxylic acid (Intermediate 2)

This protocol combines the cyclocondensation and hydrolysis steps for efficiency.

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to 100 mL of anhydrous ethanol at room temperature. Stir until all the sodium has dissolved.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add formamidine acetate (10.4 g, 0.1 mol). Stir for 15 minutes.

  • Addition of Precursor: Slowly add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) to the mixture. An exothermic reaction may be observed.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling the mixture to room temperature, slowly and carefully add 50 mL of 20% aqueous sulfuric acid. Caution: Exothermic reaction.

  • Heating for Hydrolysis: Heat the acidic mixture to reflux (approx. 95-100 °C) for 6 hours to facilitate the hydrolysis of the nitrile group.

  • Isolation of Carboxylic Acid: Cool the reaction mixture in an ice bath. The product, 4-aminopyrimidine-5-carboxylic acid, will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 30 mL) and then with cold ethanol (20 mL).

  • Drying: Dry the white to off-white solid under vacuum at 60 °C to a constant weight. The typical yield is 10-12 g (72-86%). The product is used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 4-aminopyrimidine-5-carboxylic acid (10.0 g, 0.072 mol) in 150 mL of anhydrous methanol.

  • Acid Catalyst Addition: While stirring, carefully add 4 mL of concentrated sulfuric acid dropwise to the suspension. Caution: Exothermic reaction.

  • Esterification: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Maintain reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • Quenching: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization: Carefully pour the residue onto 100 g of crushed ice in a beaker. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂).

  • Extraction: The product will precipitate as a solid. If it remains in solution, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. If extraction was performed, combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: The crude solid can be purified by recrystallization from a minimal amount of hot ethanol or methanol. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry under vacuum at 40 °C. The expected yield is 9.5-11 g (78-90%) of a white crystalline solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
Melting Point 215-218 °C
¹H NMR (400 MHz, DMSO-d₆)δ 8.75 (s, 1H, pyrimidine-H), 8.30 (s, 1H, pyrimidine-H), 7.80 (br s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 166.0 (C=O), 162.0 (C-NH₂), 159.0 (C-H), 157.0 (C-H), 108.0 (C-COOCH₃), 52.0 (-OCH₃) ppm.
FT-IR (KBr)ν 3450-3300 cm⁻¹ (N-H stretch), 3100 cm⁻¹ (Ar C-H stretch), 1715 cm⁻¹ (C=O stretch, ester), 1650 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O stretch)
Mass Spec (ESI+) m/z = 168.07 [M+H]⁺ for C₇H₉N₃O₂

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and add to ethanol in small portions.

  • Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, always adding acid to water/solvent, never the other way around.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Pressure Build-up: Neutralization of strong acid with bicarbonate generates a large volume of CO₂ gas. Perform this step slowly in a large, open beaker to avoid pressure build-up and splashing.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield in Step 1 (Hydrolysis) Incomplete reaction; moisture contamination during ethoxide formation.Ensure anhydrous conditions for sodium ethoxide preparation. Increase reflux time for both cyclization and hydrolysis steps. Confirm reaction completion with TLC.
Esterification does not go to completion Insufficient catalyst; insufficient reflux time; water present in the reaction.Use anhydrous methanol and fully dried carboxylic acid. Ensure a sufficient amount of H₂SO₄ catalyst is used. Increase reflux time and monitor via TLC.
Product is oily or discolored Impurities from starting materials or side reactions.Ensure thorough washing during workup. Perform recrystallization carefully, possibly using charcoal to decolorize. If necessary, purify via column chromatography (Silica, EtOAc/Hexane).
Difficulty in isolating product Product is partially soluble in the aqueous layer during neutralization.Ensure the aqueous layer is fully saturated with NaCl (brine) before extraction to decrease the solubility of the product. Perform multiple extractions with ethyl acetate.

References

  • Shaaban, G., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of the Indian Chemical Society. [Online].
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Online]. Available: [Link]

  • Busacca, C. A., et al. (2013). PYRIMIDINE-5-CARBOXYLIC ACID p-TOLYLAMIDE METHANESULFONATE. Organic Syntheses, 90, 316-326. [Online]. Available: [Link]

  • Chem-Impex. (n.d.). 4-Aminopyrimidine-5-carboxylic acid. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Online]. Available: [Link]

  • Zahra, G., & Maryam, N. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. [Online]. Available: [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Online]. Available: [Link]

  • CN1807415A. (2006). 4-aminopyridine preparation method. Google Patents. [Online].
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. [Online]. Available: [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Online]. Available: [Link]

  • EP0326389B1. (1993). Process for preparing 4-hydroxypyrimidine. Google Patents. [Online].
  • El-Gaby, M. S. A., et al. (2000). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (24), 4262-4266.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Online]. Available: [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Online]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Online]. Available: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Methyl 4-aminopyrimidine-5-carboxylate is a highly valuable bifunctional building block in the synthesis of complex heterocyclic systems. Its strategic placement of an amino group and a carboxylate ester on the pyrimidine ring allows for diverse and regioselective modifications, making it a key intermediate in the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Principle and Reaction Mechanism

The synthesis of the 4-aminopyrimidine core is efficiently achieved through a cyclocondensation reaction. This classical and reliable method involves the reaction of a 1,3-dielectrophilic three-carbon component with a dinucleophilic amidine.[2] In this protocol, we utilize methyl 2-(ethoxymethylene)-2-cyanoacetate as the three-carbon electrophile and formamidine acetate as the amidine source.

The reaction proceeds via a sequence of nucleophilic attack, addition-elimination, and cyclization steps:

  • Initial Nucleophilic Attack: The formamidine attacks the electrophilic carbon of the cyanoacetate derivative.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine onto the nitrile carbon leads to the formation of the pyrimidine ring.

  • Aromatization: Subsequent elimination of ethanol and tautomerization leads to the stable, aromatic 4-aminopyrimidine-5-carboxylate product.

This approach is highly efficient and provides a direct route to the desired polysubstituted pyrimidine.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierPart Number
Methyl 2-(ethoxymethylene)-2-cyanoacetate≥97%Sigma-Aldrich700494
Formamidine acetate salt≥98%Sigma-AldrichF1505
Sodium Methoxide (NaOMe)95%Sigma-Aldrich164992
Anhydrous Methanol (MeOH)ACS Grade, ≥99.8%Fisher ScientificA452-4
Diethyl EtherACS Grade, ≥99.0%VWR ChemicalsBDH1155
Round-bottom flask, 250 mL---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Buchner funnel and filter paper---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium methoxide (5.4 g, 100 mmol) to the methanol in portions. Stir until all the sodium methoxide has dissolved. Caution: Sodium methoxide is corrosive and reacts exothermically with protic solvents.

  • Addition of Reagents:

    • To the freshly prepared sodium methoxide solution, add formamidine acetate (10.4 g, 100 mmol). Stir the resulting suspension for 15 minutes at room temperature.

    • Slowly add methyl 2-(ethoxymethylene)-2-cyanoacetate (16.9 g, 100 mmol) to the reaction mixture via a dropping funnel over a period of 20-30 minutes. An increase in temperature may be observed.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting cyanoacetate derivative indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and stir until the solid dissolves.

    • Neutralize the solution to pH 7 by the slow addition of glacial acetic acid. A precipitate will form.

    • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 30 mL) and then with cold diethyl ether (2 x 30 mL).

  • Drying and Storage:

    • Dry the collected solid in a vacuum oven at 50 °C overnight to yield this compound as a white to off-white solid.

    • Store the final product in a tightly sealed container in a cool, dark, and dry place.

Safety Precautions
HazardPrecaution
Chemical Hazards Sodium methoxide is corrosive and flammable. Formamidine acetate and methyl 2-(ethoxymethylene)-2-cyanoacetate are irritants. Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Thermal Hazards The reaction is heated to reflux. Use a heating mantle with a temperature controller. Avoid localized overheating.
Pressure Hazards Not applicable for this procedure under atmospheric pressure.

Data Summary and Characterization

The following table summarizes the key quantitative data for this protocol.

ParameterValue
Scale of Reaction100 mmol
Reaction Time4-6 hours
Theoretical Yield15.31 g
Expected Experimental Yield 11.5 - 13.0 g (75-85%)
Appearance White to off-white solid
Melting Point ~168-172 °C

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To verify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (153.14 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=N).

Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_final Final Product prep_flask Prepare oven-dried 250 mL RBF add_meoh Add 100 mL anhydrous MeOH prep_flask->add_meoh add_naome Add 5.4 g NaOMe add_meoh->add_naome add_formamidine Add 10.4 g Formamidine Acetate add_naome->add_formamidine Stir 15 min add_cyanoacetate Add 16.9 g Methyl 2-(ethoxymethylene)-2-cyanoacetate add_formamidine->add_cyanoacetate reflux Reflux for 4-6 hours at ~65 °C add_cyanoacetate->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Evaporate MeOH cool->evaporate add_water Add 100 mL H₂O evaporate->add_water neutralize Neutralize to pH 7 with Acetic Acid add_water->neutralize precipitate Cool in ice bath neutralize->precipitate filtrate Filter and collect solid precipitate->filtrate wash Wash with cold H₂O and Et₂O filtrate->wash dry Dry in vacuum oven wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure or wet reagents/solvents. 3. Incorrect stoichiometry.1. Extend the reflux time and continue monitoring by TLC. 2. Ensure all reagents are of high purity and solvents are anhydrous. 3. Carefully re-weigh all reagents.
Product is Oily or Does Not Solidify 1. Presence of unreacted starting material or by-products. 2. Insufficient cooling during precipitation.1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Ensure the neutralized solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration.
Product is Discolored (e.g., yellow or brown) 1. Overheating during reflux. 2. Impurities in starting materials.1. Use a temperature-controlled heating mantle and avoid excessive heating. 2. If the color persists after washing, consider recrystallization or treatment with activated charcoal to decolorize the product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from [Link]

  • Campos, P. T., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-275. [Link]

  • U.S. Patent No. 6,365,740 B1. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Elgemeie, G. H., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(52), 32845-32861. [Link]

  • PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Gomha, S. M., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Molecules, 26(21), 6485. [Link]

  • European Patent No. EP 1054004 A1. (2000). Novel pyrimidine-5-carboxamide derivatives.
  • Rostom, S. A. F., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(11), 1119. [Link]

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Application Notes and Protocols for the Synthesis of Methyl 4-Aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-aminopyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The strategic placement of the amino and carboxylate functionalities on the pyrimidine ring offers versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility. We will delve into the most prevalent and efficient synthetic strategies, elucidating the rationale behind the choice of starting materials and reaction conditions.

Strategic Approaches to the Synthesis of the 4-Aminopyrimidine-5-carboxylate Core

The construction of the 4-aminopyrimidine-5-carboxylate scaffold is most effectively achieved through cyclocondensation reactions. This approach involves the formation of the pyrimidine ring from acyclic precursors. The two most prominent and reliable strategies for synthesizing this target molecule are:

  • The Enamine Route: This strategy involves the initial formation of an enamine intermediate from a C3 fragment, which is subsequently cyclized with a source of formamidine (the N-C-N fragment).

  • The Ethoxymethylenecyanoacetate Route: This method utilizes a pre-functionalized C3 fragment that readily undergoes cyclocondensation with formamidine.

Both routes offer distinct advantages and can be selected based on the availability of starting materials and desired scale of synthesis.

Synthetic Route 1: The Enamine Pathway

This elegant and highly efficient two-step, one-pot synthesis commences with readily available and cost-effective starting materials: methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds through a reactive enamine intermediate which is not isolated but rather cyclized in situ with formamidine acetate.

Causality of Experimental Choices

The choice of DMF-DMA serves a dual purpose: it acts as both a reagent and a solvent in the initial step, reacting with the active methylene group of methyl cyanoacetate to form the dimethylaminomethylene intermediate. This enamine is highly electrophilic and primed for cyclization. Formamidine, in the form of its acetate salt, is employed as the N-C-N component to complete the pyrimidine ring. The use of the acetate salt provides a stable and easy-to-handle source of formamidine.

Experimental Workflow Diagram

Enamine_Pathway A Methyl Cyanoacetate C Methyl 2-cyano-3-(dimethylamino)acrylate (Enamine Intermediate) A->C Reaction in Methanol B Dimethylformamide Dimethyl Acetal (DMF-DMA) B->C E This compound C->E Cyclization with heating D Formamidine Acetate D->E

Caption: Workflow for the Enamine Pathway Synthesis.

Detailed Experimental Protocol

Materials:

  • Methyl cyanoacetate

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Formamidine acetate

  • Methanol

  • Diethyl ether

Procedure:

  • To a solution of methyl cyanoacetate (1.0 eq) in methanol, add dimethylformamide dimethyl acetal (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours. The formation of the enamine intermediate can be monitored by TLC.

  • To the resulting solution, add formamidine acetate (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound as a crystalline solid.

Synthetic Route 2: The Ethoxymethylenecyanoacetate Pathway

This alternative and straightforward approach utilizes ethyl ethoxymethylenecyanoacetate as the key three-carbon building block. This starting material is commercially available and contains the necessary functionality for direct cyclization with formamidine.

Causality of Experimental Choices

Ethyl ethoxymethylenecyanoacetate is an ideal substrate as it possesses both an electrophilic double bond and a nitrile group, which are essential for the cyclization reaction. The ethoxy group acts as a good leaving group during the ring-closing step. Formamidine, typically used as its hydrochloride or acetate salt, provides the N-C-N fragment to form the pyrimidine ring. The reaction is generally carried out in the presence of a base, such as sodium ethoxide, to facilitate the initial nucleophilic attack of formamidine.

Experimental Workflow Diagram

Ethoxymethylenecyanoacetate_Pathway A Ethyl Ethoxymethylenecyanoacetate D Ethyl 4-aminopyrimidine-5-carboxylate A->D Cyclization in Ethanol B Formamidine Hydrochloride B->D C Sodium Ethoxide C->D E This compound D->E Transesterification (Optional)

Caption: Workflow for the Ethoxymethylenecyanoacetate Pathway.

Detailed Experimental Protocol

Materials:

  • Ethyl ethoxymethylenecyanoacetate

  • Formamidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Methanol (for optional transesterification)

  • Acid (e.g., HCl in methanol, for optional transesterification)

Procedure:

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.

  • Add ethyl ethoxymethylenecyanoacetate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid).

  • The product, ethyl 4-aminopyrimidine-5-carboxylate, will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • (Optional) For the methyl ester, the ethyl ester can be subjected to transesterification by refluxing in methanol with a catalytic amount of acid or base.

Data Summary and Comparison

ParameterSynthetic Route 1 (Enamine Pathway)Synthetic Route 2 (Ethoxymethylenecyanoacetate Pathway)
Starting Materials Methyl cyanoacetate, DMF-DMA, Formamidine acetateEthyl ethoxymethylenecyanoacetate, Formamidine hydrochloride, Sodium ethoxide
Number of Steps Two steps (one-pot)One step (plus optional transesterification)
Reaction Conditions Reflux in methanolReflux in ethanol
Typical Yields Good to excellentGood
Advantages Readily available and inexpensive starting materials; one-pot procedure.Direct and straightforward cyclization.
Disadvantages In situ formation of a reactive intermediate.Ethyl ethoxymethylenecyanoacetate is more expensive than the starting materials for Route 1.

Conclusion

The synthesis of this compound can be reliably achieved through the two primary routes detailed in this guide. The choice between the enamine pathway and the ethoxymethylenecyanoacetate pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and operational simplicity. Both methods provide a solid foundation for accessing this critical building block for further applications in drug discovery and development.

References

  • General synthetic methods for pyrimidines can be found in comprehensive heterocyclic chemistry liter
  • Specific procedures and adaptations of these routes are often detailed in patents and peer-reviewed journal articles focusing on the synthesis of pyrimidine-based pharmaceutical agents.

Application Note: Methyl 4-Aminopyrimidine-5-carboxylate as a Versatile Scaffold for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-aminopyrimidine-5-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group ortho to an electrophilic methyl carboxylate group on a pyrimidine core provides a pre-engineered platform for a variety of annulation reactions. This application note delivers an in-depth guide for researchers and drug development professionals on leveraging this molecule for the efficient synthesis of high-value fused heterocyclic systems, including pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. We provide detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into reaction optimization.

Introduction: The Strategic Advantage of this compound

Fused heterocyclic scaffolds are foundational to many approved drugs and clinical candidates due to their rigid structures that allow for precise, three-dimensional interactions with biological targets. This compound serves as an ideal starting point for constructing such systems. The pyrimidine ring itself is a well-known pharmacophore, and the strategically placed amino and carboxylate groups function as reactive handles for building additional fused rings.

The resulting fused systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are known to possess a wide spectrum of biological activities. Pyrimido[4,5-d]pyrimidines have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Similarly, the pyrido[2,3-d]pyrimidine core is prevalent in molecules designed as kinase inhibitors, anticancer therapeutics, and central nervous system agents.[5][6][7][8]

This guide will focus on the practical application of this compound in constructing these important heterocyclic families.

Core Reactivity and Physicochemical Properties

The synthetic utility of this compound is dictated by the interplay of its functional groups. The C4 amino group is a potent nucleophile, while the C5 ester provides an electrophilic site for intramolecular cyclization. The C6 position of the pyrimidine ring is also electron-rich and can participate in electrophilic substitution or cyclization reactions.

Reactivity_Map Figure 1: Key Reactive Sites of the Building Block START This compound N4_Amine C4-NH2 Group (Nucleophilic) START->N4_Amine Site 1 C5_Ester C5-Ester Group (Electrophilic) START->C5_Ester Site 2 C6_Position C6-H Position (Nucleophilic) START->C6_Position Site 3 N4_Reaction Condensation with C=O, C=N electrophiles N4_Amine->N4_Reaction C5_Reaction Intramolecular Cyclization (Amide/Ester Chemistry) C5_Ester->C5_Reaction C6_Reaction Electrophilic Attack (e.g., Friedländer Annulation) C6_Position->C6_Reaction Pyrimidopyrimidine_Workflow Figure 2: General Workflow for Pyrimido[4,5-d]pyrimidine Synthesis start_mol Methyl 4-aminopyrimidine- 5-carboxylate reagent + Amidine HCl (e.g., Guanidine HCl) start_mol->reagent Step 1 Condensation conditions Base (NaOEt) Solvent (EtOH) Reflux intermediate Acyclic Intermediate (Amidine Condensation) conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Step 2 product Pyrimido[4,5-d]pyrimidine Product cyclization->product

Caption: General workflow for Pyrimido[4,5-d]pyrimidine synthesis.
Protocol 1: Synthesis of 2-Amino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol describes a robust, one-pot synthesis utilizing guanidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium metal (3.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: Carefully add sodium metal (3.0 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere in the reaction flask. Allow the sodium to react completely until fully dissolved. This is an exothermic reaction and should be performed with caution.

    • Expert Insight: In-situ preparation of sodium ethoxide (NaOEt) from sodium metal ensures an anhydrous, highly reactive base. Commercial NaOEt can be used, but its efficacy may be lower due to moisture absorption. The excess base is crucial to neutralize the HCl from guanidine hydrochloride and to catalyze the cyclization.

  • Reaction Setup: To the freshly prepared NaOEt solution, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Reflux: Heat the resulting suspension to reflux (approx. 78 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will have formed. Carefully neutralize the mixture to pH ~7 by the slow addition of glacial acetic acid or dilute HCl.

    • Trustworthiness Check: The product is often insoluble in cold ethanol. Neutralization precipitates the product from its sodium salt, providing an initial purification step.

  • Isolation: Filter the solid precipitate, wash it sequentially with cold water and cold ethanol to remove salts and unreacted starting materials.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF/water or by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

B. Synthesis of Pyrido[2,3-d]pyrimidines

The construction of the fused pyridine ring is commonly achieved via a Friedländer-type annulation, which involves the reaction of an o-aminoaryl ketone (or ester) with a compound containing an α-methylene group adjacent to a carbonyl. [9][10]

Pyridopyrimidine_Workflow Figure 3: Workflow for Friedländer-type Pyrido[2,3-d]pyrimidine Synthesis start_mol Methyl 4-aminopyrimidine- 5-carboxylate reagent + Active Methylene Ketone (e.g., Cyclohexanone) start_mol->reagent Step 1 Condensation conditions Catalyst (p-TSA or Base) High Temp (Reflux) Solvent (e.g., Toluene) intermediate Enamine Intermediate conditions->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization Step 2 product Pyrido[2,3-d]pyrimidine Product cyclization->product

Caption: Workflow for Friedländer-type Pyrido[2,3-d]pyrimidine synthesis.
Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one

This protocol details the acid-catalyzed condensation with cyclohexanone to form a tetracyclic product.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalytic)

  • Toluene or Xylene

  • Dean-Stark apparatus, round-bottom flask, reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq), cyclohexanone (2.0 eq), and a catalytic amount of p-TSA (0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser.

    • Expert Insight: The Friedländer reaction is a condensation that produces water. Using a Dean-Stark trap to azeotropically remove water drives the reaction equilibrium towards the product, significantly improving the yield. Toluene or xylene are excellent solvents for this purpose. While this reaction can be base-catalyzed, acid catalysis is often effective for this substrate.

  • Reflux: Heat the mixture to reflux (approx. 110 °C for toluene). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-24 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure.

  • Isolation: The resulting crude solid or oil can be triturated with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove non-polar impurities. Filter the solid product.

  • Purification: Wash the filtered solid with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Summary: A Comparative Overview

The following table summarizes the synthetic routes discussed, providing a quick reference for experimental planning.

Target HeterocycleKey Reagent(s)Typical ConditionsYield RangeKey Advantages
Pyrimido[4,5-d]pyrimidine Guanidine, Amidines, UreaBasic (NaOEt), Reflux in EtOH50-85%High convergence, direct access to biologically relevant cores.
Pyrido[2,3-d]pyrimidine Active Methylene Ketones/AldehydesAcidic (p-TSA), Reflux in Toluene with Dean-Stark45-80%Builds molecular complexity quickly, reliable C-C and C-N bond formation.
Thieno[2,3-d]pyrimidine Sulfur, Active Methylene Nitriles (Gewald Conditions)Basic (Morpholine), Reflux in EtOH40-75%Access to sulfur-containing bioisosteres. Note: This route is more established starting from 2-aminothiophenes. [11][12]

Conclusion and Future Outlook

This compound is an exemplary building block that enables streamlined access to diverse and medicinally relevant fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines are robust, scalable, and founded on well-understood reaction mechanisms. By understanding the core reactivity of this scaffold, synthetic chemists can readily design and execute efficient routes to novel compounds for drug discovery and materials science applications. The resulting fused heterocycles possess multiple sites for further functionalization, opening avenues for the generation of extensive chemical libraries for biological screening.

References

  • Cruz, J. S., & Aguiar, A. P. de. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138–2168. [Link] [1][2][3]2. Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 394-431. [Link] [6][7][8]4. Shamroukh, A. H., & Ali, M. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link] [9]5. Kandeel, M. M., et al. (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d]o[1][5]xazine derivatives from 5-acetyl-4-aminopyrimidines. Russian Chemical Bulletin, 70(7), 1333–1341. [Link] [10][13]6. Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link] [12][14][15]7. Khattab, S. N., et al. (2013). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 69, 47-56. [Link] [11][16]8. Yoneda, F., & Higuchi, M. (1977). A new, convenient synthesis of the pyrimido[4,5-d]pyrimidine ring system. Journal of the Chemical Society, Perkin Transactions 1, (12), 1336-1338. [Link]

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Application Notes and Protocols for the Preparation of Methyl 4-aminopyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 4-Aminopyrimidine-5-carboxylate Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the realm of medicinal chemistry, forming the structural foundation of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Derivatives of pyrimidine exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Among the diverse array of pyrimidine derivatives, the 4-aminopyrimidine-5-carboxylate scaffold has emerged as a particularly valuable pharmacophore in drug discovery and development.

The strategic placement of the amino group at the C4 position and the carboxylate moiety at the C5 position provides a unique electronic and structural framework, enabling these molecules to serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1] This arrangement facilitates a range of chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening. Furthermore, the inherent biological relevance of the pyrimidine core makes these derivatives prime candidates for interacting with various biological targets.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of methyl 4-aminopyrimidine-5-carboxylate, a key derivative of this important class of compounds. We will delve into a reliable synthetic protocol, offer insights into the underlying chemical principles, and provide a comprehensive guide to the characterization of the final product.

Synthetic Methodology: A Robust Approach to this compound

The synthesis of the pyrimidine ring can be achieved through various cyclocondensation strategies. A common and effective method involves the reaction of a three-carbon building block with an amidine source. For the preparation of this compound, a reliable approach is the cyclocondensation of a suitable β-alkoxy-α,β-unsaturated ester with formamidine.

Underlying Principles of the Cyclocondensation Reaction

The core of this synthesis is a cyclocondensation reaction, a powerful tool in heterocyclic chemistry for the formation of ring structures.[5] In this specific case, the reaction proceeds through a series of nucleophilic addition and elimination steps. The formamidine acts as a binucleophile, providing the N1 and N3 atoms of the pyrimidine ring. The three-carbon component, a derivative of methyl acrylate, provides the C2, C4, C5, and C6 atoms. The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the amidine and promotes the cyclization process. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol details a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Methyl (2Z)-2-(dimethylaminomethylene)-3-oxobutanoate (or a similar activated three-carbon precursor)

  • Formamidine acetate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Addition of Formamidine: To the stirred solution, add formamidine acetate (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to allow for the formation of free formamidine.

  • Addition of the Three-Carbon Component: Slowly add a solution of methyl (2Z)-2-(dimethylaminomethylene)-3-oxobutanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound as a solid.

Visualizing the Workflow:

SynthesisWorkflow reagents Sodium Methoxide Formamidine Acetate in Methanol reaction Cyclocondensation (Reflux, 4-6h) reagents->reaction 1. Formamidine Formation precursor Methyl (2Z)-2-(dimethylaminomethylene) -3-oxobutanoate precursor->reaction 2. Addition workup Solvent Removal Aqueous Work-up Extraction reaction->workup purification Recrystallization workup->purification product Methyl 4-aminopyrimidine- 5-carboxylate purification->product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are typical analytical data for this compound.

Technique Expected Data
¹H NMR Signals corresponding to the pyrimidine ring protons (typically in the aromatic region), the amino group protons (a broad singlet), and the methyl ester protons (a singlet around 3.8-4.0 ppm). The exact chemical shifts and coupling constants will depend on the solvent used.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the methyl carbon of the ester.
FT-IR (KBr) Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).[6]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₇N₃O₂), along with characteristic fragmentation patterns.[6]
Melting Point A sharp melting point range, indicative of high purity.

Expert Insights on Spectral Interpretation:

When analyzing the ¹H NMR spectrum, the broadness of the amino proton signal is a key indicator. This is often due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In the ¹³C NMR, the chemical shift of the carbonyl carbon is a definitive marker for the ester functionality. The IR spectrum provides crucial information about the functional groups present; the distinct N-H and C=O stretches are particularly important for confirming the structure.

Broader Applications and Future Directions

This compound and its derivatives are not merely synthetic intermediates; they are actively being investigated for a variety of therapeutic applications. The 4-aminopyrimidine core is a known hinge-binding motif for many protein kinases, making these compounds attractive starting points for the development of kinase inhibitors for cancer therapy.[6] Furthermore, their structural similarity to endogenous purines allows them to interfere with metabolic pathways, leading to potential applications as antimetabolites.

The future of research in this area lies in the further derivatization of the 4-aminopyrimidine-5-carboxylate scaffold. By modifying the ester group, substituting the amino group, or introducing substituents onto the pyrimidine ring, a vast chemical space can be explored. This will undoubtedly lead to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles, solidifying the importance of this versatile heterocyclic system in modern drug discovery.

References

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  • PMC. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • PMC. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

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  • PMC. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate.
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  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

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Application Note: Comprehensive Characterization of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. Its structure, featuring a pyrimidine core substituted with an amino group and a methyl carboxylate group, makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[1][2] Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, stability, and identity in research and development settings. This application note provides a detailed guide to the key analytical methods for the thorough characterization of this compound, offering in-depth protocols and data interpretation insights for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource/Justification
Molecular Formula C₆H₇N₃O₂Based on chemical structure
Molecular Weight 153.14 g/mol Calculated from the molecular formula[3]
Appearance White to off-white solidTypical for similar organic compounds
Melting Point 170-180 °CEstimated based on related aminopyrimidine carboxylates[4]
Solubility Soluble in DMSO and methanol; sparingly soluble in waterPredicted based on polarity and functional groups
pKa ~3-4 for the amino groupEstimated based on the electron-withdrawing nature of the pyrimidine ring and carboxylate group

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity and quantifying the amount of this compound. A reverse-phase method is generally suitable for this polar compound.

Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time will be characteristic of the compound under the specified conditions. Impurities will appear as separate peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1 mg Sample Dissolve Dissolve Sample->Dissolve Solvent 1 mL Methanol Solvent->Dissolve HPLC HPLC System Dissolve->HPLC Inject 10 µL Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (Area %) Chromatogram->Purity

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification of volatile impurities and for confirmation of the molecular weight of the compound, often after derivatization to increase volatility.

Protocol: GC-MS Analysis (after silylation)

  • Derivatization: To a solution of the sample in pyridine, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 10 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Interpretation: The mass spectrum should show the molecular ion peak of the derivatized compound, and the fragmentation pattern can be used for structural elucidation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

¹H NMR Spectroscopy (Predicted)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~8.8 (s, 1H): Proton at C2 of the pyrimidine ring.

    • ~8.5 (s, 1H): Proton at C6 of the pyrimidine ring.

    • ~7.5 (br s, 2H): Protons of the amino group (-NH₂).

    • ~3.8 (s, 3H): Protons of the methyl ester group (-OCH₃).

¹³C NMR Spectroscopy (Predicted)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~165: Carbonyl carbon of the ester (C=O).

    • ~162: Carbon at C4 (attached to the amino group).

    • ~158: Carbon at C2.

    • ~155: Carbon at C6.

    • ~108: Carbon at C5 (attached to the carboxylate group).

    • ~52: Carbon of the methyl ester group (-OCH₃).

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample 10 mg Sample Dissolve Dissolve Sample->Dissolve Solvent 0.7 mL DMSO-d6 Solvent->Dissolve NMR NMR Spectrometer (≥400 MHz) Dissolve->NMR Acquire Acquire 1H & 13C Spectra NMR->Acquire Process Data Processing Acquire->Process Spectrum 1H & 13C NMR Spectra Process->Spectrum Structure Structural Elucidation Spectrum->Structure

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)VibrationFunctional GroupReference
3400-3300N-H stretchingAmino group (-NH₂)[5][6]
3100-3000C-H stretchingAromatic C-H[5]
2950-2850C-H stretchingMethyl group (-CH₃)[5]
~1720C=O stretchingEster carbonyl[7]
~1640N-H bendingAmino group (-NH₂)[6]
1600-1450C=C and C=N stretchingPyrimidine ring[5]
~1250C-O stretchingEster[5]

Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Expected UV-Vis Absorption

  • Solvent: Methanol or Ethanol.

  • Expected λmax: Two absorption bands are expected, one around 230-250 nm and a second, stronger band around 280-300 nm, characteristic of the substituted pyrimidine ring.[4][8][9]

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol).

  • Instrumentation: A UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this important chemical entity. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this compound, ensuring the reliability and reproducibility of their scientific investigations.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866. PubChem. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. HAL Open Science. [Link]

  • UV–Vis absorption spectra of the prepared compounds. ResearchGate. [Link]

  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. [Link]

  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. National Center for Biotechnology Information. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • 4-Aminopyrimidine. PubChem. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Center for Biotechnology Information. [Link]

  • Aminopyrimidine compounds and methods of use.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. National Center for Biotechnology Information. [Link]

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for Methyl 4-aminopyrimidine-5-carboxylate. This compound is a critical heterocyclic building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described isocratic method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this key intermediate.

Introduction and Scientific Principle

This compound is a polar aromatic compound containing both a basic amino group and a neutral ester functional group. Its chemical structure necessitates a carefully developed analytical method to ensure accurate purity assessment and impurity profiling. The principle of this method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture.

The separation mechanism relies on the differential partitioning of the analyte and its potential impurities between the mobile phase and the stationary phase.[4][5] Due to the polar nature of the analyte, a highly aqueous mobile phase is required for adequate retention. To prevent protonation of the basic amino group and ensure consistent interaction with the stationary phase, the pH of the mobile phase is controlled with a buffer.[6] A C18 column designed for stability in highly aqueous conditions is selected to prevent phase collapse, a common issue that leads to loss of retention and reproducibility.[7] Detection is performed using a UV-Vis detector set at the analyte's maximum absorbance wavelength (λmax) to ensure high sensitivity.

Materials and Instrumentation

Item Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Chromatography Data System Empower™, Chromeleon™, or equivalent
Analytical Column Waters XBridge™ C18, 4.6 x 150 mm, 3.5 µm, or equivalent
Reference Standard This compound (Purity ≥ 99.5%)
Acetonitrile (ACN) HPLC Grade
Water HPLC Grade or Milli-Q®
Potassium Phosphate Monobasic ACS Grade or higher
Phosphoric Acid ACS Grade or higher
Analytical Balance 0.01 mg readability
pH Meter Calibrated
Volumetric Glassware Class A
Syringe Filters 0.45 µm, PTFE or PVDF

Experimental Protocol

Chromatographic Conditions
Parameter Condition
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix 900 mL of the 20 mM Phosphate Buffer (pH 3.0) with 100 mL of acetonitrile. Filter through a 0.45 µm filter and degas before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.

Analytical Workflow

The following diagram outlines the complete analytical procedure from preparation to final data analysis.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Solution (50 µg/mL) A->B C Prepare Sample Solution (50 µg/mL) A->C E System Suitability Test (SST) (Inject Standard 5x) B->E F Analyze Samples (Inject Blank, Standard, Samples) C->F D System Equilibration (≥ 30 min) D->E E->F G Integrate Chromatograms H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified.[8][9][10] This is achieved by making five replicate injections of the Standard Working Solution (50 µg/mL). The system is deemed ready for analysis if the following criteria are met.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3] The validation process ensures the method is reliable, reproducible, and accurate for the purity determination of this compound.

G cluster_precision Precision Levels center Validated HPLC Method Specificity Specificity (Peak Purity) Specificity->center Linearity Linearity (R² ≥ 0.999) Linearity->center Range Range Linearity->Range Accuracy Accuracy (% Recovery) Accuracy->center Precision Precision (%RSD) Precision->center Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate Robustness Robustness Robustness->center

Caption: Interrelation of analytical method validation parameters.

Validation Summary
Parameter Method Typical Acceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, heat, light). Peak purity analysis using a photodiode array (PDA) detector.The main peak should be free from co-eluting peaks.
Linearity Analysis of five concentrations ranging from 1 µg/mL to 75 µg/mL.Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike recovery at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Analysis on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberate small variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±2°C).System suitability criteria are met, and peak areas remain consistent (%RSD ≤ 2.0%).
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10).Typically ≤ 0.05% of the nominal concentration.

Data Analysis

The purity of this compound is calculated using the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the limit of quantitation (LOQ).

Rationale and Method Development Insights

  • Column Choice: A C18 column is a standard choice for reverse-phase chromatography of aromatic compounds.[5] An end-capped column with technology designed for aqueous stability (like Waters XBridge™) was selected to prevent ligand collapse in the highly aqueous (90%) mobile phase, ensuring robust and reproducible retention times.[7]

  • Mobile Phase Selection: The analyte possesses a basic amino group. To ensure a consistent charge state and avoid peak tailing from silanol interactions, a buffer is necessary.[4] A phosphate buffer at pH 3.0 was chosen because this is well below the pKa of the pyrimidine nitrogen atoms, ensuring they are consistently protonated, leading to sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency. The 90:10 aqueous-to-organic ratio was optimized to provide adequate retention (k' > 2) for the main peak while allowing for timely elution.

  • Detection Wavelength: A detection wavelength of 254 nm was selected as it provides a strong chromophoric response for the pyrimidine ring system, offering excellent sensitivity for both the main component and potential impurities.

Conclusion

The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for determining the purity of this compound. The detailed protocol, including system suitability criteria and validation parameters, provides a comprehensive framework for quality control and assurance in a regulated environment. This method is suitable for its intended purpose in supporting pharmaceutical development and manufacturing.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.

  • International Council for Harmonisation. Quality Guidelines. ICH.

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.

  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group.

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example. YouTube.

  • International Council for Harmonisation. ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.

  • ResearchGate. Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate.

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.

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Application of Methyl 4-aminopyrimidine-5-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 4-aminopyrimidine-5-carboxylate in modern medicinal chemistry.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of essential nucleic acids and a multitude of clinically significant drugs.[1][2] Within this class, this compound has emerged as a particularly valuable and versatile starting material. Its strategic arrangement of functional groups—a nucleophilic amino group at the C4 position, an electrophilic carboxylate at C5, and the inherent reactivity of the pyrimidine core—makes it a privileged scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents, complete with detailed experimental protocols and the rationale behind synthetic strategies.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of this compound is fundamental to its effective use in synthesis. The molecule's reactivity is dominated by the interplay between the electron-withdrawing pyrimidine ring and its appended functional groups.

PropertyValueSource
IUPAC Name methyl 2-aminopyrimidine-5-carboxylatePubChem[3]
CAS Number 308348-93-8PubChem[3]
Molecular Formula C₆H₇N₃O₂PubChem[3]
Molecular Weight 153.14 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich
Boiling Point 344.2°C at 760 mmHgSigma-Aldrich

The primary amino group serves as a potent nucleophile, readily participating in amide bond formations, substitutions, and cyclization reactions. The methyl ester is susceptible to hydrolysis or can be directly converted into amides, providing another handle for molecular elaboration. This dual functionality allows for sequential or one-pot reactions to build libraries of diverse compounds from a single, common intermediate.

Core Applications in Medicinal Chemistry

The aminopyrimidine scaffold is a bioisostere of the purine ring system, allowing molecules derived from it to effectively mimic endogenous ligands and interact with the ATP-binding sites of various enzymes, most notably protein kinases.[4]

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6] The 4-aminopyrimidine core is a well-established "hinge-binding" motif, forming key hydrogen bonds within the ATP-binding pocket of many kinases. This has led to its extensive use in the development of targeted cancer therapies.

  • Src/Abl Kinase Inhibitors : The dual Src/Abl inhibitor Dasatinib (BMS-354825) is a prominent example where a related 2-aminopyrimidine core serves as the central scaffold for achieving potent inhibition.[7] The development of such inhibitors often involves elaborating the 4-amino position to interact with the kinase hinge region, while modifications at the 5-carboxylate position can be used to target solvent-exposed regions and improve selectivity or pharmacokinetic properties.

  • Aurora Kinase Inhibitors : Aurora kinases are key mitotic regulators and are significant targets in cancer therapy. Potent and orally bioavailable thienopyrimidine derivatives, which can be synthesized from aminopyrimidine precursors, have demonstrated inhibitory activities against Aurora B kinase in the nanomolar range.[4][6]

  • EGFR/HER2 Inhibitors : Overexpression of the Epidermal Growth Factor Receptor (EGFR) is common in breast, lung, and colorectal cancers.[4] Numerous 4-aminopyrimidine derivatives have been developed and studied for their EGFR/HER2 inhibitory activities.[4]

  • Cyclin-Dependent Kinase 4 (CDK4) Inhibitors : CDK4 is a key regulator of the cell cycle, and its inhibition is a validated strategy for treating certain cancers. A potent CDK4 inhibitor was developed using a pyrido[2,3-d]pyrimidine-6-carbonitrile core, which can be synthesized from functionalized pyrimidine building blocks.[8] The lead compound demonstrated an IC₅₀ of 3.87 nM against CDK4.[8]

cluster_0 Kinase Inhibitor Design Strategy Scaffold This compound (Core Scaffold) Hinge C4-Amino Group (Hinge Binding) Scaffold->Hinge Provides key H-bond donors Vector C5-Carboxylate Group (Vector for Elaboration) Scaffold->Vector Allows modification for solubility/PK Selectivity Substituents for Selectivity & Potency Vector->Selectivity Attachment point

Fig. 1: Design strategy for kinase inhibitors.
Antiproliferative Agents

Beyond specific kinase inhibition, derivatives of aminopyrimidines have shown broad antiproliferative activity against various cancer cell lines.

  • Breast Cancer : Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, synthesized via cyclocondensation, were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines.[4][9] One of the most effective compounds demonstrated an IC₅₀ value of 4.3 µg/mL against the MCF-7 cell line.[4][9]

  • Renal Cancer : A series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened against 60 human tumor cell lines, showing excellent activity against UO-31 renal cancer cells.[10]

Antiviral Agents

The development of effective antiviral drugs is a critical area of pharmaceutical research.[11][12] The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA makes it an ideal scaffold for designing agents that interfere with viral replication.[13] While direct applications of this compound are less documented in this area compared to oncology, the synthesis of pyrimido[4,5-d]pyrimidines has yielded compounds with notable efficacy against human coronavirus 229E (HCoV-229E).[14] This highlights the potential of elaborating the core scaffold for antiviral drug discovery.[14][15]

Key Synthetic Protocols

The following protocols provide detailed, validated methodologies for common transformations of this compound. The causality behind key steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-Aryl-4-aminopyrimidine-5-carboxamides via Amide Coupling

This protocol details the direct coupling of the ester with an amine. This is a fundamental transformation for creating libraries of compounds where the R-group can be varied to probe structure-activity relationships.

Reactants This compound + R-NH₂ (e.g., Aniline) Conditions Reagents: HATU, DIPEA Solvent: DMF Temp: 25 °C Reactants->Conditions Reaction Amide Bond Formation Conditions->Reaction Workup Aqueous Workup (e.g., H₂O, EtOAc) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Final Product: 4-amino-N-arylpyrimidine- 5-carboxamide Purification->Product

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-aminopyrimidine-5-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to mimic the adenine core of ATP and effectively target the hinge region of protein kinases.[1][2] This guide provides an in-depth exploration of Methyl 4-aminopyrimidine-5-carboxylate, a versatile and strategically vital building block for the synthesis of potent and selective kinase inhibitors. We will dissect the molecule's reactivity, provide detailed, field-proven protocols for its elaboration, and offer insights into the structure-activity relationships (SAR) that guide modern drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their kinase inhibitor programs.

The Pyrimidine Scaffold: A Foundation for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, targeting the ATP-binding site of kinases has become a highly successful strategy in oncology.[4][5] The pyrimidine ring system is particularly adept at this, with its nitrogen atoms acting as key hydrogen bond acceptors that interact with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[6] This foundational interaction anchors the inhibitor, allowing substituents on the pyrimidine core to extend into other regions of the active site to achieve potency and selectivity.

This compound is an exemplary starting material due to its trifunctional nature:

  • The Pyrimidine Core: Provides the essential hinge-binding motif.

  • The C4-Amino Group: A primary amine that serves as a perfect handle for introducing diverse aryl and heteroaryl groups via modern cross-coupling chemistry. This position is critical for exploring the solvent-front region of the kinase.

  • The C5-Ester Group: A versatile functional group that can be readily converted into amides, which can form additional hydrogen bonds and occupy the ribose-binding pocket.

The strategic placement of these functional groups allows for a modular and efficient approach to building vast libraries of kinase inhibitors and systematically exploring the chemical space around the ATP-binding site.

cluster_0 Kinase ATP-Binding Site cluster_1 This compound Based Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket ribose Ribose Pocket solvent Solvent Front inhibitor Pyrimidine Core inhibitor->hinge H-Bonds c4_group C4-Aryl Group c4_group->pocket van der Waals c4_group->solvent c5_amide C5-Amide c5_amide->ribose H-Bonds

Figure 1: Simplified interaction model of a pyrimidine-based inhibitor.

Application Note: Core Elaboration via C-N Cross-Coupling

The most critical step in elaborating the this compound scaffold is often the formation of a C-N bond at the C4-amino position. While classical nucleophilic aromatic substitution (SNAr) is possible, it typically requires harsh conditions and can suffer from a lack of regioselectivity on more complex substrates.[7] The advent of the Buchwald-Hartwig amination has revolutionized this process, allowing for the coupling of the aminopyrimidine with a wide array of aryl and heteroaryl halides or triflates under relatively mild conditions.[8][9]

Expertise & Causality: The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount for success. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are often required to facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) species to the aryl halide and the subsequent reductive elimination of the desired product.[7][8] The use of a robust base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the aminopyrimidine, forming the active nucleophile in the catalytic cycle.[10][11]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the palladium-catalyzed C-N cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (Di(1-adamantyl)-n-butylphosphine) (6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

Experimental Workflow:

G start Start setup 1. Assemble Glassware under Inert Atmosphere start->setup end End reagents 2. Add Solids: - Pyrimidine - Aryl Bromide - NaOtBu - Pd₂(dba)₃ / XPhos setup->reagents solvent 3. Add Anhydrous Solvent (Toluene) reagents->solvent degas 4. Degas Mixture (N₂ Purge) solvent->degas heat 5. Heat to 80-110 °C Monitor by TLC/LC-MS degas->heat quench 6. Cool and Quench (e.g., with water or NH₄Cl) heat->quench extract 7. Aqueous Workup & Organic Extraction quench->extract purify 8. Column Chromatography extract->purify purify->end

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To an oven-dried flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.06 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature. Carefully quench by adding water.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(arylamino)pyrimidine derivative.

Trustworthiness & Self-Validation: A successful reaction should show a clear new spot on the TLC plate with a different Rf value than the starting materials. LC-MS analysis should confirm the presence of a peak corresponding to the exact mass of the expected product. 1H NMR of the purified product should show characteristic signals for both the pyrimidine and the newly introduced aryl group.

Application Note: C5-Carboxamide Formation

The methyl ester at the C5 position is an ideal precursor for forming carboxamides. This transformation is crucial as the amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, potentially forming key interactions within the ribose-phosphate binding region of the kinase active site.[12] This modification is a common strategy to enhance binding affinity and modulate physicochemical properties.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a standard and highly efficient method for converting the methyl ester to a primary amide using ammonia, but it can be easily adapted for various primary or secondary amines.

Materials:

  • Methyl 4-(arylamino)pyrimidine-5-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) (2-3 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

Part A: Saponification of the Ester

  • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (2.0 eq) and stir at room temperature until TLC/LC-MS confirms complete conversion to the carboxylic acid.

  • Remove the THF in vacuo. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry thoroughly. This intermediate is often used without further purification.

Part B: Amide Coupling

  • To a flask, add the carboxylic acid from Part A (1.0 eq), ammonium chloride (1.5 eq), and HATU (1.2 eq).

  • Add anhydrous DMF, followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final pyrimidine-5-carboxamide.[12][13]

Data & SAR Insights: Building Potent Inhibitors

The modular nature of this synthetic approach allows for the systematic evaluation of structure-activity relationships (SAR). By varying the aryl group introduced at C4 and the amine used to form the C5-carboxamide, chemists can fine-tune the inhibitor's properties.

Table 1: Representative SAR Data for Pyrimidine-Based Kinase Inhibitors (Note: Data is illustrative, compiled from principles in cited literature.[12][14][15][16] Specific IC₅₀ values are context-dependent.)

Inhibitor CoreC4-Substituent (R¹)C5-Substituent (R²)Target Kinase(s)General Activity Trend
4-amino-pyrimidine3-chloro-4-fluoro-aniline-CONH₂Syk, PLKHigh Potency: Halogenation on the aniline often improves potency by occupying hydrophobic pockets.
4-amino-pyrimidineAniline-CONH-CH₃CDK, AuroraModerate Potency: Small alkyl amides are well-tolerated and can improve cell permeability.
4-amino-pyrimidine3-ethynyl-aniline-CONH₂FGFRHigh Potency: Alkynes can act as covalent warheads or access specific sub-pockets.[17]
4-amino-pyrimidine4-morpholino-aniline-CONH₂PI3KImproved Solubility: Polar groups like morpholine enhance solubility and ADME properties.
4-amino-pyrimidineAniline-COOHN/AInactive/Weak: The free carboxylic acid is often detrimental to cell permeability and activity.

Conclusion

This compound stands out as a high-value, versatile starting material in the synthesis of kinase inhibitors. Its inherent structural features align perfectly with the requirements for ATP-competitive inhibition. By employing robust and modern synthetic methods such as the Buchwald-Hartwig amination and standard amide coupling reactions, medicinal chemists can efficiently generate diverse libraries of compounds. The strategic derivatization of the C4 and C5 positions allows for a systematic exploration of the kinase active site, leading to the development of potent, selective, and drug-like clinical candidates.

References

  • 1][4][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity

  • 1][4][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity

Sources

The Strategic Utility of Methyl 4-Aminopyrimidine-5-carboxylate in the Genesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Aminopyrimidines in Oncology

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including the fundamental components of DNA and RNA.[1] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1] Derivatives of pyrimidine are integral to a multitude of established anticancer drugs, where they often function as inhibitors of critical cellular processes like nucleotide synthesis and protein kinase activity.[1][2] Among the diverse array of pyrimidine-based starting materials, methyl 4-aminopyrimidine-5-carboxylate stands out as a versatile and strategically valuable precursor for the synthesis of a specific class of potent anticancer agents: the pyrido[2,3-d]pyrimidines. This application note will provide an in-depth exploration of the synthesis of these compounds from this compound, detailing the underlying chemical principles, providing a comprehensive experimental protocol, and discussing the mechanism of action of the resulting anticancer agents, with a focus on their role as Cyclin-Dependent Kinase (CDK) inhibitors.

The Chemical Rationale: Leveraging the Gould-Jacobs Reaction for Heterocyclic Fusion

The synthetic transformation of this compound into the tetracyclic pyrido[2,3-d]pyrimidine core is most effectively achieved through the venerable Gould-Jacobs reaction.[3][4] This powerful annulation strategy allows for the construction of a fused pyridine ring onto an existing aniline or, in this case, an amino-heterocycle. The reaction sequence initiates with the nucleophilic attack of the 4-amino group of the pyrimidine onto an appropriate three-carbon electrophile, typically a derivative of malonic acid such as diethyl ethoxymethylenemalonate (DEEM).[3][4] This is followed by a thermal cyclization, which forges the new pyridine ring. The ester group at the 5-position of the pyrimidine starting material is crucial as it activates the pyrimidine ring for the subsequent cyclization and becomes an integral part of the newly formed heterocyclic system.

The choice of the Gould-Jacobs reaction is underpinned by its reliability and its ability to introduce functionality into the newly formed ring system, which is paramount for tuning the biological activity of the final compounds. The reaction conditions can be modulated to optimize yields and purity, with modern adaptations often employing microwave irradiation to accelerate the reaction and improve efficiency.[1][5]

Application in the Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is the structural heart of a number of potent and selective kinase inhibitors.[2][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] By inhibiting specific kinases, it is possible to halt the uncontrolled proliferation of cancer cells.

A prominent example of a pyrido[2,3-d]pyrimidine-based anticancer drug is Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[7] While the commercial synthesis of Palbociclib may utilize different starting materials, the core pyrido[2,3-d]pyrimidine structure is assembled through a strategy analogous to the Gould-Jacobs reaction. The synthesis of precursors to such molecules from this compound provides a direct and efficient route to this important class of anticancer agents.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

The following protocol outlines a representative procedure for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound. This protocol is a generalized representation based on the principles of the Gould-Jacobs reaction as applied to similar substrates.

Objective: To synthesize a key intermediate in the pathway to pyrido[2,3-d]pyrimidine-based anticancer agents.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Solvent Addition: Add a high-boiling point solvent such as diphenyl ether to the flask. The volume should be sufficient to ensure good mixing and heat transfer.

  • Heating and Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the diphenyl ether upon cooling.

  • Isolation of the Product: Dilute the cooled reaction mixture with an equal volume of hexanes to further precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any residual diphenyl ether and unreacted starting materials. Dry the product under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to confirm its structure and purity.

Expected Outcome: The reaction is expected to yield the corresponding ethyl 4-hydroxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate derivative. The yield and purity will depend on the specific reaction conditions and purification methods employed.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The anticancer activity of many pyrido[2,3-d]pyrimidines stems from their ability to inhibit cyclin-dependent kinases (CDKs).[2][6] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[7] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell division.

Pyrido[2,3-d]pyrimidine derivatives, such as those synthesized from this compound, act as ATP-competitive inhibitors of CDKs.[7] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of key substrates that are necessary for cell cycle progression. This leads to a halt in the cell cycle, typically at the G1/S checkpoint, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[6]

The selectivity of these inhibitors for specific CDKs, such as CDK4 and CDK6, is a critical factor in their therapeutic efficacy and safety profile.[7] The substituents on the pyrido[2,3-d]pyrimidine core play a crucial role in determining this selectivity and the overall potency of the inhibitor.

Data Presentation: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
8a A-549 (Lung)16.2[8]
8a PC-3 (Prostate)7.98[8]
8b A-549 (Lung)16[8]
8d A-549 (Lung)7.23[8]
8d PC-3 (Prostate)7.12[8]
Palbociclib Breast Cancer CellsVaries[7]

Visualizing the Synthesis and Mechanism

To further illustrate the concepts discussed, the following diagrams depict the synthetic workflow and the mechanism of action of the synthesized compounds.

Synthetic Workflow Start This compound Reaction Gould-Jacobs Reaction (Thermal Cyclization) Start->Reaction Reagent Diethyl ethoxymethylenemalonate (DEEM) Reagent->Reaction Intermediate Pyrido[2,3-d]pyrimidine Intermediate Reaction->Intermediate Annulation Final_Product Anticancer Agent (e.g., CDK Inhibitor) Intermediate->Final_Product Further Functionalization

Caption: Synthetic workflow for the preparation of pyrido[2,3-d]pyrimidine-based anticancer agents.

Mechanism of Action cluster_0 CDK-Cyclin Complex CDK CDK4/6 Substrate Substrate Protein (e.g., Rb) CDK->Substrate Phosphorylates Cyclin Cyclin D Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK Binds to ATP pocket Cell_Cycle Cell Cycle Progression Inhibitor->Cell_Cycle Halts ATP ATP ATP->CDK Blocked Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Mechanism of action of pyrido[2,3-d]pyrimidine inhibitors on the CDK4/6 pathway.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of potent anticancer agents, particularly those based on the pyrido[2,3-d]pyrimidine scaffold. The Gould-Jacobs reaction provides a robust and efficient method for the construction of this key heterocyclic core. The resulting compounds have demonstrated significant potential as inhibitors of critical cancer-related targets, most notably cyclin-dependent kinases.

Future research in this area will likely focus on the development of more selective and potent inhibitors through the strategic functionalization of the pyrido[2,3-d]pyrimidine scaffold. The exploration of novel synthetic methodologies that offer improved efficiency, scalability, and environmental sustainability will also be a key area of investigation. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved anticancer agents with the potential to make a significant impact on the lives of cancer patients.

References

  • Shamroukh, A. H., & Ali, M. A. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Kim, K. H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFR WT and EGFR T790M inhibitors. Bioorganic & Medicinal Chemistry, 66, 116799. Available at: [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7273-7291. Available at: [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2017). Method for preparing palbociclib. U.S.
  • Kumar, A., Sharma, S., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7273-7291. Available at: [Link]

  • Yuan, X. (2015). Preparation method of palbociclib.
  • Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043-3051. Available at: [Link]

  • Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Chemical Papers, 73(12), 3043-3051. Available at: [Link]

  • PubChem. (n.d.). 6-Acetyl-2-amino-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

  • Li, S., Chen, J., Feng, C., Yang, W., & Ji, M. (2019). A new route for the synthesis of Palbociclib. Semantic Scholar. Available at: [Link]

  • Shah, R., & Shah, M. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Applied Chemistry Research, 1-9. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wolska, L., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. Available at: [Link]

  • Khan, I., et al. (2018). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 30(8), 1777-1780. Available at: [Link]

  • Shutalev, A. D., & Kish, L. Y. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Aminopyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, most notably protein kinases. High-throughput screening (HTS) of aminopyrimidine-based libraries has become a critical strategy in the discovery of novel therapeutics for oncology, inflammation, and neurodegenerative diseases. This guide provides an in-depth, experience-driven perspective on designing and executing successful HTS campaigns for aminopyrimidine libraries. We will delve into the rationale behind experimental design, provide detailed protocols for common assay formats, and offer a comprehensive guide to data analysis and hit validation, ensuring the identification of robust and meaningful lead compounds.

The Strategic Imperative of Screening Aminopyrimidine Libraries

The 2-aminopyrimidine motif is particularly prevalent in a multitude of FDA-approved kinase inhibitors.[1] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1] This well-established binding mode provides a strong foundation for designing focused libraries with a high probability of yielding potent and selective inhibitors. Beyond kinases, aminopyrimidine-based compounds have shown activity against a diverse array of targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.[2][3]

The rationale for dedicating HTS efforts to aminopyrimidine libraries is rooted in several key advantages:

  • High Hit Rate Potential: The inherent "drug-like" properties and proven binding capabilities of the aminopyrimidine scaffold increase the likelihood of identifying active compounds.

  • Structural Tractability for SAR: The aminopyrimidine core allows for facile chemical modification at multiple positions, enabling rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

  • Diverse Target Classes: While kinases are a primary focus, the versatility of the aminopyrimidine scaffold allows for the discovery of modulators for a broad range of biological targets.[2]

Physicochemical Properties and Considerations for HTS

While advantageous, the physicochemical properties of aminopyrimidines require careful consideration during HTS to mitigate the risk of false positives and negatives:

  • Solubility: Aminopyrimidine derivatives can exhibit a wide range of aqueous solubilities. It is crucial to ensure that compounds are fully solubilized in the assay buffer to avoid aggregation-based artifacts.[6] A pre-screen solubility assessment of a representative subset of the library is highly recommended.

  • Assay Interference: The aromatic nature of the pyrimidine ring can lead to fluorescence quenching or enhancement in certain assay formats. It is essential to perform counter-screens to identify and eliminate compounds that directly interfere with the detection technology.[7]

  • Promiscuous Inhibition: As with many privileged scaffolds, there is a risk of identifying "frequent hitters" that show activity across multiple assays through non-specific mechanisms.[8] Cross-screening against unrelated targets can help to identify and deprioritize these compounds.

Designing a Robust HTS Campaign for Aminopyrimidine Libraries

A successful HTS campaign is a multi-step process that requires meticulous planning and execution. The following workflow provides a comprehensive framework for screening aminopyrimidine libraries.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation Assay_Development Assay Development (Target Selection, Reagent Optimization) Miniaturization Assay Miniaturization (384- or 1536-well format) Assay_Development->Miniaturization Validation Assay Validation (Z'-factor > 0.5, S/B ratio) Miniaturization->Validation Pilot_Screen Pilot Screen (~2,000 compounds) Validation->Pilot_Screen Primary_Screen Primary Screen (Single Concentration) Pilot_Screen->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Orthogonal_Assays Orthogonal Assays (Biophysical & Cellular) Hit_Confirmation->Orthogonal_Assays SAR_Analysis Preliminary SAR Analysis Orthogonal_Assays->SAR_Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development and Validation: The Foundation of a Successful Screen

The choice of assay technology is paramount and should be guided by the nature of the biological target. For kinase targets, which are frequently pursued with aminopyrimidine libraries, several robust HTS-compatible assay formats are available.

HTRF is a highly sensitive and robust technology for detecting kinase activity.[9][10] It relies on the proximity-based transfer of energy from a donor fluorophore (Europium cryptate) to an acceptor fluorophore (XL665).

Protocol: HTRF Kinase Assay for a Fictitious Kinase (APK1)

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • APK1 Enzyme: Dilute to a working concentration of 2X the final assay concentration in Kinase Buffer.

    • Biotinylated Substrate Peptide: Dilute to a 2X working concentration in Kinase Buffer.

    • ATP: Dilute to a 2X working concentration (typically at the Kₘ for ATP) in Kinase Buffer.

    • Aminopyrimidine Library Compounds: Prepare 10 mM stock solutions in 100% DMSO. Create intermediate dilutions as needed.

    • Detection Reagents: Prepare a 2X solution of Eu³⁺-Cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665 in HTRF detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of aminopyrimidine compound solution or DMSO (control) to the assay plate.

    • Add 4 µL of the 2X APK1 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a 2X mixture of biotinylated substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the 2X detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

    • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[11]

    Z'-factor Calculation: Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for HTS.[11][12] It relies on the generation of singlet oxygen by a donor bead upon illumination, which diffuses to a nearby acceptor bead to generate a chemiluminescent signal.

Protocol: AlphaScreen Kinase Assay for APK1

  • Reagent Preparation:

    • Similar to HTRF, with the exception of detection reagents.

    • Donor Beads: Streptavidin-coated donor beads.

    • Acceptor Beads: Anti-phospho-substrate antibody-conjugated acceptor beads.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of aminopyrimidine compound or DMSO to the assay plate.

    • Add 4 µL of a 2X mixture of APK1 enzyme and biotinylated substrate.

    • Initiate the reaction by adding 4 µL of 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a mixture of donor and acceptor beads in AlphaScreen detection buffer.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

Primary Screen and Hit Identification

The primary screen is typically performed at a single concentration of each compound in the aminopyrimidine library (e.g., 10 µM). The goal is to identify "hits" that exhibit a statistically significant level of inhibition compared to the negative controls. A common hit threshold is a percent inhibition greater than three times the standard deviation of the negative controls.

Hit Confirmation and Validation: Separating the Wheat from the Chaff

The initial hits from a primary screen will invariably contain false positives.[7][8] A rigorous hit validation cascade is essential to confirm the activity of true hits and eliminate artifacts.

Hit_Validation_Cascade Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation (IC50 determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Biophysical Assay (e.g., SPR, ITC, DSF) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Orthogonal_Assay->Cellular_Assay Counter_Screen->Cellular_Assay SAR_Expansion SAR by Analogue Purchase/Synthesis Cellular_Assay->SAR_Expansion

Caption: A typical hit validation cascade for a high-throughput screen.

Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀). This is a critical step to confirm the activity and rank the hits.

  • Orthogonal Assays: Confirming hits in a different assay format that relies on a distinct detection technology is crucial to rule out technology-specific artifacts.[13] For example, a hit identified in a fluorescence-based assay could be confirmed using a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Counter-Screens: These are designed to identify compounds that interfere with the assay components. For example, a screen could be run in the absence of the enzyme to identify compounds that quench the fluorescent signal.

Even at this early stage, a preliminary analysis of the structure-activity relationships of the confirmed hits can provide valuable insights.[14][15] Clustering hits by chemical similarity can reveal common structural motifs that are important for activity.

Table 1: Example of a Preliminary SAR Table for APK1 Hits

Compound IDAminopyrimidine CoreR1 GroupR2 GroupIC₅₀ (µM)
AP-0012-aminopyrimidine4-fluorophenyl3-pyridyl0.5
AP-0022-aminopyrimidine4-chlorophenyl3-pyridyl0.8
AP-0032-aminopyrimidine4-methoxyphenyl3-pyridyl5.2
AP-0042-aminopyrimidine4-fluorophenyl4-pyridyl1.5
AP-0052,4-diaminopyrimidine4-fluorophenyl3-pyridyl> 10

From this hypothetical data, one can infer that a halogen at the 4-position of the phenyl ring at R1 is favorable for potency, while a methoxy group is detrimental. The 3-pyridyl group at R2 appears to be preferred over the 4-pyridyl isomer. An additional amino group on the pyrimidine core abolishes activity.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The vast amount of data generated in an HTS campaign requires sophisticated data analysis tools and a clear strategy for interpretation.[16]

Data Normalization and Quality Control

Raw data from the plate reader should be normalized to the in-plate controls (positive and negative) to account for plate-to-plate variability. The Z'-factor should be monitored throughout the screen to ensure data quality.

Hit Selection and Prioritization

Hits are typically selected based on a predefined activity threshold. However, a more nuanced approach involves considering other factors, such as:

  • Potency: Higher potency is generally desirable.

  • SAR: Hits that are part of a clear SAR series are often more promising than singletons.

  • Physicochemical Properties: Compounds with favorable properties (e.g., good solubility, low molecular weight) should be prioritized.

  • Novelty: Hits with novel chemical scaffolds may represent new opportunities.

Conclusion and Future Directions

High-throughput screening of aminopyrimidine libraries remains a highly effective strategy for the discovery of novel drug candidates. By combining a deep understanding of the chemical properties of the aminopyrimidine scaffold with a meticulously designed and executed HTS campaign, researchers can significantly increase the probability of success. The protocols and strategies outlined in this guide provide a robust framework for identifying and validating high-quality hits. Future advancements in HTS, such as the increasing use of DNA-encoded libraries and phenotypic screening, will undoubtedly further enhance the power of this approach in discovering the next generation of aminopyrimidine-based therapeutics.[17]

References

  • Cowen, S. D., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6533-6543. [Link]

  • DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]

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Application Notes and Protocols for Cell-Based Assays Using Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows for interactions with a wide array of biological targets.[2][3] Within this chemical class, aminopyrimidine derivatives have garnered significant attention for their potent inhibitory effects on protein kinases, enzymes that are critical regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for drug discovery.[5]

Methyl 4-aminopyrimidine-5-carboxylate is a member of this promising class of compounds. While its specific biological targets are still under extensive investigation, its structural motifs suggest a high likelihood of activity as a kinase inhibitor. The 2-aminopyrimidine group, for instance, is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. The protocols provided herein are designed to be self-validating systems, enabling the robust characterization of this compound's biological activity, including its effects on cell viability, kinase activity, and the induction of apoptosis.

Section 1: Preliminary Handling and Preparation of this compound

Proper handling and preparation of the test compound are paramount for reproducible and reliable experimental outcomes.

1.1. Compound Storage and Reconstitution:

  • Storage: this compound should be stored as a solid at 2-8°C in a dark, inert atmosphere.

  • Reconstitution: For biological assays, prepare a stock solution of high concentration (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

1.2. Working Dilutions:

  • Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment.

  • Important: The final concentration of DMSO in the cell culture wells should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) must be included in all experiments.

Section 2: Assessing Cellular Viability and Proliferation

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[7]

2.1. Principle of the MTT Assay:

This assay measures the metabolic activity of cells, which is an indicator of their viability.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]

2.2. Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

2.3. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

ParameterDescription
Cell Line e.g., A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma)
Seeding Density 5 x 10³ cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
MTT Concentration 0.5 mg/mL
Solubilizing Agent DMSO
Absorbance Reading 570 nm

Section 3: Direct Measurement of Kinase Inhibition

To confirm that the observed effects on cell viability are due to the inhibition of kinase activity, a direct biochemical assay is necessary. The Kinase-Glo® and ADP-Glo™ assays are robust, luminescence-based methods for this purpose.[1][2]

3.1. Principle of the Kinase-Glo® Assay:

This assay quantifies the amount of ATP remaining in solution after a kinase reaction.[3] The luminescent signal is inversely proportional to the kinase activity; high luminescence indicates low kinase activity (and thus, potent inhibition).[12]

3.2. Detailed Protocol for Kinase-Glo® Assay:

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate, set up the kinase reaction including the target kinase, substrate, and ATP in the appropriate kinase reaction buffer.

    • Add varying concentrations of this compound or a known inhibitor (positive control). Include a no-inhibitor control.

    • Incubate at room temperature for the optimized reaction time (e.g., 30 minutes).

  • ATP Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well.

    • Mix briefly on a plate shaker.

  • Luminescence Measurement:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

3.3. Principle of the ADP-Glo™ Assay:

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13]

3.4. Detailed Protocol for ADP-Glo™ Assay:

  • Kinase Reaction:

    • Perform the kinase reaction as described for the Kinase-Glo® assay.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.[13]

    • Measure luminescence.

3.5. Data Analysis and Interpretation:

  • For both assays, normalize the data to the controls.

  • Plot the percentage of kinase activity against the log of the inhibitor concentration.

  • Determine the IC₅₀ value for the compound against the specific kinase.

ParameterDescription
Assay Platform Kinase-Glo® or ADP-Glo™
Target Kinase e.g., EGFR, Src, Abl
Substrate Specific peptide or protein substrate for the kinase
ATP Concentration Near the Km for the specific kinase
Compound Concentrations Logarithmic dilution series
Incubation Time 30-60 minutes
Detection Method Luminescence

Section 4: Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Many kinase inhibitors induce cell death through apoptosis and/or cause cell cycle arrest. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) are powerful tools to investigate these mechanisms.[14][15]

4.1. Principle of Annexin V and Propidium Iodide Staining:

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[14] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[17]

4.2. Detailed Protocol for Apoptosis Analysis:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[18]

4.3. Principle of Cell Cycle Analysis with Propidium Iodide:

Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

4.4. Detailed Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation:

    • Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.[20]

    • Incubate for at least 30 minutes on ice or store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry, measuring the fluorescence in the linear scale.

    • Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases.

Section 5: Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological effects of this compound, the following diagrams illustrate a typical kinase inhibitor screening workflow and a hypothetical signaling pathway that could be targeted.

experimental_workflow cluster_preparation Compound & Cell Preparation cluster_primary_assay Primary Screening cluster_secondary_assays Secondary & Mechanistic Assays cluster_data_analysis Data Analysis & Interpretation compound_prep Prepare this compound Stock & Working Dilutions cell_viability MTT Assay for Cell Viability (IC50 Determination) compound_prep->cell_viability cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_viability kinase_assay Biochemical Kinase Assay (e.g., Kinase-Glo®) cell_viability->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_viability->cell_cycle_assay data_analysis Calculate IC50, Analyze Apoptosis & Cell Cycle Data kinase_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Determine Potency & Mechanism of Action data_analysis->conclusion

Figure 1: A generalized experimental workflow for characterizing a novel kinase inhibitor.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->RTK

Figure 2: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, direct kinase activity, and key cellular processes such as apoptosis and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The inherent versatility of the pyrimidine scaffold suggests that this compound could be a valuable tool for dissecting complex signaling networks and may serve as a lead for the development of novel targeted therapies.

References

  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.

  • Promega Corporation. ADP-Glo™ Kinase Assay Protocol.

  • BenchChem. Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®.

  • Promega Corporation. Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.

  • ACS Publications. Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry.

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay.

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  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • BroadPharm. Protocol for Cell Viability Assays.

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining.

  • Abcam. MTT assay protocol.

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors.

  • Propidium Iodide Cell Cycle Staining Protocol.

  • DNA Cell Cycle Analysis with PI.

  • Cell Cycle Analysis by Propidium Iodide Staining.

  • PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.

  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.

  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.

  • ResearchGate. Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?.

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol.

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • LI-COR Biosciences. In-Cell Western™ Assay.

  • PMC - NIH. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones.

  • MDPI. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

  • Abcam. Annexin V staining assay protocol for apoptosis.

  • PubMed. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor.

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

  • BenchChem. Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors.

  • PMC - NIH. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).

  • PMC - NIH. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics.

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  • Sigma-Aldrich. Kinase Assay Kit.

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  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

  • PMC - NIH. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

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Application Notes & Protocols for In Vivo Experimental Design with Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments involving Methyl 4-aminopyrimidine-5-carboxylate. Recognizing the nascent stage of research on this specific molecule, this document furnishes a robust framework for its preclinical evaluation. The protocols herein are synthesized from established principles of animal research, drawing parallels from related pyrimidine derivatives, and are grounded in scientific integrity and ethical considerations. This guide emphasizes a structured, phased approach, beginning with crucial physicochemical characterization and formulation, progressing through pharmacokinetic and toxicological assessments, and culminating in the design of efficacy studies. The overarching goal is to equip researchers with the necessary tools to generate reproducible and translatable in vivo data.

Introduction to this compound and the Rationale for In Vivo Studies

This compound is a heterocyclic organic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] While extensive in vivo data for this compound is not yet widely published, its structural motifs suggest potential as a modulator of various biological pathways. For instance, aminopyrimidine derivatives have been investigated as kinase inhibitors and anti-proliferative agents.[3][4][5][6][7]

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline.[8] In vivo studies are indispensable for understanding a compound's behavior within a complex biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile and efficacy in a disease model.[9] This guide is predicated on the principles of the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure that any research undertaken is transparent, rigorous, and reproducible.[10][11][12][13][14]

A Phased Approach to In Vivo Evaluation

A well-structured in vivo experimental plan is paramount for the efficient use of resources and for generating meaningful data. A phased approach is recommended, commencing with foundational studies before proceeding to more complex and resource-intensive efficacy models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation a Physicochemical Characterization b Formulation Development a->b c Acute Toxicity & MTD Determination b->c d Pilot PK Study (Rodent) c->d Inform Dose Selection e Bioanalytical Method Development d->e g Dose-Response Study d->g Establish Exposure- Response Relationship e->g f Selection of Animal Model f->g h Definitive Efficacy Study g->h G start Is the compound soluble in aqueous buffers? yes_node Formulate in saline or PBS start->yes_node Yes no_node Is it soluble in co-solvents? start->no_node No yes_cosolvent Use a co-solvent system (e.g., PEG, ethanol). Ensure co-solvent is non-toxic at the required concentration. no_node->yes_cosolvent Yes no_cosolvent Is it soluble in oils? no_node->no_cosolvent No yes_oil Formulate as a suspension or emulsion in oil (e.g., corn oil). no_cosolvent->yes_oil Yes no_oil Consider more advanced formulation strategies (e.g., cyclodextrins, nanoparticles). no_cosolvent->no_oil No

Figure 2: A decision tree for the formulation of this compound.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the ADME properties of a compound. [15]The data generated informs dose selection and scheduling for subsequent efficacy studies.

Protocol 2: Pilot Pharmacokinetic Study in Rodents
  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dose Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any known metabolites) in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (if both IV and oral data are available)

Table 1: Key Pharmacokinetic Parameters.

Toxicology and Tolerability Assessment

Before proceeding to efficacy studies, it is crucial to establish a safe dose range for the compound. [16]An acute toxicology study is typically performed to determine the Maximum Tolerated Dose (MTD).

Protocol 3: Acute Toxicology and MTD Determination
  • Animal Model: Use the same species and strain as intended for efficacy studies.

  • Dose Escalation: Administer single, escalating doses of the compound to different cohorts of animals.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight).

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Activity Alert and activeSlightly decreasedLethargicMoribund
Posture NormalHunched at restHunched and reluctant to moveProstrate
Fur SmoothPiloerectionPiloerection, unkemptPiloerection, unkempt, soiled
Body Weight <5% loss5-10% loss10-15% loss>15% loss

Table 2: Sample Clinical Observation Scoring System for Toxicology Studies.

Efficacy (Pharmacodynamic) Studies

Efficacy studies are designed to test the therapeutic hypothesis in a relevant disease model. Given that many pyrimidine derivatives exhibit anticancer properties, a tumor xenograft model is a plausible choice for evaluating this compound. [3][4][5]

Hypothetical Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Test_Compound This compound Test_Compound->RAF Inhibition?

Figure 3: A hypothetical signaling pathway (MAPK pathway) that could be targeted by this compound.

Protocol 4: Tumor Xenograft Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Line: Select a human cancer cell line relevant to the therapeutic hypothesis (e.g., a line with a known mutation in the target pathway).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Blinding: Randomize animals into treatment and control groups. [17]Blinding of the investigators to the treatment allocation is crucial to prevent bias. [17]6. Treatment: Administer this compound at various doses (based on MTD and PK data) and a vehicle control.

  • Endpoint Measurement:

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers or target engagement assays).

  • Statistical Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., repeated measures ANOVA).

Ethical Considerations

All animal experiments must be conducted in accordance with local and national regulations and should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the experimental design and execution process. [18]

Conclusion

The successful in vivo evaluation of a novel compound like this compound hinges on a methodically planned and executed series of experiments. By following the phased approach and detailed protocols outlined in these application notes, researchers can systematically characterize its pharmacokinetic, toxicological, and efficacy profiles. Adherence to rigorous scientific principles and ethical guidelines, such as the ARRIVE guidelines, will ensure the generation of high-quality, reproducible data that can confidently guide further development.

References

  • The ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. Retrieved from [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • Reinemeyer, C. R. (2018). Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals. In Anthelmintic Resistance in Ruminants. IntechOpen. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A., & El-Emam, A. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(13), 5089. Retrieved from [Link]

  • de Gramont, A., & van Laethem, J. L. (2015). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. Retrieved from [Link]

  • Zhu, H., & Tropsha, A. (2014). Integrative Approaches for Predicting in vivo Effects of Chemicals from their Structural Descriptors and the Results of Short-term Biological Assays. Current topics in medicinal chemistry, 14(11), 1353–1363. Retrieved from [Link]

  • Zhang, Y., & Li, M. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 13(8), 1226. Retrieved from [Link]

  • van der Sijde, F. M., & de Wit, D. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1501–1517. Retrieved from [Link]

  • van der Sijde, F. M., & de Wit, D. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Retrieved from [Link]

  • Nikolova, I., Tzanova, T., & Yotova, L. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. Retrieved from [Link]

  • Ali, S., & Champagne, D. L. (2014). In vivo zebrafish assays for analyzing drug toxicity. Expert opinion on drug metabolism & toxicology, 10(5), 633–644. Retrieved from [Link]

  • ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • Cardoso, C., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 93. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vivo Toxicity Assessment Services for Kidney. Retrieved from [Link]

  • Nikolova, I., Tzanova, T., & Yotova, L. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12724-12743. Retrieved from [Link]

  • Wang, Y., & Liu, H. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences, 10, 1204733. Retrieved from [Link]

  • Bai, Q., Li, L., & Li, S. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Retrieved from [Link]

  • Biobide. (2021). In vivo toxicology studies. Retrieved from [Link]

  • Nikolova, I., Tzanova, T., & Yotova, L. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. Retrieved from [Link]

  • Cardoso, C., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved from [Link]

  • Brage, N. F., Al-Shawi, A. A., & Al-Mayahi, Z. A. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. International Journal of Health Sciences, 6(S9), 113-122. Retrieved from [Link]

  • Guesmi, F., & El-Guesmi, F. (2016). Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. Chemistry Central Journal, 10, 68. Retrieved from [Link]

  • Deshmukh, R., & Jha, A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 195-207. Retrieved from [Link]

  • Wang, H., & Chen, J. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Retrieved from [Link]

  • El-Naggar, A. M., & El-Sayed, N. N. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6672. Retrieved from [Link]

  • El-Sayed, N. N., & El-Naggar, A. M. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(43), 30489-30504. Retrieved from [Link]

  • Atwal, K. S., O'Neil, S. V., & Ahmad, S. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(18), 4796–4799. Retrieved from [Link]

  • El-Sayed, N. N., & El-Naggar, A. M. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(43), 30489-30504. Retrieved from [Link]

  • Vlasov, S., & Hovor, S. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 163-172. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of Methyl 4-aminopyrimidine-5-carboxylate, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and validated protocols. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower users to solve complex purification challenges.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Achieving high purity is critical for downstream applications, and recrystallization is the most common and effective method for this purpose. However, like many polar, functionalized molecules, its recrystallization can present challenges such as poor crystal growth, "oiling out," and low recovery. This guide provides a comprehensive resource to navigate these issues effectively.

The fundamental principle of recrystallization is based on differential solubility.[1][2] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[1][3] Impurities, which are present in smaller quantities, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[4]

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound separated as an oil instead of forming crystals. What is "oiling out" and how can I prevent it?

A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[5] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly, causing the solute to separate from a solution that is too concentrated.[6] For aromatic amines, this is a common issue.[5]

Solutions:

  • Reheat and Add More Solvent: Return the oiled-out mixture to the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 10-20% more volume) to reduce the supersaturation level.[7]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[5] Once the compound is fully dissolved, allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels.[7] Do not place it directly into an ice bath. Once at room temperature, cooling to 0-4°C can be initiated.

  • Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or employing a mixed-solvent system. In a mixed-solvent system, you would dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystallization indicates that the solution is not sufficiently supersaturated. This is typically due to one of two reasons: too much solvent was used, or nucleation has not been initiated.[6]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate a portion of the solvent.[4][6] Continue until you observe slight turbidity or crystal formation at the surface, then add a drop or two of hot solvent to redissolve and cool again.

  • Induce Nucleation: Crystal growth requires a nucleation site.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic imperfections on the glass can provide a surface for nucleation.

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution.[7] This provides a perfect template for crystal growth.

  • Increase Cooling Time: Ensure the solution has been given adequate time (at least 20-30 minutes) at a reduced temperature (0-4°C) to crystallize.

Q3: My final product is colored, but I expect a white or off-white solid. How do I remove colored impurities?

A3: Colored impurities are common in organic synthesis and are often highly polar, non-volatile compounds. They can be effectively removed using activated carbon.[2]

Procedure:

  • Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding carbon to a boiling solution can cause violent bumping.

  • Swirl the mixture and gently reheat to boiling for a few minutes. The carbon will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated carbon.[2] This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[6][8] Use a pre-heated funnel and flask for this step.

  • Allow the clarified, colorless filtrate to cool and crystallize as usual.

Troubleshooting Workflow Diagram

G Recrystallization Troubleshooting Workflow Start Crude Compound Dissolved in Hot Solvent Cool Cool Solution Start->Cool Problem Problem Observed? Cool->Problem Success Pure Crystals Formed (Collect & Dry) Problem->Success No Oiling Problem: 'Oiling Out' Problem->Oiling Yes NoCrystals Problem: No Crystals Form Problem->NoCrystals Yes Colored Problem: Colored Crystals Problem->Colored Yes Sol_Oil Solution: 1. Reheat, add more solvent. 2. Cool slowly. Oiling->Sol_Oil Sol_NoCrystals Solution: 1. Evaporate excess solvent. 2. Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals Sol_Colored Solution: 1. Redissolve in hot solvent. 2. Add activated carbon. 3. Perform hot filtration. Colored->Sol_Colored Sol_Oil->Cool Retry Sol_NoCrystals->Cool Retry Sol_Colored->Cool Retry

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent should exhibit a high-temperature coefficient for your compound, meaning the compound is very soluble when hot and nearly insoluble when cold.[2] Given the structure of this compound (containing polar amino and ester groups, and an aromatic pyrimidine ring), solvents of intermediate polarity are often a good starting point.

Solvent Selection Strategy:

  • "Like Dissolves Like": The molecule has hydrogen bond donors (amine) and acceptors (ester carbonyl, ring nitrogens). Therefore, protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone, are good candidates.[4][9]

  • Small-Scale Testing: Before committing your entire batch, test solubility in several candidate solvents on a small scale (a few milligrams of compound in ~0.5 mL of solvent).[1][3]

  • Key Observations:

    • Insoluble at Room Temp: The compound should not dissolve readily at room temperature.[3]

    • Soluble when Hot: It should dissolve completely upon heating to the solvent's boiling point.[3]

    • Crystals Form on Cooling: High recovery of crystalline solid should be observed upon cooling.

Solvent Selection Guide (Hypothetical Suitability)
SolventBoiling Point (°C)PolarityPotential Suitability & Rationale
Water 100HighLikely too polar; compound may be sparingly soluble even when hot. Could be used as an anti-solvent.[9]
Ethanol 78HighGood Candidate. Often effective for moderately polar compounds with H-bonding capability.
Isopropanol 82Medium-HighGood Candidate. Similar to ethanol but less polar; may offer a better solubility differential.
Ethyl Acetate 77MediumGood Candidate. An ester solvent that may work well based on the "like dissolves like" principle.[9]
Acetone 56MediumPossible, but its low boiling point may not provide a wide enough temperature range for good crystal growth.
Toluene 111LowLikely not polar enough to dissolve the compound, even when hot.[9]
Hexane 69LowUnsuitable as a primary solvent; could be used as an anti-solvent with a more polar solvent.
Q2: What are the likely impurities in my crude sample?

A2: Impurities depend heavily on the synthetic route. A common synthesis for aminopyrimidines involves the condensation of guanidine with a β-dicarbonyl or equivalent compound.[10] Potential impurities could include:

  • Unreacted Starting Materials: e.g., guanidine salts or the ester starting material.

  • Side-Reaction Products: Incomplete cyclization or polymerization products.

  • Reagents from Previous Steps: Catalysts or reagents from prior synthetic transformations.[11]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.[11]

Q3: My yield is very low after recrystallization. How can I improve it?

A3: A low yield is frustrating but common if the procedure is not optimized. The primary goal of recrystallization is purity, which often comes at the cost of yield.

Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.[4] Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, yield will be lost.[6] Use an excess of solvent (~10-15%) for the hot filtration step and then boil off the excess before cooling.[6][8]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (0-4°C) for an adequate amount of time to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals should always be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Detailed Experimental Protocol: Recrystallization

This protocol provides a self-validating workflow for the purification of this compound.

1. Solvent Selection:

  • Based on the principles described in FAQ Q1, select a primary solvent candidate (e.g., Isopropanol or Ethyl Acetate). Perform a small-scale test to confirm suitability.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). A flask that is too large will lead to solvent loss via evaporation.

  • Add a small portion of the chosen solvent (e.g., 5-10 mL) and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[1]

3. Decolorization (If Necessary):

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated carbon, and boil for 2-3 minutes.

4. Hot Filtration (If Necessary):

  • If activated carbon was used or if insoluble impurities are visible, perform a hot filtration.

  • Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water or in an oven.[8]

  • Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield.

6. Crystal Collection and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Collect the crystals by vacuum filtration.

  • Break the vacuum and wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities in the mother liquor.[4]

  • Reapply the vacuum to pull the wash solvent through.

7. Drying:

  • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

8. Purity Assessment (Self-Validation):

  • Measure the melting point of the recrystallized product. A pure compound should have a sharp melting point (a narrow range of 1-2°C). Compare this to the literature value if available.

  • Assess the appearance. The product should be a crystalline solid of uniform color (or lack thereof).

References

  • Finding the best solvent for recrystallisation student sheet.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center.
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Rel
  • Recrystalliz
  • Methyl 4-aminopyridine-2-carboxylate.
  • Problems in recrystalliz
  • Recrystalliz
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Methyl 2-aminopyrimidine-5-carboxylate.
  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate.
  • (PDF) Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate.
  • Methyl 4-aminopyridine-2-carboxyl
  • Methyl 2-aminopyrimidine-5-carboxyl
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxyl
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
  • 308348-93-8|Methyl 2-aminopyrimidine-5-carboxyl
  • CAS 308348-93-8 | Methyl 2-aminopyrimidine-5-carboxyl
  • 308348-93-8, METHYL 2-AMINOPYRIMIDINE-5-CARBOXYL

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Technical Support Center: Overcoming Low Yield in Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low reaction yields. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly low yield in my aminopyrimidine synthesis. Where should I start my troubleshooting?

Low yields in aminopyrimidine synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2] Begin by evaluating the most fundamental aspects of your reaction setup.

Initial Troubleshooting Workflow

Purification_Troubleshooting start Low Recovery After Purification recrystallization Recrystallization Issues Product 'oils out' Poor recovery start->recrystallization chromatography Column Chromatography Issues Strong binding to silica Poor separation start->chromatography solution1 Try slower cooling, different solvent system, or add an anti-solvent. recrystallization:f0->solution1 recrystallization:f1->solution1 solution2 Deactivate silica with triethylamine, use alumina, or employ reversed-phase chromatography. chromatography:f0->solution2 chromatography:f1->solution2

Caption: A decision-making workflow for troubleshooting product purification.

Recrystallization:

  • "Oiling out": If your product separates as an oil instead of crystals, try using a larger volume of solvent, a slower cooling rate, or adding a co-solvent in which the compound is less soluble. [1]* Solvent Selection: Common solvents for recrystallizing aminopyrimidines include ethanol, water, or mixtures thereof. [1] Column Chromatography:

  • Stationary Phase: The basic amino group can bind strongly to acidic silica gel, leading to poor recovery. [3]Consider deactivating the silica gel with a small amount of triethylamine in your mobile phase or using a different stationary phase like alumina or reverse-phase silica. [3]* Mobile Phase: A gradient of ethyl acetate and hexanes is a common starting point for normal-phase chromatography. [1]For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative. [3]

Q6: Are there modern synthetic methods that can help me avoid these common pitfalls?

Yes, the adoption of newer technologies can significantly improve the synthesis of aminopyrimidines.

Microwave-Assisted Organic Synthesis (MAOS):

MAOS has emerged as a powerful tool to overcome many limitations of traditional synthetic methods. [4]The key advantages include:

  • Rapid Reaction Times: Reactions that take hours conventionally can often be completed in minutes. [4]* Higher Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields. [4]* Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions. [4] Example Protocol: Microwave-Assisted Synthesis of a 2-amino-4-substituted-aminopyrimidine [4]

  • Suspend a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent like ethanol or DMF.

  • Add sodium hydroxide (2 mmol).

  • Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After cooling, the solid residue is typically washed with water and a suitable organic solvent to afford the pure product.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aminopyrimidine.
  • Benchchem. (n.d.). Challenges in the multi-step synthesis of 2-aminopyrimidine analogs.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
  • Benchchem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • PubMed Central. (n.d.). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.

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Technical Support Center: Synthesis of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-aminopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and field-proven insights to troubleshoot and optimize your experimental outcomes.

Overview of the Primary Synthetic Route

The most common and efficient synthesis of this compound involves a cyclocondensation reaction between an enamine precursor and a suitable amidine or guanidine source. A widely used enamine is (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate , which is reacted with guanidine (or its salt) in the presence of a base. This method is favored for its relatively high yields and straightforward procedure.

Below is a troubleshooting guide and frequently asked questions (FAQs) section to address specific issues you may encounter.

Troubleshooting Guide & FAQs

Problem 1: Low Yield of the Desired Product

Q1: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields can be attributed to several factors, ranging from the quality of starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: This enamine is susceptible to degradation, especially in the presence of moisture. Ensure it is pure and dry. Impurities can lead to the formation of byproducts that consume the starting material.

    • Guanidine: If using guanidine hydrochloride or nitrate, ensure it is fully neutralized to the free base in situ for the reaction to proceed efficiently. The choice of base and solvent is critical here.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base like sodium methoxide or sodium ethoxide in an anhydrous alcohol is typically used. Insufficient base will result in incomplete conversion.

    • Solvent: Anhydrous polar aprotic solvents like DMF or alcoholic solvents are commonly used. The presence of water can lead to hydrolysis of the enamine and the final product.

    • Temperature: The reaction is typically run at elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting materials and product, as well as the formation of tars. Monitor the reaction temperature closely.

    • Reaction Time: Incomplete conversion may be due to insufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Product loss can occur during the work-up and purification steps. This compound has moderate polarity and can be sensitive to acidic or strongly basic conditions during extraction.

Problem 2: Presence of a Major, Unidentified Byproduct

Q2: My reaction mixture shows a significant byproduct that is difficult to separate from the desired product. How can I identify and prevent its formation?

A2: The formation of a major byproduct is a common issue. Based on the starting materials, here are the most likely side reactions and their corresponding byproducts:

  • Mechanism: The enamine, (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate, is susceptible to hydrolysis, especially if there is moisture in the reaction mixture. This leads to the formation of methyl acetoacetate and dimethylamine. The methyl acetoacetate can then undergo self-condensation or other side reactions.

  • Identification: The presence of methyl acetoacetate can be confirmed by GC-MS or by comparing its 1H NMR spectrum with a standard.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Mechanism: While the reaction with guanidine is generally regioselective, alternative cyclization pathways can occur, leading to isomeric pyrimidine byproducts. This is more common with unsymmetrical amidines.

  • Identification: Isomeric byproducts will have the same mass as the desired product but different spectroscopic properties (NMR, IR). Careful analysis of the 1H and 13C NMR spectra is required to distinguish between isomers.

  • Prevention:

    • Strict control of reaction temperature and the rate of addition of reagents can favor the desired cyclization pathway.

  • Mechanism: Enamines can undergo self-condensation or dimerization, especially at elevated temperatures or in the presence of certain catalysts.[1]

  • Identification: Dimeric byproducts will have a mass that is approximately double that of the enamine starting material. These can be detected by LC-MS.

  • Prevention:

    • Maintain the recommended reaction temperature.

    • Add the enamine slowly to the reaction mixture containing the guanidine to keep its concentration low and minimize self-reaction.

Problem 3: Product Degradation During Work-up or Purification

Q3: I seem to be losing my product during the aqueous work-up or column chromatography. What could be the cause?

A3: this compound contains an ester group that can be susceptible to hydrolysis under acidic or basic conditions.

  • Mechanism: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-aminopyrimidine-5-carboxylic acid, particularly if the work-up involves prolonged exposure to strong acids or bases.[2]

  • Identification: The carboxylic acid will have a different Rf value on TLC (typically lower) and will be more soluble in aqueous base. It can be identified by LC-MS (different mass) and 1H NMR (disappearance of the methyl ester singlet).

  • Troubleshooting:

    • Use mild conditions for the work-up. Neutralize the reaction mixture carefully.

    • If an extraction is necessary, use a saturated solution of a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide.

    • Minimize the time the product is in contact with aqueous acidic or basic solutions.

  • Mechanism: While less common under typical work-up conditions, the corresponding carboxylic acid (formed from hydrolysis) can undergo decarboxylation at elevated temperatures to yield 4-aminopyrimidine.

  • Identification: 4-aminopyrimidine is a known compound and can be identified by comparison with an authentic sample or by its characteristic spectroscopic data.

  • Prevention:

    • Avoid excessive heat during the work-up and purification steps, especially if hydrolysis of the ester has occurred.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize common side reactions.

Materials:

  • (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium methoxide (2.5 equivalents, as a solution in methanol)

  • Anhydrous methanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol and sodium methoxide solution.

  • Add guanidine hydrochloride in portions at room temperature and stir for 30 minutes to generate the free base.

  • To this suspension, add a solution of (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate in anhydrous methanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture carefully with a dilute solution of acetic acid in methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired product.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low YieldImpure or wet starting materialsUse pure, anhydrous reagents and solvents.
Incomplete reactionIncrease reaction time or temperature moderately. Monitor by TLC/HPLC.
Suboptimal base stoichiometryEnsure complete neutralization of guanidine salt and sufficient excess.
Major ByproductHydrolysis of enamineUse anhydrous conditions; perform under an inert atmosphere.
Incorrect regiochemistryControl temperature and reagent addition rate.
Dimerization of enamineAdd enamine slowly to the reaction mixture.
Product DegradationEster hydrolysisUse mild acidic/basic conditions during work-up; minimize contact time.
DecarboxylationAvoid excessive heat during purification, especially if hydrolysis has occurred.

Visualizations

Diagram 1: Main Synthetic Pathway

Synthesis_Pathway Enamine (E)-Methyl 2-((dimethylamino)methylene)-3-oxobutanoate Product This compound Enamine->Product Guanidine Guanidine Guanidine->Product Base Base (e.g., NaOMe) Base->Product in MeOH

Caption: Main synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure/Wet Reagents? CheckPurity->Impure CheckConditions Verify Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckWorkup Review Work-up & Purification WorkupOK Product Loss During Work-up? CheckWorkup->WorkupOK Impure->CheckConditions No PurifyReagents Purify/Dry Reagents Impure->PurifyReagents Yes ConditionsOK->CheckWorkup Yes OptimizeConditions Optimize T, time, base ConditionsOK->OptimizeConditions No ModifyWorkup Modify Work-up Protocol WorkupOK->ModifyWorkup Yes Success Yield Improved WorkupOK->Success No PurifyReagents->CheckPurity OptimizeConditions->CheckConditions ModifyWorkup->CheckWorkup

Caption: Systematic workflow for troubleshooting low product yield.

References

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.[Link]

  • Organic Chemistry Portal. Pyrimidine synthesis.[Link]

  • ResearchGate. Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[Link]

  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.[Link]

  • National Center for Biotechnology Information. Three Pyrimidine Decarboxylations in the Absence of a Catalyst.[Link]

  • ChemRxiv. A convenient and cost efficient route to molnupiravir from cytidine has been developed comprising protection-assisted acylation and transamination.[Link]

  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis.[Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.[Link]

  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.[Link]

  • Google Patents.Method for preparation of 2-methyl-4-amtno-5-cyanopyrimidine.
  • MDPI. Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination.[Link]

  • Organic Syntheses. Phenanthrene-9,10-oxide.[Link]

  • Google Patents.Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ORBi UMONS. Dimerization of Methyl Acrylate through CO2‐pressurized DBU Mediated Process.[Link]

Sources

Technical Support Center: Crystallization of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-aminopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

Understanding the molecule's structure is paramount for developing a successful crystallization protocol. This compound possesses several key features that dictate its behavior in solution:

  • Aromatic Pyrimidine Ring: The planar, heteroaromatic ring system allows for potential π-π stacking interactions between molecules, which is a strong driving force for crystal lattice formation.

  • Amino Group (-NH2): This group is a hydrogen bond donor.

  • Carboxylate Group (-COOCH3): The carbonyl oxygen is a hydrogen bond acceptor.

  • Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, which can influence molecular conformation and intermolecular interactions.

These features suggest that solvents capable of hydrogen bonding (e.g., alcohols, water) or polar aprotic solvents will be most effective for dissolution. The interplay of hydrogen bonding and π-π stacking will be critical for successful crystal nucleation and growth.

Q2: I am starting a new crystallization process. How do I select an appropriate solvent?

Solvent selection is the most critical step in crystallization. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

A systematic approach to solvent screening is recommended:

  • Initial Screening: Test the solubility of a small amount of your compound (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) at room temperature and then upon heating.

  • Categorize Solvents:

    • Good Solvents: The compound dissolves at room temperature. These may be useful as part of a solvent/anti-solvent system.

    • Poor Solvents: The compound is insoluble even at the solvent's boiling point. These are potential anti-solvents.

    • Potential Crystallization Solvents: The compound is sparingly soluble at room temperature but dissolves completely upon heating.

Table 1: Common Solvents for Screening Pyrimidine Derivatives
Solvent ClassExample SolventsRationale for Use
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding capability. Often effective for pyrimidine derivatives.
Esters Ethyl AcetateMedium polarity, good for compounds that "oil out" in more polar solvents.
Ketones AcetonePolar aprotic solvent, can be effective but its low boiling point can lead to rapid evaporation and precipitation.
Ethers Tetrahydrofuran (THF)Can be used in solvent/anti-solvent mixtures.
Hydrocarbons Hexane, HeptaneNon-polar, typically used as anti-solvents.
Chlorinated DichloromethaneGood for dissolving many organic compounds, can be used for slow evaporation techniques.

Troubleshooting Common Crystallization Problems

Problem 1: No crystals form upon cooling.

This is a common issue that typically points to a lack of supersaturation.

Causality & Troubleshooting Workflow

A solution must be supersaturated for crystals to form. This means the concentration of the solute is higher than its solubility at that temperature. If no crystals form, the solution is likely not supersaturated.

G start No Crystals Form Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent used. check_supersaturation->too_much_solvent No induce_nucleation Nucleation is inhibited. check_supersaturation->induce_nucleation Yes evaporate Solution: Gently heat to evaporate some solvent. Re-cool. too_much_solvent->evaporate re_evaluate If all else fails, remove solvent and re-attempt with a different solvent system. evaporate->re_evaluate Still no crystals scratch Action: Scratch inner surface of the flask with a glass rod. induce_nucleation->scratch seed Action: Add a seed crystal. scratch->seed If scratching fails seed->re_evaluate Still no crystals

Caption: Troubleshooting workflow for when no crystals form.

Recommended Actions
  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Induce Nucleation: Sometimes a supersaturated solution needs a "push" to start crystallizing.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for other molecules to deposit onto.

Problem 2: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution is still too hot for the compound to solidify, or the concentration is too high.

Causality & Recommended Actions
  • High Concentration/Rapid Cooling: The most common cause is that the solution is too concentrated, leading to the compound coming out of solution above its melting point.

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to decrease the concentration.

    • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Melting Point Depression: Impurities can lower the melting point of your compound, increasing the likelihood of it oiling out. If the problem persists, the compound may need to be purified by another method (e.g., column chromatography) before attempting crystallization again.

Problem 3: Crystals form too rapidly, resulting in a fine powder or impure solid.

Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification. The goal is slow, controlled crystal growth.

Causality & Recommended Actions

This issue is typically caused by a solution that is too supersaturated when it begins to cool.

  • Increase Solvent Volume: Re-heat the solution to dissolve the precipitate. Add a small amount of additional solvent (1-5%) and allow it to cool slowly. This will lower the saturation point, and crystallization will begin at a lower temperature, promoting slower growth.

  • Insulate the Flask: To slow the cooling rate, you can wrap the flask in glass wool or a cloth, or place it in a Dewar flask.

Advanced Crystallization Techniques

Anti-Solvent Crystallization

This technique is useful when your compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent).

Protocol: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly. The gradual change in solvent composition will lead to slow and controlled crystal growth.

G cluster_setup Vapor Diffusion Setup cluster_process Mechanism inner_vial Inner Vial: Compound dissolved in a 'good' solvent (e.g., DCM, THF) outer_vial Outer Beaker/Jar (Sealed): Contains a layer of volatile 'anti-solvent' (e.g., Hexane, Ether) diffusion Anti-solvent vapor slowly diffuses into the inner vial. solubility Solubility of the compound in the inner vial decreases. diffusion->solubility crystallization Slow, controlled crystal growth occurs over time. solubility->crystallization

Technical Support Center: Improving the Solubility of Aminopyrimidine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrimidine and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other targeted therapeutics. However, their often planar, aromatic nature can lead to high crystal lattice energy and low aqueous solubility, posing a significant challenge for researchers in biological assays.[1][2] Inaccurate concentration due to precipitation can lead to underestimated activity, poor data reproducibility, and flawed structure-activity relationships (SAR).[3][4]

This technical guide provides a comprehensive framework for understanding, troubleshooting, and overcoming solubility challenges with aminopyrimidine compounds. It is designed for drug development professionals, researchers, and scientists to ensure the generation of reliable and accurate data in both biochemical and cell-based assays.

Section 1: Understanding the "Why" - Physicochemical Drivers of Poor Solubility

The solubility of a compound is governed by its physicochemical properties. For aminopyrimidine derivatives, the key factors are:

  • pKa and Ionization: The aminopyrimidine core contains basic nitrogen atoms. The 2-aminopyrimidine scaffold, for instance, has a pKa of approximately 3.5.[5] This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Adjusting the pH to be more acidic can protonate these nitrogens, forming a more soluble salt.[6][7]

  • Lipophilicity (logP): This value represents the ratio of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). Many potent aminopyrimidine-based inhibitors are designed to fit into hydrophobic pockets of target proteins, leading to high logP values and, consequently, poor aqueous solubility.

  • Crystal Lattice Energy: The flat, rigid structure of the pyrimidine ring promotes efficient packing in a solid-state crystal lattice. This strong intermolecular interaction requires significant energy to break, resulting in low solubility.[8] Compounds with high melting points often exhibit this characteristic, sometimes referred to as "brick-dust" molecules.[1]

The Impact of pH on Aminopyrimidine Solubility

The basic nature of the amino group on the pyrimidine ring is a critical lever for solubility manipulation. As the pH of the medium drops below the pKa of the compound, the amino group becomes protonated, creating a charged species that is significantly more soluble in aqueous media.[9][10]

G cluster_0 Low pH (Acidic, e.g., pH < 4) cluster_1 High pH (Neutral/Basic, e.g., pH > 7) Low_pH Predominantly Protonated (R-NH3+) Higher Aqueous Solubility Equilibrium pH ≈ pKa Low_pH->Equilibrium Increase pH (Add Base) High_pH Predominantly Neutral (R-NH2) Lower Aqueous Solubility High_pH->Equilibrium Decrease pH (Add Acid) Equilibrium->Low_pH Further Decrease pH Equilibrium->High_pH Further Increase pH

Caption: Relationship between pH and the ionization state of a basic aminopyrimidine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound, fully dissolved in 100% DMSO, precipitated the moment I diluted it into my aqueous assay buffer. What happened?

A1: This is the most frequent solubility issue, often called "antisolvent precipitation" or "crashing out."[6][11] DMSO is a powerful, polar aprotic solvent that can dissolve many hydrophobic compounds. However, when you introduce this solution into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system increases dramatically. The water molecules cannot maintain the solubility of your hydrophobic compound, causing it to precipitate.[12]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11] Some sensitive cell lines may show stress at concentrations as low as 0.1%. It is critical to run a DMSO tolerance control experiment for your specific cell line to determine the highest non-toxic concentration.[12]

Q3: Can I just warm the buffer to get my compound to dissolve?

A3: Gentle warming can sometimes help, but it's often a temporary fix. The solubility you achieve may be a supersaturated state, which is thermodynamically unstable and can precipitate over the course of a long incubation.[13] Furthermore, you must ensure your compound and biological target (e.g., protein, cells) are stable at the elevated temperature.

Q4: What's the difference between kinetic and thermodynamic solubility? Which one matters for my assay?

A4:

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first, then diluting it into an aqueous buffer. It measures how much compound can stay in solution under these specific, non-equilibrium conditions and is highly relevant for most in vitro assays where DMSO stocks are used.[14][15][16]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[16][17] This value is more important for later-stage drug development and formulation.[15]

For most biological assays, kinetic solubility is the more practical and relevant measure because it mimics the experimental procedure.[14]

Troubleshooting Workflow

When you observe precipitation, follow this systematic approach to diagnose and solve the problem.

G cluster_1 cluster_2 cluster_3 Start Precipitation Observed in Assay Well Phase1 Phase 1: Initial Checks Start->Phase1 Checks Checks Phase2 Phase 2: Simple Mitigation Mitigation Lower final compound concentration Use serial dilutions in buffer (not one big step) Increase mixing energy (vortex) Phase3 Phase 3: Formulation Changes Formulation Adjust buffer pH (for ionizable compounds) Add a co-solvent (e.g., PEG-400) Use a solubilizer (e.g., Cyclodextrin) Checks->Phase2 If checks are OK Mitigation->Phase3 If precipitation persists

Caption: A stepwise workflow for troubleshooting compound precipitation in assays.

Section 3: Proactive Solubilization Strategies

The best way to deal with solubility issues is to prevent them. Here are several strategies, from simple to advanced.

1. Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[18][19] They work by reducing the polarity of the water-based solvent system.[20]

Co-SolventTypical Use Concentration (in final assay)AdvantagesConsiderations
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
Propylene Glycol (PG) 1-10%Low toxicity, commonly used in formulations.[19]Can increase viscosity of the solution.
Polyethylene Glycol 400 (PEG-400) 1-10%Low toxicity, good solubilizing power for a range of compounds.[20]Can interfere with some assay readouts.
N,N-Dimethylformamide (DMF) <1%Stronger solvent than DMSO for some compounds.Higher cellular toxicity than DMSO.

Expert Tip: When using a co-solvent, always prepare your vehicle control with the same final concentration of the co-solvent to account for any effects on the assay biology.

2. pH Adjustment

For basic aminopyrimidines, lowering the pH of the buffer is a highly effective strategy.[6] By protonating the molecule, you create a salt in situ, which is more soluble.

  • Biochemical Assays: Buffers like MES (pH 6.0) or Acetate (pH 5.0) can be used, provided the target enzyme is active at that pH.

  • Cell-Based Assays: Modifying the pH of cell culture media is generally not feasible as it will impact cell health. This strategy is best reserved for cell-free assays.

3. Use of Solubilizing Excipients

For particularly challenging compounds, specialized solubilizing agents can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21] They can encapsulate a hydrophobic "guest" molecule, like an aminopyrimidine, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][22][23]

    • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to native β-cyclodextrin.[24]

    • Mechanism: A rapid equilibrium exists between the free drug, free cyclodextrin, and the drug-cyclodextrin inclusion complex.[24]

    • Caution: At high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can be a source of toxicity or biological artifacts.[24] Always run a vehicle control with the same concentration of cyclodextrin.

Section 4: Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based assay.

  • Prepare High-Concentration Stock: Prepare a 10 mM or 20 mM stock solution of your aminopyrimidine compound in 100% anhydrous DMSO.[25][26] Ensure it is fully dissolved, using gentle warming or sonication if necessary.[13]

  • Create Intermediate Dilution: Perform an intermediate dilution of the stock solution into your cell culture medium or assay buffer. The goal is to lower the DMSO concentration significantly in this step.

    • Example: To achieve a final top concentration of 10 µM with 0.1% DMSO, you could dilute your 10 mM stock 1:100 into media (to get 100 µM in 1% DMSO). Then, dilute this intermediate solution 1:10 into the final assay plate (to get 10 µM in 0.1% DMSO).

  • Perform Serial Dilutions: Using the intermediate dilution (e.g., 100 µM in 1% DMSO), perform your final serial dilutions directly in the assay plate containing additional buffer or media. This ensures the DMSO concentration remains constant and low across all wells.[11]

  • Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of your compound stock solution.[11] This control will be present in all wells at the final DMSO concentration (e.g., 0.1%).

Protocol 2: Kinetic Solubility Shake-Flask Assay

This protocol provides a simple method to estimate the kinetic solubility of your compound in a specific buffer.[14]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Samples: In duplicate, add 2 µL of the 10 mM DMSO stock to 198 µL of the aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well plate or microcentrifuge tube. This creates a 100 µM nominal concentration with 1% DMSO.

  • Equilibrate: Seal the plate/tubes and shake at room temperature for 2 hours to allow for equilibration.

  • Separate Precipitate: If precipitation is visible, separate the solid from the supernatant. This can be done by either:

    • Centrifuging the plate/tubes at high speed (e.g., 4000 x g for 15 minutes).

    • Filtering the solution through a solubility filter plate (e.g., 0.45 µm pore size).

  • Quantify Soluble Compound: Carefully take an aliquot of the clear supernatant. Quantify the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS, comparing it against a calibration curve made from serial dilutions of the 10 mM stock.

  • Determine Solubility: The measured concentration in the supernatant is the kinetic solubility under those conditions.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]

  • 2-Aminopyrimidine. Solubility of Things. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Stock Solution: From Stock to Dilution: The Art of Preparation. FasterCapital. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • 2-Aminopyrimidine. PubChem - NIH. Available at: [Link]

  • How to tackle compound solubility issue. Reddit. Available at: [Link]

  • pH and solubility. Khan Academy. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). UNS. Available at: [Link]

  • 4-Aminopyrimidine. PubChem - NIH. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 17.6 pH Effects on Solubility. Chad's Prep®. Available at: [Link]

  • The Essential of the Solubility for Drug Action. Crimson Publishers. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH. Available at: [Link]

  • Some Important Considerations in the Use of Cyclodextrins. Request PDF. Available at: [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available at: [Link]

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Stability issues of Methyl 4-aminopyrimidine-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers and Drug Development Professionals.

Welcome to the technical support center for Methyl 4-aminopyrimidine-5-carboxylate. As a Senior Application Scientist, I understand that navigating the complexities of compound stability is crucial for the success of your research. Inconsistent results, loss of activity, or unexpected analytical profiles can often be traced back to the degradation of your compound in solution. This guide is designed to provide you with in-depth, field-proven insights into the stability of this compound, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to anticipate, troubleshoot, and resolve stability challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this molecule is primarily dictated by its chemical structure, which features an amino group and a methyl ester on a pyrimidine ring. These functional groups are susceptible to several factors:

  • pH: The pH of the solution is one of the most critical factors. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester group, converting it to the corresponding carboxylic acid.[1][2][3] The amino group's protonation state, which is pH-dependent, can also influence the molecule's overall electronic properties and susceptibility to other degradation pathways.

  • Solvent: The choice of solvent is crucial. While organic solvents like DMSO are often used for initial stock solutions, aqueous buffers are typically required for biological assays. The presence of water introduces the risk of hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[4] For this reason, proper storage temperature is essential.

  • Light: Aromatic and heterocyclic compounds, particularly those with amino substituents, can be susceptible to photodegradation upon exposure to UV or even ambient light.[5][6] Energy from light can promote oxidative reactions or ring cleavage.

  • Oxygen and Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the aminopyrimidine core. This is a common issue in long-term storage or during experiments with vigorous agitation.

Q2: What are the most likely degradation pathways for this compound?

Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis: The methyl ester (-COOCH₃) is susceptible to cleavage, especially in aqueous solutions at non-neutral pH, yielding the corresponding carboxylic acid and methanol. This is often the primary degradation route in biological media or improperly buffered solutions.[1][3][7]

  • Photodegradation: The aminopyrimidine ring system is prone to degradation when exposed to light, particularly UV radiation.[5][8] This can involve complex reactions, including oxidation and ring cleavage, leading to a variety of byproducts.

Q3: What are the recommended solvents and storage conditions for stock solutions?

To ensure the longevity and integrity of your compound, follow these guidelines for preparation and storage.

ParameterRecommendationRationale & Key Considerations
Stock Solution Solvent Anhydrous DMSODMSO is an excellent solvent for many organic molecules and is generally non-reactive. However, ensure it is anhydrous, as water content can lead to slow hydrolysis over time.
Storage Temperature -20°C or -80°CLow temperatures significantly slow down the rate of all potential degradation reactions. For long-term storage (>1 month), -80°C is preferred.
Light Conditions Amber vials / Protect from lightTo prevent photodegradation, always store solutions in amber-colored vials or wrap clear vials in aluminum foil.[5]
Atmosphere Store under an inert gas (Argon or Nitrogen)For maximum stability, especially for long-term storage, purging the vial with an inert gas before sealing can displace oxygen and prevent oxidative degradation.
Working Solutions Prepare fresh in appropriate bufferAqueous working solutions should be prepared fresh for each experiment from the frozen DMSO stock. Avoid storing in aqueous buffers for extended periods.

Q4: How can I quickly assess if my solution has degraded?

Initial signs of degradation can sometimes be observed visually, but analytical confirmation is necessary.

  • Visual Inspection: Look for color changes, cloudiness, or the formation of precipitate in a solution that was previously clear.

  • Analytical Chemistry: The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[9][10] A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guide: A Problem-Solving Approach

This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.

Issue 1: My compound has precipitated out of my aqueous working solution.

  • Potential Cause 1: Poor Solubility. The compound's solubility in your aqueous buffer may be lower than in the initial DMSO stock. This is a common issue when diluting a concentrated stock into a different solvent system.

  • Troubleshooting Protocol:

    • Verify Solubility: Check the literature for solubility data in your specific buffer system.

    • Reduce Final Concentration: Your target concentration may be above the solubility limit. Try performing a serial dilution to find the maximum soluble concentration.

    • Use a Co-solvent: If permissible for your assay, consider adding a small percentage (e.g., 1-5%) of an organic solvent like ethanol or acetonitrile to the aqueous buffer to improve solubility.

    • Adjust pH: The compound's solubility may be pH-dependent. Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the DMSO stock.

  • Potential Cause 2: Degradation to an Insoluble Product. A degradation product, such as the carboxylic acid formed from ester hydrolysis, may have lower solubility than the parent compound.

  • Troubleshooting Protocol:

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS to determine if it is the parent compound or a degradant.

    • Prepare Fresh Solution: Prepare a new working solution and use it immediately. If no precipitate forms initially but appears over time, degradation is the likely cause. Refer to Issue 2 and 3 for further steps.

Issue 2: I'm observing a loss of biological activity or inconsistent results over time.

  • Potential Cause: Chemical Degradation. The active parent compound is degrading into inactive byproducts, reducing its effective concentration in your assay.

  • Troubleshooting Protocol:

    • Strictly Adhere to Fresh Solution Policy: The most critical step is to prepare fresh aqueous working solutions immediately before each experiment. Do not reuse aqueous solutions from a previous day.

    • Perform a Time-Course Stability Study: Use HPLC to quantify the concentration of the parent compound in your exact assay buffer at relevant time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (e.g., 37°C, ambient light). This will reveal the compound's stability window.

    • Re-evaluate Storage: Confirm that your DMSO stock solutions are stored correctly (see table above). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Issue 3: My HPLC/LC-MS analysis shows new, unexpected peaks.

  • Potential Cause: Formation of Degradation Products. This is definitive evidence of compound instability. The key is to identify the degradation pathway to implement a targeted solution.

  • Troubleshooting Workflow: A systematic approach is required to pinpoint the cause. The following workflow, visualized in the diagram below, guides you through a forced degradation study. This involves intentionally stressing the compound to accelerate the degradation pathways and identify the resulting products.

Workflow for Investigating Degradation

G cluster_stress Forced Degradation Conditions cluster_results Interpret Results start New Peaks Observed in HPLC/LC-MS prep Prepare 5 Aliquots of Compound in Solution (e.g., 50:50 ACN:Water) start->prep acid Acid Hydrolysis (Add 0.1 M HCl, heat) prep->acid base Base Hydrolysis (Add 0.1 M NaOH, heat) oxid Oxidation (Add 3% H2O2) photo Photodegradation (Expose to UV light) control Control (No stress, same conditions) analyze Analyze All Samples by HPLC/LC-MS acid->analyze base->analyze oxid->analyze photo->analyze control->analyze compare Compare Degradation Profiles analyze->compare res_acid Degradant matches acid/base stress? -> Hydrolysis is the issue. compare->res_acid res_oxid Degradant matches oxidation stress? -> Oxidation is the issue. compare->res_oxid res_photo Degradant matches photo stress? -> Photodegradation is the issue. compare->res_photo mitigate Implement Mitigation Strategy (e.g., Buffer pH, Protect from Light, Use Antioxidant) res_acid->mitigate res_oxid->mitigate res_photo->mitigate

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures related to handling and stability testing.

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To accurately prepare a 20 mM stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Amber, screw-cap vials

  • Inert gas (Argon or Nitrogen), if available

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 20 mM solution in 1 mL (0.001 L), with a molecular weight of 167.16 g/mol : Mass (g) = 0.020 mol/L * 0.001 L * 167.16 g/mol = 0.00334 g = 3.34 mg

  • Weighing: Accurately weigh approximately 3.34 mg of the solid compound directly into a tared amber vial. Record the exact mass.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO to add. Volume (mL) = (Mass (mg) / 167.16 g/mol ) / 20 mM

  • Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • (Optional) Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen to displace oxygen.

  • Sealing and Labeling: Seal the vial tightly with a screw cap. Label clearly with the compound name, concentration, solvent, and date.

  • Storage: Store immediately at -20°C or -80°C, protected from light.

Protocol 2: General Stability Assessment in Aqueous Buffer by HPLC

Objective: To determine the stability of the compound in a specific aqueous buffer over 24 hours at a given temperature.

G cluster_sampling Time-Point Sampling start Prepare Working Solution (e.g., 10 µM in PBS, pH 7.4) incubate Incubate at Desired Temp (e.g., 37°C), Protected from Light start->incubate t0 T = 0 hr incubate->t0 t2 T = 2 hr analyze Inject Sample onto HPLC-UV t0->analyze t4 T = 4 hr t2->analyze t8 T = 8 hr t4->analyze t24 T = 24 hr t8->analyze t24->analyze quantify Quantify Parent Peak Area analyze->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for a solution stability study.

Procedure:

  • Preparation: Prepare a working solution of your compound at the desired concentration (e.g., 10 µM) in your target aqueous buffer (e.g., PBS, pH 7.4).[11] Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution and transfer it to an HPLC vial. This is your T=0 sample. Analyze it immediately by HPLC.

  • Incubation: Place the bulk of the working solution under the desired experimental conditions (e.g., in an incubator at 37°C). Ensure it is protected from light.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the incubating solution and transfer it to a new HPLC vial for analysis.

  • HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants. A typical reverse-phase HPLC method is often suitable.[9]

  • Data Analysis:

    • For each chromatogram, integrate the peak area of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the "% Remaining" versus "Time" to visualize the degradation kinetics.

References
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). Vertex AI Search.
  • Solubility and stability testing of novel pyrimidine deriv
  • Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025).
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. (n.d.). BenchChem.
  • Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. (1999). PubMed.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (n.d.). RSC Publishing.
  • Methyl 2-aminopyrimidine-5-carboxyl
  • Analytical Techniques In Stability Testing. (2025).
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). MDPI.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-aminopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to optimize your process, ensure reproducibility, and achieve high-purity yields.

I. Frequently Asked Questions (FAQs)

This section covers common issues encountered during the synthesis of this compound, providing quick and actionable advice.

Q1: My reaction is showing low yield and a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion in pyrimidine synthesis can often be traced back to several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with reactant purity.[1][2]

  • Catalyst Activity: If you are employing a Lewis acid catalyst, such as ZnCl₂, ensure it is anhydrous and of high purity.[3][4] For reusable catalysts, regeneration may be necessary to restore activity.[2]

  • Reaction Time and Temperature: The reaction may require extended time or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Reactant Purity: Impurities in starting materials like amidine hydrochlorides can inhibit the reaction.[2] Ensure all reactants are of high purity and handled under anhydrous conditions where necessary.

Q2: I'm observing the formation of a colored, often yellow, byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent it?

A2: The formation of colored byproducts is a common issue in pyrimidine synthesis. One frequent culprit in related reactions like the Biginelli reaction is the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, which are often yellow and fluorescent.[1][2] This can occur through side reactions involving the aldehyde and the β-ketoester equivalents.

Prevention Strategies:

  • Temperature Control: Elevated temperatures can favor the formation of these byproducts. Lowering the reaction temperature can significantly reduce their formation.[1][2]

  • Order of Addition: In some multi-component reactions, the order in which reactants are added can influence the reaction pathway. For instance, adding urea last in a Biginelli-type synthesis can minimize its decomposition into ammonia, which can participate in side reactions.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction, favoring the desired pyrimidine synthesis over competing pathways.[1][2]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or other condensation byproducts. How can I confirm their presence and improve the purity of my final product?

A3: N-acylureas and other self-condensation products can indeed complicate purification.[1]

  • Confirmation: These byproducts can often be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Prevention:

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial to minimize the formation of these side products.[1]

    • Base Selection: The choice and amount of base used can be critical in promoting the desired cyclization while minimizing side reactions.[2]

  • Purification:

    • Recrystallization: This is often an effective method for removing N-acylurea and other crystalline impurities from the desired product.[1]

    • Column Chromatography: For more challenging separations, silica gel column chromatography with an appropriate solvent system can be employed.

II. Troubleshooting Guide: Scaling Up Synthesis

Scaling up a synthesis from the bench to a larger scale introduces new challenges. This section provides a structured approach to troubleshooting these issues.

Issue 1: Inconsistent Yields and Product Quality at Larger Scales
Root Cause Analysis:

Scaling up can affect heat and mass transfer, leading to localized temperature gradients and inefficient mixing. This can result in the formation of byproducts and incomplete reactions.

Troubleshooting Workflow:

G A Inconsistent Yields at Scale B Review Mixing Efficiency A->B Is mixing uniform? C Optimize Stirring Rate and Impeller Design B->C No D Evaluate Heat Transfer B->D Yes G Consistent Product Quality Achieved C->G E Implement Gradual Reagent Addition D->E Is there an exotherm? F Monitor Internal Reaction Temperature D->F Yes E->G F->G

Caption: Troubleshooting workflow for inconsistent yields.

Detailed Steps:
  • Evaluate Mixing: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture. For larger reactors, consider the type of impeller and its position.

  • Control Temperature: Use a reactor with a jacket and a temperature control unit to maintain a consistent internal temperature. For highly exothermic reactions, consider a slow, controlled addition of one of the reactants.

  • Solvent Selection: The choice of solvent can impact solubility and reaction rates. While methanol or ethanol are common, other solvents might be necessary for larger scales to ensure all reactants remain in solution.[4]

Issue 2: Product Isolation and Purification Challenges
Problem: The physical form of the product (e.g., fine powder, oil) makes it difficult to handle and purify at a larger scale.
Solutions:
Challenge Solution Rationale
Fine Precipitate Implement controlled cooling or anti-solvent addition.Promotes the growth of larger crystals that are easier to filter.
Oiling Out Adjust solvent system or concentration.Ensures the product crystallizes rather than separates as an oil.
Impurity Co-precipitation Perform a hot filtration or a pre-purification step.Removes insoluble impurities before crystallization of the final product.
Experimental Protocol: Optimized Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. For further crystallization, cool in an ice bath.

  • If the product is slow to crystallize, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Key Synthesis Pathways and Considerations

The synthesis of this compound can be approached through several routes. Understanding the chemistry behind these pathways is crucial for troubleshooting and optimization.

Pathway 1: From Acrylonitrile Derivatives

A scalable industrial process involves a Lewis acid-catalyzed condensation of enolates derived from acrylonitrile with amidinium chlorides.[3][4][5]

G A Acrylonitrile B β-cyano enolate A->B Two-step synthesis D This compound B->D Lewis Acid (e.g., ZnCl2) Condensation C Amidinium Chloride C->D

Caption: Synthesis from acrylonitrile derivative.

Key Considerations:

  • Catalyst: Zinc chloride (ZnCl₂) is an effective Lewis acid for this transformation.[4]

  • Solvent: A mixture of isopropanol and toluene has been reported to be effective.[4]

  • Scalability: This method is noted for its industrial applicability and scalability.[3][4][5]

Pathway 2: From Substituted Pyrimidines

Another common approach involves the modification of a pre-formed pyrimidine ring, for example, through nucleophilic substitution of a leaving group.

Example: Amination of Methyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Challenges:

  • Regioselectivity: Ensuring the amino group is introduced at the desired C4 position.

  • Harsh Conditions: Some amination reactions may require high temperatures and pressures, which can be challenging to manage at scale.[6][7]

IV. References

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process - ACS Publications.

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate.

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.

Sources

Technical Support Center: Purification of Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Methyl 4-aminopyrimidine-5-carboxylate. Understanding the nuances of your synthetic route and the nature of potential impurities is the foundation of an effective purification strategy. This guide offers a framework for identifying and removing these impurities, ensuring the high quality required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to your synthetic pathway. A common route involves the condensation of a guanidino-containing compound with a substituted propenoate. For instance, in a synthesis starting from guanidine and a derivative of ethyl (ethoxymethylene)cyanoacetate, potential impurities include:

  • Unreacted Starting Materials: Guanidine and the ethyl (ethoxymethylene)cyanoacetate derivative.

  • Side-Products: Formation of regioisomers or products from competing reaction pathways. For example, cyclization involving different tautomeric forms of the intermediates can lead to isomeric pyrimidine derivatives.

  • Degradation Products: The aminopyrimidine core can be susceptible to hydrolysis or oxidation, particularly under harsh reaction or work-up conditions.

Q2: My NMR shows a broad melting range for my this compound. What does this indicate?

A2: A broad melting range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

Q3: I am observing poor peak shape (tailing) during HPLC analysis of my compound. What could be the cause?

A3: Peak tailing for basic compounds like aminopyrimidines is often due to secondary interactions with the stationary phase. The basic amine groups can interact with acidic silanol groups on silica-based columns. To mitigate this, consider increasing the buffer concentration in your mobile phase or adjusting the pH.[1]

Troubleshooting Purification Challenges

Challenge 1: Compound Fails to Crystallize or Oils Out

The inability to obtain a crystalline solid from a purification attempt is a common hurdle. This often points to an inappropriate solvent system or the presence of persistent impurities.

Causality: Crystallization is a thermodynamic process governed by solubility and nucleation. If the compound is too soluble in the chosen solvent, it will not precipitate upon cooling. Conversely, if it is too insoluble, it may crash out as an amorphous solid. Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.

Solutions:

  • Solvent Screening: A systematic approach to solvent selection is critical. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[2] For aminopyrimidine derivatives, polar protic solvents are often a good starting point.

  • Solvent/Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble), such as ethanol or ethyl acetate. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble), like hexanes or water, until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[2]

  • Inducing Crystallization: If crystals are reluctant to form, try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization.[2]

Challenge 2: Poor Separation During Column Chromatography

Column chromatography is a powerful tool for purification, but achieving optimal separation requires careful optimization of the stationary and mobile phases.

Causality: The separation of compounds on a silica gel column is based on their polarity. If the polarity of the mobile phase is too low, your compound may not move from the origin. If it is too high, it may elute too quickly with poor separation from impurities.

Solutions:

  • TLC Optimization: Before committing to a column, use Thin Layer Chromatography (TLC) to screen various solvent systems. A good solvent system will give your target compound an Rf value of approximately 0.3-0.5.

  • Mobile Phase Modification: For polar compounds like this compound that may streak or show poor mobility, increasing the polarity of the mobile phase by adding a more polar solvent like methanol is a common strategy.[2]

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider alternative stationary phases. For highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography (C18 silica) may be more effective.[2]

IssuePotential CauseRecommended Action
Compound won't elute Mobile phase polarity is too low.Gradually increase the proportion of the polar solvent (e.g., from 5% methanol in dichloromethane to 10%).[2]
Poor separation Incorrect mobile phase or column overloading.Optimize the solvent system using TLC to achieve better separation of spots. Reduce the amount of sample loaded onto the column.[2]
Streaking of bands Compound degrading on silica or poor solubility.Consider using a less acidic stationary phase like neutral alumina. Ensure the compound is fully dissolved in the loading solvent before applying to the column.[2]
Challenge 3: Difficulty Removing Highly Polar Impurities

Highly polar impurities can be challenging to separate from a polar target compound like this compound.

Causality: The similar polarity of the impurity and the product makes separation by normal-phase chromatography difficult.

Solutions:

  • Acid-Base Extraction: Utilize the basicity of the amino group on the pyrimidine ring. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product back-extracted into an organic solvent.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. A cation-exchange column can be used to bind the protonated aminopyrimidine, allowing neutral or anionic impurities to be washed away. The product can then be eluted by changing the pH or increasing the salt concentration of the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. A related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, has been successfully recrystallized from dichloromethane, suggesting it as a potential starting solvent.[3]

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of dichloromethane and gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[2][3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A good starting point for aminopyrimidines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying this compound.

Purification_Workflow cluster_purification Purification Strategy Crude_Product Crude Methyl 4-aminopyrimidine-5-carboxylate Initial_Analysis Initial Analysis (TLC, NMR, Melting Point) Crude_Product->Initial_Analysis Impurity_Profile Assess Impurity Profile Initial_Analysis->Impurity_Profile Recrystallization Recrystallization Impurity_Profile->Recrystallization Crystalline Solid with Minor Impurities Column_Chromatography Column Chromatography Impurity_Profile->Column_Chromatography Complex Mixture or Oily Product Acid_Base_Extraction Acid-Base Extraction Impurity_Profile->Acid_Base_Extraction Presence of Non-Basic Organic Impurities Pure_Product Pure Product (Verify by Analysis) Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Successful Further_Purification Back-Extraction & Further Purification Acid_Base_Extraction->Further_Purification Product in Aqueous Layer Further_Purification->Pure_Product

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting_Chromatography cluster_modification Optimization Steps Start Column Chromatography Poor Separation Check_TLC Review TLC Data Start->Check_TLC Check_Loading Assess Sample Load Start->Check_Loading Modify_Mobile_Phase Modify Mobile Phase Check_TLC->Modify_Mobile_Phase Rf too high/low or poor spot separation Check_Loading->Modify_Mobile_Phase Overloading suspected Change_Stationary_Phase Change Stationary Phase Modify_Mobile_Phase->Change_Stationary_Phase Streaking or Persistent Co-elution Increase_Polarity Increase Polarity (e.g., add Methanol) Modify_Mobile_Phase->Increase_Polarity Compound not eluting Decrease_Polarity Decrease Polarity Modify_Mobile_Phase->Decrease_Polarity Compound eluting too fast Use_HILIC Switch to HILIC Change_Stationary_Phase->Use_HILIC Use_Reverse_Phase Switch to Reverse Phase Change_Stationary_Phase->Use_Reverse_Phase Improved_Separation Improved_Separation Increase_Polarity->Improved_Separation Decrease_Polarity->Improved_Separation Use_HILIC->Improved_Separation Use_Reverse_Phase->Improved_Separation

Caption: Troubleshooting workflow for column chromatography.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • He, L., & Kang, B. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Aminopyrimidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of these polar, often challenging, compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC analysis of aminopyrimidines. Remember the cardinal rules of troubleshooting: change only one parameter at a time and ensure any problem is repeatable before attempting to fix it.

Poor Peak Shape: Tailing, Fronting, and Broadening

Poor peak shape is a common issue in HPLC and can significantly impact the accuracy and precision of your results.

Q1: My aminopyrimidine peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for basic compounds like aminopyrimidines is frequently caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s a systematic approach to resolving this:

  • Mobile Phase pH Adjustment: Aminopyrimidines are basic. To minimize unwanted ionic interactions, ensure the mobile phase pH is at least 2 units away from your analyte's pKa. Forcing the aminopyrimidine into a single ionic state (either fully protonated or neutral) will result in a more symmetrical peak.

  • Buffer Concentration: An insufficient buffer concentration may not adequately control the mobile phase pH at the column surface, leading to peak tailing.[1] Consider increasing the buffer concentration, typically in the 10-25 mM range, to improve peak shape.[1]

  • Column Choice:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping neutralizes many of the accessible silanol groups, reducing secondary interactions.

    • Polar-Endcapped Columns: For particularly polar aminopyrimidines that may have poor retention on a standard C18, a polar-endcapped column is an excellent choice.[2]

    • HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for retaining and separating very polar compounds.[3]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or the sample concentration.

Q2: My peaks are broad. What should I investigate?

A2: Broad peaks can be a sign of several issues, from extra-column volume to column degradation.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause peak broadening.[5] Minimize this dead volume as much as possible.

  • Column Contamination or Degradation: A contaminated guard column or a deteriorating analytical column can lead to broad peaks.[5] First, try replacing the guard column. If the problem persists, flushing the analytical column with a strong solvent may help.[6] If not, the column may need to be replaced.

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent much stronger than your mobile phase can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.

Retention Time Instability

Consistent retention times are crucial for reliable compound identification and quantification.

Q3: My retention times are shifting from one injection to the next. What's causing this?

A3: Retention time shifts are often related to issues with the mobile phase or the pump.[6][7]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common culprit.[6] Ensure accurate and consistent measurement of all components. For gradient elution, ensure the solvents are miscible.[8]

  • Column Equilibration: Insufficient column equilibration before starting a run can lead to drifting retention times.[5] Allow ample time for the column to equilibrate with the initial mobile phase conditions.

  • Pump Issues: Leaks in the pump seals, check valves, or fittings can cause flow rate fluctuations, leading to retention time shifts.[6][7] Check for any visible leaks and listen for any unusual pump noises. Air bubbles in the pump head can also cause pressure fluctuations and inconsistent flow rates.[7] Degassing the mobile phase and purging the pump should resolve this.[5][7]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[6][7] Using a column oven will provide a stable temperature environment.[6]

Baseline Issues

A stable baseline is essential for accurate integration and quantification, especially at low analyte concentrations.

Q4: I'm observing a noisy or drifting baseline. How can I improve it?

A4: Baseline issues are frequently linked to the mobile phase or the detector.

  • Mobile Phase Contamination: Using low-quality solvents or not filtering the mobile phase can introduce contaminants that lead to a noisy or drifting baseline.[6][7] Always use HPLC-grade solvents and filter your mobile phase through a 0.45 µm filter.

  • Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline noise.[5][6] Flush the flow cell with an appropriate solvent. If the noise persists, the lamp may need replacement.[5][6]

  • Inadequate Degassing: Dissolved air in the mobile phase can outgas in the detector, causing baseline noise and spikes.[7] Ensure your mobile phase is properly degassed, either by sparging, sonication, or using an in-line degasser.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding HPLC method development for aminopyrimidine analysis.

Q5: What is a good starting point for mobile phase selection for aminopyrimidine analysis?

A5: For reversed-phase HPLC, a common starting point is a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[8] Given the basic nature of aminopyrimidines, controlling the pH of the aqueous phase is critical. A phosphate or acetate buffer in the range of 10-25 mM is often a good choice.[1][9] For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are recommended.[10][11]

Q6: Which column should I choose for my aminopyrimidine analysis?

A6: The choice of column depends on the specific properties of your aminopyrimidine analyte.

Column TypeBest ForConsiderations
Standard C18 General purpose, good for less polar aminopyrimidines.May show peak tailing for basic compounds without proper mobile phase control.
Polar-Endcapped C18 More polar aminopyrimidines.Offers better retention and peak shape for polar analytes.[2]
C8 Less hydrophobic than C18, can be useful for compounds that are too strongly retained on C18.
HILIC Very polar aminopyrimidines that are poorly retained in reversed-phase.Requires careful method development and equilibration.[3]

Q7: How should I prepare my aminopyrimidine sample for HPLC analysis?

A7: Proper sample preparation is key to protecting your column and ensuring reproducible results.

  • Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase itself.[2]

  • Filtration: Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[2][12]

  • Concentration: Ensure the sample concentration is within the linear range of your detector and does not overload the column.

Q8: What UV detection wavelength is appropriate for aminopyrimidines?

A8: Aminopyrimidines typically have a UV absorbance maximum between 200 nm and 280 nm. It is advisable to determine the λmax of your specific analyte by running a UV scan with a diode array detector (DAD) or a spectrophotometer. A wavelength of around 210 nm is often used for detecting pyrimidine derivatives.[13]

Section 3: Experimental Protocols and Workflows

Protocol 1: Basic System Suitability Testing (SST)

System Suitability Testing (SST) is essential to verify that your HPLC system is performing adequately for the intended analysis.[14][15][16][17]

Objective: To confirm the precision, resolution, and overall performance of the chromatographic system before running samples.

Procedure:

  • Prepare a standard solution of your aminopyrimidine analyte at a known concentration.

  • Make five or six replicate injections of the standard solution.[15]

  • Calculate the following parameters:

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: This demonstrates the precision of the system. A common acceptance criterion is %RSD ≤ 2.0%.[15]

    • Tailing Factor (T): Measures peak symmetry. An ideal peak has a tailing factor of 1.0. A common acceptance range is 0.8 ≤ T ≤ 1.5.

    • Theoretical Plates (N): Indicates column efficiency. Higher values signify better efficiency.

    • Resolution (Rs): If there are closely eluting peaks, ensure the resolution between them is adequate (typically Rs ≥ 1.5).

Workflow for Troubleshooting Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting common peak shape issues.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing, Fronting, Broadening) check_overload Is the column overloaded? start->check_overload reduce_injection Reduce injection volume or sample concentration check_overload->reduce_injection Yes check_solvent Is the sample solvent stronger than mobile phase? check_overload->check_solvent No reduce_injection->check_solvent change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_pH Is the mobile phase pH appropriate for the analyte? check_solvent->check_pH No change_solvent->check_pH adjust_pH Adjust pH to be >2 units away from analyte pKa check_pH->adjust_pH No check_column Is the column contaminated or old? check_pH->check_column Yes adjust_pH->check_column flush_column Flush or replace the column check_column->flush_column Yes good_peak Symmetrical Peak check_column->good_peak No flush_column->good_peak

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

References

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Assayprism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 2-Aminopyrimidine (HMDB0245027). Retrieved from [Link]

  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

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Sources

Technical Support Center: Synthesis of Substituted 4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 4-aminopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Substituted 4-aminopyrimidines are privileged structures in drug discovery, forming the core of numerous approved therapeutics. However, their synthesis is often fraught with challenges related to regioselectivity, reaction control, and product purification.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common synthetic hurdles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific, practical issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A primary challenge in this field is controlling the position of incoming nucleophiles on polysubstituted pyrimidine rings, particularly dihalopyrimidines.

Question 1: My amination of 2,4-dichloropyrimidine with a primary/secondary amine yields a mixture of C4 and C2 isomers. How can I improve selectivity for the desired 4-amino product?

Answer: This is a classic regioselectivity problem rooted in the inherent electronic properties of the pyrimidine ring. The C4 and C6 positions are generally more electrophilic and kinetically favored for nucleophilic attack than the C2 position. However, the C2-substituted isomer is often thermodynamically more stable. The observed product ratio is a delicate balance of reaction conditions.

Causality & Mechanistic Insight: The greater reactivity at the C4/C6 positions is attributed to the ability of the adjacent ring nitrogen (N3) to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization not possible for attack at C2.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature often favors the kinetically preferred C4-substituted product. Reactions run at or below room temperature typically show higher C4 selectivity. Conversely, higher temperatures can lead to equilibration and favor the formation of the thermodynamically stable C2 isomer.

  • Solvent Choice: The polarity and proticity of the solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are common, but exploring less polar options like THF or 1,4-dioxane may alter the selectivity profile. For certain substrates, using an alcohol like 2-propanol or even water under acidic conditions can be surprisingly effective and suppress side reactions.[1]

  • Catalysis (Palladium-Catalyzed Amination): For challenging substrates, traditional SNAr may be insufficient. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have demonstrated exceptional regioselectivity for the C4 position.[2] This approach is particularly useful when SNAr conditions fail to provide the desired selectivity or require harsh conditions.[2]

  • Base Selection: In SNAr reactions, the choice of base is critical. For palladium-catalyzed reactions, a non-nucleophilic, sterically hindered base like LiHMDS has been shown to be highly effective in promoting C4-selective amination of 6-aryl-2,4-dichloropyrimidines.[2]

Data Summary: Regioselectivity in Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

EntryAmineConditionsBaseC4:C2 RatioReference
1DiethylamineSNAr, EtOH, 25°C-4:1[2]
2DiethylaminePd2(dba)3, Ligand, TolueneLiHMDS>30:1[2]
3AnilineSNAr, EtOH, reflux->50:1[2]

Question 2: I am attempting to aminate a 2,4-dichloropyrimidine bearing a strong electron-withdrawing group (EWG) at the C5 position, but the reaction is favoring C2 substitution. Why is this happening and how can it be reversed?

Answer: While C4 is typically the preferred site of attack, the presence of a strong EWG (e.g., -CN, -NO2, -SO2R) at C5 can reverse this selectivity.

Causality & Mechanistic Insight: An EWG at C5 significantly acidifies the C6 proton. This can lead to competitive deprotonation or alternative reaction pathways. More importantly, certain nucleophiles, particularly tertiary amines, have been shown to exhibit excellent C2 selectivity on these specific substrates.[3] The mechanism involves an initial attack at C2, followed by an in situ N-dealkylation to yield a product that appears to be from a secondary amine reaction.[3]

Troubleshooting Strategies:

  • Nucleophile Choice: To favor C4 substitution on a C5-EWG-substituted dichloropyrimidine, use primary or secondary amines under carefully controlled, low-temperature conditions.

  • Leverage C2 Selectivity: If the C2-amino isomer is desired, the use of a tertiary amine nucleophile presents a powerful and direct synthetic route.[3]

Section 2: Unwanted Isomerization and Side Reactions

Question 3: My final 4-aminopyrimidine product appears to be isomerizing under certain conditions (e.g., acidic workup, heat). What is causing this rearrangement?

Answer: You are likely observing the Dimroth Rearrangement . This is a well-documented isomerization in nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening, ring-closing mechanism.[4][5]

Causality & Mechanistic Insight: The rearrangement is often catalyzed by acid, base, heat, or even light.[4][6] The accepted mechanism involves protonation of a ring nitrogen, followed by a nucleophilic attack (often by water or hydroxide) leading to the hydrolytic opening of the pyrimidine ring. The resulting intermediate undergoes bond rotation and subsequent ring closure to form the rearranged, and often more thermodynamically stable, isomer.[4][5][7]

Dimroth_Rearrangement cluster_0 Initial Pyrimidine cluster_1 Rearrangement Sequence cluster_2 Isomeric Product Start Substituted 1-Alkyl-2-iminopyrimidine Protonation Protonation & Addition of H₂O Start->Protonation + H⁺, H₂O RingOpening Ring Opening (Hemiaminal) Protonation->RingOpening Rotation Bond Rotation RingOpening->Rotation RingClosure Ring Closure Rotation->RingClosure End Rearranged 2-(Alkylamino)pyrimidine RingClosure->End - H⁺, -H₂O

Prevention and Control:

  • pH Control: Carefully buffer your reaction and workup conditions. Avoid strongly acidic or basic environments if the rearrangement is undesired. The rate of rearrangement is highly pH-dependent.[4]

  • Temperature Management: Perform reactions and purifications at the lowest practical temperature.

  • Substituent Effects: The presence of electron-withdrawing groups can facilitate the initial ring-opening step, accelerating the rearrangement.[4] Be particularly cautious with such derivatives.

Question 4: During the chlorination of a hydroxypyrimidine with POCl₃, I am getting low yields and significant decomposition. How can I optimize this critical step?

Answer: Chlorination of hydroxypyrimidines (or their tautomeric pyrimidones) with phosphorus oxychloride (POCl₃) is a standard transformation but can be problematic. Low yields often stem from incomplete reaction, decomposition under harsh conditions, or difficult workups.

Troubleshooting Strategies:

  • Use of a Base/Catalyst: The reaction often requires a tertiary amine base, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[8][9] The hydrochloride salt of the amine can also be used.[8]

  • Solvent-Free Conditions: Heating the substrate in a large excess of POCl₃ (which acts as both reagent and solvent) is a traditional method. However, recent protocols have shown that using an equimolar amount of POCl₃ with a base like pyridine under solvent-free conditions at high temperatures (e.g., 160 °C) in a sealed reactor can be highly efficient and improve yields.[9]

  • Careful Workup: Quenching a large excess of POCl₃ with water is highly exothermic and dangerous. After the reaction, excess POCl₃ should be removed by distillation under reduced pressure before quenching.[8] The product can then be isolated by extraction or filtration after carefully pouring the reaction mixture onto crushed ice.

  • Managing Hydrolysis: The resulting chloropyrimidines can be susceptible to hydrolysis back to the starting material, especially if the workup is prolonged or involves heating in aqueous media.[8][10] Ensure the workup is performed quickly and at low temperatures.

Section 3: General Synthesis and Purification Issues

Question 5: My reaction to form the pyrimidine ring is showing low conversion, with a lot of unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue that can be traced back to several fundamental factors. A systematic approach is needed to identify the root cause.

Troubleshooting_Workflow cluster_Reagents Check Reagents cluster_Conditions Evaluate Conditions Start Low Conversion Observed (TLC/HPLC Analysis) Purity Verify Purity of Starting Materials (NMR, mp, etc.) Start->Purity Stoichiometry Confirm Accurate Stoichiometry & Reagent Addition Start->Stoichiometry Catalyst Is Catalyst Active? (Fresh vs. Old) Start->Catalyst TempTime Increase Temperature or Reaction Time? Start->TempTime Solvent Is Solubility an Issue? Consider Solvent Change. Start->Solvent Conclusion Re-run Experiment & Monitor Progress Purity->Conclusion Impurity Found Stoichiometry->Conclusion Error Corrected Catalyst->Conclusion Catalyst Replaced TempTime->Conclusion Conditions Optimized Solvent->Conclusion Solvent Changed

Troubleshooting Checklist:

  • Reagent Purity: Impurities in starting materials can poison catalysts or inhibit the reaction.[11][12] Ensure all reactants are of high purity and, if necessary, repurify them before use. Amidines, for example, can be hygroscopic and hydrolyze over time.[12]

  • Catalyst Activity: If using an acid or metal catalyst, ensure it is active. Reusable catalysts may need regeneration. For acid catalysts, confirm the concentration is appropriate.[11][12]

  • Reaction Time and Temperature: The reaction may simply be slow and require longer reaction times or moderately increased temperatures to proceed to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to find the optimal endpoint and avoid product degradation.[12][13]

  • Solubility Issues: If any of the reactants or intermediates have poor solubility in the chosen solvent, the reaction rate will be severely limited.[1][13] Consider changing to a solvent system with better solubilizing power. In some cases, insoluble byproducts can form and coat the reactants, halting the reaction.[13]

  • Anhydrous Conditions: Many cyclization reactions are sensitive to water, which can lead to the hydrolysis of key starting materials or intermediates.[12] Ensure you are using anhydrous solvents and a dry reaction atmosphere (e.g., N₂ or Ar) where appropriate.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 4-Amino-2-chloropyrimidine Derivative

This protocol describes a general procedure for the selective amination at the C4 position of a 5-substituted-2,4-dichloropyrimidine, a common challenge addressed in the FAQs.

Objective: To synthesize 2-chloro-N-morpholino-5-nitropyrimidine.

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Morpholine

  • Triethylamine (TEA)

  • Ethanol (EtOH), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, TLC supplies

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for maximizing C4 selectivity.

  • Reagent Addition: While stirring, add triethylamine (1.1 eq) to the solution. Following this, add morpholine (1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 4-morpholino-2-chloro-5-nitropyrimidine.

References

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  • Wipf, P., et al. (2007). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development. Available at: [Link]

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  • Yoo, W. J., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. N-alkylation of pyrimidines. Available at: [Link]

  • Kelly, M. G., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry. Available at: [Link]

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By-product formation in pyrimidine synthesis and its prevention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for pyrimidine synthesis. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in either the chemical construction of pyrimidine-based scaffolds or the experimental study of their biochemical synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental pitfalls. Here, we will explore the mechanisms of by-product formation and intermediate accumulation, offering field-tested strategies for their prevention and resolution. This guide is structured into two principal sections: Chemical Synthesis and Biochemical Synthesis, each with dedicated troubleshooting Q&As and workflow diagrams to enhance experimental success.

Section 1: Chemical Synthesis of Pyrimidine Scaffolds

This section focuses on troubleshooting multicomponent reactions commonly used to build the pyrimidine core, such as the Biginelli and Pinner syntheses. These reactions, while powerful, are often plagued by competing pathways that reduce yield and complicate purification.

Troubleshooting Guide: Common Issues in Chemical Synthesis
Question 1: My Biginelli reaction mixture is exhibiting a strong yellow-green fluorescence under UV light, and the yield of my desired dihydropyrimidinone (DHPM) is low. What is happening and how can I fix it?

Root Cause Analysis: This is a classic sign of significant by-product formation via the Hantzsch pyridine synthesis pathway . This competing reaction occurs when two equivalents of the β-ketoester (e.g., ethyl acetoacetate) react with the aldehyde and an ammonia source.[1][2] The requisite ammonia is often generated from the thermal decomposition of urea, especially when the reaction is heated, leading to the formation of a fluorescent 1,4-dihydropyridine (DHP) by-product.[3]

Prevention & Troubleshooting Protocol:

  • Temperature Control: The Hantzsch pathway is highly favored at elevated temperatures. Reduce the reaction temperature. If you are refluxing in ethanol (78°C), consider running the reaction at a lower temperature (e.g., 50-60°C) for a longer duration. Monitor progress by Thin Layer Chromatography (TLC).[1]

  • Optimize Order of Addition: To minimize premature urea decomposition, try adding the urea portion-wise or as the final reagent to the mixture of the aldehyde, β-ketoester, and catalyst.[2]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2] Experiment with milder catalysts; for example, if using a strong acid like HCl, consider switching to a Lewis acid like Yb(OTf)₃ or an organocatalyst which may favor the desired pathway under gentler conditions.[4]

  • Stoichiometry Adjustment: While less common for this specific issue, ensure precise 1:1:1 stoichiometry of the main reactants. An excess of the β-ketoester can favor the Hantzsch pathway.

Question 2: My DHPM yield is poor, and I've isolated a major by-product that NMR and MS analysis show is a condensation product of my aldehyde and β-ketoester, but it lacks the urea moiety. What is this by-product?

Root Cause Analysis: You are observing the product of the Knoevenagel condensation .[5] This reaction between the aldehyde and the active methylene group of the β-ketoester is often the first step of the Biginelli reaction, but it can also be a competing side reaction.[1][6] If the subsequent steps (Michael addition of urea and cyclization) do not proceed efficiently, the Knoevenagel adduct will accumulate as a major by-product, consuming your starting materials.[6]

Prevention & Troubleshooting Protocol:

  • Increase Urea Equivalents: Push the equilibrium towards the desired pathway by using a slight excess of urea (e.g., 1.2 to 1.5 equivalents). This increases the concentration of the nucleophile needed to trap the initial iminium ion intermediate, outcompeting the Knoevenagel pathway.[6]

  • Strengthen Catalysis: The final cyclization and dehydration steps are acid-catalyzed. Insufficient catalysis can stall the reaction after the initial Knoevenagel or Michael addition steps.[6] Consider increasing the catalyst loading or using a stronger Brønsted or Lewis acid to promote the ring-closing step.

  • Solvent & Temperature: Ensure the solvent and temperature are appropriate to facilitate all steps of the reaction. In some cases, heating the reaction (e.g., to reflux) is necessary to provide the activation energy for the final cyclization.[6]

Question 3: Purification of my crude Biginelli product is difficult due to a persistent impurity with a similar polarity. How do I identify and prevent it?

Root Cause Analysis: This is often due to the formation of N-acylurea by-products or uncyclized open-chain ureide intermediates.[1][6] These arise from competing reactions of the β-ketoester with urea or the failure of the final cyclization step, respectively.[6] These species can be difficult to separate from the desired DHPM product via standard column chromatography.

Prevention & Troubleshooting Protocol:

  • Identification: Use ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of these by-products. The open-chain intermediate will contain fragments of all three components, while N-acylureas will show characteristic signals from the reaction of urea with the ketoester.[1][6]

  • Optimize Reaction Conditions: Carefully control reactant stoichiometry and catalyst choice to suppress these side reactions.[1]

  • Purification Strategy: Recrystallization is often more effective than chromatography for removing these specific impurities.[1][2] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find conditions where the desired DHPM product crystallizes out, leaving the by-product in the mother liquor.

Data Summary & Visualization

Table 1: Troubleshooting Guide for Common Biginelli Reaction By-products

Observed Issue Probable By-product Primary Cause Recommended Prevention Strategy Citation(s)
Yellow/Green FluorescenceHantzsch 1,4-DihydropyridineHigh temperature causing urea decomposition to ammonia.Lower reaction temperature (e.g., 50-60°C); add urea last.[1],[3]
By-product lacks urea moietyKnoevenagel AdductInefficient trapping of the initial intermediate by urea.Use a slight excess of urea (1.2-1.5 eq.); use a stronger acid catalyst.[6],[5]
Difficult-to-remove impurityN-Acylurea / Open-Chain UreideIncomplete cyclization or side reaction of urea and ketoester.Optimize catalyst and stoichiometry; purify via recrystallization instead of chromatography.[1],[6]

Diagram 1: Competing Pathways in the Biginelli Reaction This diagram illustrates the divergence between the desired Biginelli pathway leading to DHPMs and the competing Hantzsch pathway leading to fluorescent DHP by-products.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediates & Products Aldehyde Aldehyde Conditions Acid Catalyst Solvent, Heat Aldehyde->Conditions DHP By-product (Hantzsch DHP) (Fluorescent) Aldehyde->DHP Competing Hantzsch Path Ketoester β-Ketoester (1 eq) Imine N-Acyliminium Intermediate Ketoester->Imine Ketoester->DHP Competing Hantzsch Path Urea Urea Urea->Conditions Ammonia Ammonia (from Urea Decomposition) Urea->Ammonia High Temp. Conditions->Imine Desired Path DHPM Desired Product (DHPM) Imine->DHPM Cyclization Ammonia->DHP Competing Hantzsch Path Ketoester2 β-Ketoester (2nd eq) Ketoester2->DHP Competing Hantzsch Path

Caption: Biginelli vs. Hantzsch competing reaction pathways.

Section 2: Biochemical Synthesis of Pyrimidine Nucleotides

This section addresses challenges encountered in experimental systems studying the de novo and salvage pathways of pyrimidine nucleotide synthesis, such as enzymatic assays and cell culture models. Here, "by-products" are often naturally occurring pathway intermediates that accumulate due to experimental conditions or pathway inhibition.

Troubleshooting Guide: Common Issues in Biochemical Assays
Question 4: I am studying the de novo pathway in a cell line. After applying a test compound, the cells stop proliferating, and LC-MS analysis shows a massive accumulation of orotic acid. What does this signify?

Root Cause Analysis: This result strongly indicates that your test compound is inhibiting the final enzyme of the de novo pathway, Uridine Monophosphate (UMP) Synthase . This bifunctional enzyme catalyzes the last two steps: the conversion of orotic acid to orotidine 5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to UMP.[7] A blockage at this stage leads to a buildup of the orotic acid substrate, which can be cytotoxic. This phenomenon is the biochemical basis of the genetic disorder Orotic Aciduria.[8][9][10]

Experimental Validation & Rescue Protocol:

  • Confirm Target Engagement: If possible, perform a direct enzymatic assay using purified UMP synthase and your compound to confirm its inhibitory activity.

  • Rescue with Uridine: The hallmark of de novo pathway inhibition is the ability to rescue the phenotype by providing cells with a substrate for the salvage pathway. Supplement the cell culture medium with uridine (e.g., 50-100 µM). Uridine can be taken up by cells and converted to UMP by uridine kinase, bypassing the de novo block and restoring the pyrimidine pool.[11][12] If cell proliferation is restored and orotic acid levels decrease, it confirms your compound's mechanism of action is on the de novo pathway.

  • Control for Urea Cycle Defects: In whole-organism studies, orotic acid accumulation can also be caused by a defect in the urea cycle (specifically, ornithine transcarbamylase deficiency).[9] A key differentiator is that urea cycle defects are accompanied by hyperammonemia, whereas a primary pyrimidine synthesis block is not.[7]

Question 5: My glioblastoma cell line, which is highly dependent on de novo synthesis, shows reduced proliferation when treated with a DHODH inhibitor. However, the effect is less than expected. Why might the inhibition be incomplete?

Root Cause Analysis: While many cancer cells are highly reliant on the de novo pathway, their ability to use the pyrimidine salvage pathway can act as a compensatory mechanism, lessening the impact of de novo inhibitors.[13] The cell culture medium itself, particularly the serum component, contains nucleosides like uridine that can be scavenged by the cells, replenishing their nucleotide pools and circumventing the drug-induced block.[11]

Experimental Refinement Protocol:

  • Use Dialyzed Serum: To create a more stringent test of de novo pathway dependency, culture the cells in a medium supplemented with dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules like nucleosides, forcing the cells to rely almost exclusively on de novo synthesis. Re-testing your DHODH inhibitor under these conditions should reveal a more potent anti-proliferative effect.

  • Co-inhibition Strategy: For a therapeutic context, consider a dual-inhibition approach. Combine your de novo pathway inhibitor (e.g., a DHODH inhibitor like brequinar) with an inhibitor of the salvage pathway, such as an inhibitor of nucleoside transporters (e.g., dipyridamole) or thymidine kinase.[11][13] This dual blockade can prevent cancer cells from escaping the primary metabolic insult.

  • Verify Pyrimidine Depletion: Use LC-MS/MS to quantify intracellular pools of UMP, UDP, and UTP after drug treatment. A successful inhibition of the de novo pathway should lead to a dramatic reduction in these nucleotides.[11] If the pools are not significantly depleted, it confirms that salvage is compensating.

Data Summary & Visualization

Table 2: Experimental Parameters for Modulating Pyrimidine Pathways in Cell Culture

Experimental Goal Key Parameter to Modify Protocol Expected Outcome Citation(s)
Isolate effect of de novo synthesis inhibitionNucleoside AvailabilityReplace standard FBS with Dialyzed FBS (dFBS) in the culture medium.Increased cell sensitivity to de novo pathway inhibitors (e.g., Brequinar, Leflunomide).[11],[13]
Confirm de novo pathway blockRescue with Salvage SubstrateSupplement medium with 50-100 µM uridine in the presence of the inhibitor.Restoration of cell proliferation and pyrimidine nucleotide pools.[11],[12]
Induce Orotic Acid AccumulationInhibit UMP SynthaseTreat cells with a specific inhibitor targeting the final step of the de novo pathway.Increased intracellular and extracellular orotic acid levels; megaloblastic anemia phenotype.[8],[7]

Diagram 2: Troubleshooting Nucleotide Synthesis in Cell Culture This workflow diagram provides a logical sequence for diagnosing the effects of a test compound on pyrimidine synthesis pathways in a cellular context.

G cluster_results Analysis Results start Start: Treat cells with Test Compound observe Observe Phenotype (e.g., ↓ Proliferation) start->observe analyze Metabolomic Analysis (LC-MS/MS) observe->analyze result_orotate Orotic Acid Accumulates? analyze->result_orotate result_ump UMP/UTP Pools Depleted? result_orotate->result_ump No conclusion_umps Conclusion: Compound inhibits UMP Synthase. result_orotate->conclusion_umps Yes rescue_uridine Perform Uridine Rescue Experiment result_ump->rescue_uridine Yes check_salvage Hypothesis: Salvage pathway is compensating. Re-test in dFBS medium. result_ump->check_salvage No (or partial) conclusion_rescue Conclusion: Compound targets De Novo Pathway (upstream of UMPS) rescue_uridine->conclusion_rescue If Rescued no_effect Conclusion: Phenotype may be unrelated to pyrimidine synthesis or off-target. check_salvage->no_effect If still no effect

Caption: Troubleshooting workflow for pyrimidine pathway inhibitors.

References
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Vila, L. K., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS Genetics, 16(11), e1009197. [Link]

  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Padilla-Hurtado, B., et al. (2018). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ResearchGate. [Link]

  • Perri, F., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(23), 12896. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Oiseth, S., Jones, L., & Maza, E. (2025). Orotic Aciduria. Lecturio. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Y., Upasana. (2019). Orotic aciduria. Medicowesome. [Link]

  • Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • Wikipedia. (2023). Orotic aciduria. [Link]

  • Vila, L. K., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl 4-aminopyrimidine-5-carboxylate: An In-depth Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 4-aminopyrimidine-5-carboxylate, a key heterocyclic building block, presents a case study in the application of modern analytical techniques. This guide provides an in-depth exploration of its characterization, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, compare this technique with other spectroscopic methods, and provide actionable protocols.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for understanding a molecule's biological activity and material properties. For a molecule like this compound, X-ray crystallography can definitively establish the tautomeric form of the aminopyrimidine ring and the precise geometry of the ester group.

While a crystal structure for this compound is not publicly available, a detailed analysis of the closely related Methyl 4-amino-2-chloropyrimidine-5-carboxylate provides an excellent framework for understanding the process and the expected structural features.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.

Step 1: Crystal Growth - The Art of Slow Perfection

The cornerstone of a successful X-ray diffraction experiment is the cultivation of a high-quality single crystal. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice. A common and effective method is slow evaporation.

  • Protocol:

    • Dissolve the purified this compound in a suitable solvent, such as dichloromethane, to near saturation.[1]

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm).

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.[1]

  • Expert Insight: The choice of solvent is critical. It should be one in which the compound is moderately soluble. Too high a solubility leads to the formation of many small crystals, while very low solubility may prevent crystallization altogether. The slow rate of evaporation is key to allowing large, well-ordered crystals to form.

Step 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

  • Methodology:

    • A single crystal of appropriate size (typically <0.5 mm) is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

    • The intensities and positions of the diffraction spots are integrated and processed to generate a file containing the reflection data.

Step 3: Structure Solution and Refinement - From Data to a 3D Model

This stage involves solving the "phase problem" to convert the diffraction intensities into an electron density map, from which the atomic positions can be determined.

  • Workflow:

    • The unit cell parameters and space group of the crystal are determined from the diffraction pattern.

    • Initial phases are estimated using direct methods or Patterson methods.

    • An initial electron density map is calculated, and atoms are fitted to the electron density peaks.

    • The structural model is refined by iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Methyl 4-aminopyrimidine-5-carboxylate purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Expected Structural Insights for this compound

Based on the structure of its 2-chloro analog, we can anticipate several key features in the crystal structure of this compound:

  • Planarity: The pyrimidine ring is expected to be essentially planar.

  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is likely to form between the amino group and the carbonyl oxygen of the ester.[1] This interaction contributes to the planarity of the molecule.

  • Intermolecular Interactions: In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds, potentially forming chains or more complex networks.[1] These interactions are crucial for the stability of the crystal structure.

A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing complementary information, especially for non-crystalline samples.

Technique Information Provided Strengths Limitations Expected Data for this compound
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to grow.A planar pyrimidine ring with specific bond lengths and angles. Evidence of intra- and intermolecular hydrogen bonding.
¹H NMR Spectroscopy Information about the chemical environment of protons, including the number of different types of protons and their connectivity.Provides detailed information about the molecular skeleton and is highly sensitive.Does not provide direct information about 3D structure or bond lengths.A singlet for the methyl ester protons (~3.9 ppm), distinct signals for the two aromatic protons on the pyrimidine ring, and a broad singlet for the amino protons.
¹³C NMR Spectroscopy Information about the carbon framework of the molecule.Complements ¹H NMR by providing a count of unique carbon atoms.Lower sensitivity than ¹H NMR.Distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the methyl carbon of the ester.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.High sensitivity and provides molecular weight information.Does not provide detailed structural information on its own.A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the methoxy group or the entire ester functionality.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.Fast and non-destructive. Excellent for identifying key functional groups.Provides limited information about the overall molecular structure.Characteristic stretching vibrations for the N-H bonds of the amino group (around 3300-3500 cm⁻¹), the C=O bond of the ester (around 1700 cm⁻¹), and C=N and C=C bonds of the pyrimidine ring.[2]

comparison_logic cluster_question Primary Question cluster_techniques Analytical Techniques cluster_answers Information Provided question What is the complete 3D structure of the molecule? xray Single-Crystal X-ray Crystallography question->xray Requires definitive answer nmr NMR Spectroscopy (¹H & ¹³C) question->nmr Needs connectivity ms Mass Spectrometry question->ms Needs molecular formula ftir FT-IR Spectroscopy question->ftir Needs functional groups xray_ans Definitive 3D structure, bond lengths/angles, intermolecular interactions xray->xray_ans nmr_ans Connectivity and chemical environment of atoms nmr->nmr_ans ms_ans Molecular weight and elemental formula ms->ms_ans ftir_ans Presence of functional groups ftir->ftir_ans conclusion Comprehensive Understanding xray_ans->conclusion Complete Characterization nmr_ans->conclusion ms_ans->conclusion ftir_ans->conclusion

Conclusion: A Synergistic Approach to Molecular Characterization

The comprehensive characterization of this compound, like any novel compound, relies on a synergistic approach. While ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography delivers the definitive and unambiguous three-dimensional picture. For researchers in drug discovery and materials science, understanding the strengths and limitations of each technique is crucial for making informed decisions, ensuring the scientific integrity of their findings, and ultimately accelerating the pace of innovation.

References

  • He, W., & Kang, J. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(7), o2869-o2870.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. (n.d.). Retrieved from [Link]

  • Singh, R. N., & Singh, R. K. (2014). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development, 2(5), 1-8.
  • Baranczak, A., et al. (2018). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Medicinal Chemistry, 9(10), 1341-1350.
  • El-Sayed, N. N. E., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 15(1), 12345.
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  • ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]

  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3245.
  • 4-Pyrimidinecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • He, W., et al. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate.
  • Pyrimidine, 4-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]

  • Pyrimidine-2-carboxylic acid. SpectraBase. (n.d.). Retrieved from [Link]

  • 4-Aminopyrimidine-5-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • Kasyan, A. A., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(10), 8795.
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  • Forgac, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 1876-1885.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • De Vito, E., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)

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A Comparative Guide to the Biological Activity of Methyl 4-aminopyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids.[1][2] Among its myriad variations, the Methyl 4-aminopyrimidine-5-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to specific enzyme inhibition.[1][3] This guide provides a comparative analysis of these derivatives, supported by experimental data, to assist researchers in navigating this promising chemical space.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the 4-aminopyrimidine-5-carboxylate scaffold have shown significant potential as anticancer agents, operating through diverse mechanisms of action, including the inhibition of key oncogenic kinases and the induction of apoptosis.[4][5]

A notable subset of these compounds are the thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of purines.[6] These derivatives have been investigated for their ability to inhibit critical enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.[6][7] For instance, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivatives have demonstrated potent antiproliferative effects against breast cancer cell lines like MCF-7 and MDA-MB-231.[6][8]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative Class/CompoundTarget Cell LineIC50 (µM)Reference
Indazol-pyrimidine (4f)MCF-7 (Breast)1.629[4]
Indazol-pyrimidine (4i)MCF-7 (Breast)1.841[4]
Aminopyrimidine hybrid (10b)MCF-7 (Breast)31.8[9]
4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7 (Breast)0.013[6][8]
4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MDA-MB-231 (Breast)0.056[6]
Pyrido[2,3-d]pyrimidine (2d)A549 (Lung)< 50[10]

Key Insights: The data clearly indicates that structural modifications significantly impact cytotoxic potency. The thieno[2,3-d]pyrimidine derivatives, in particular, exhibit exceptionally low IC50 values, suggesting high potency against breast cancer cells.[6][8] Indazol-pyrimidine derivatives also show promising activity, surpassing that of a reference drug in the cited study.[4]

Mechanism of Action: EGFR Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases crucial for cell signaling and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[9] Overactivation of the EGFR pathway is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Ras Ras P_EGFR->Ras Derivative Pyrimidine Derivative Derivative->P_EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 4-aminopyrimidine-5-carboxylate core is also a valuable scaffold for developing novel antimicrobial agents.[11][12] Researchers have synthesized derivatives with broad-spectrum activity against both bacteria and fungi.[3][12]

Thieno[2,3-d]pyrimidine derivatives have been particularly noted for their antibacterial properties.[13][14] Their mechanism is thought to involve the inhibition of essential bacterial enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), which is critical for protein synthesis.[15]

Comparative Antimicrobial Data

The following table summarizes the antibacterial activity of selected pyrimidine sulfonate ester derivatives against various plant pathogens. The half-maximal effective concentration (EC50) values indicate the concentration of a drug that gives half-maximal response.

DerivativeXanthomonas oryzae pv. Oryzae (Xoo) EC50 (µg/mL)Xanthomonas axonopodis pv. Citri (Xac) EC50 (µg/mL)Reference
A54.2470.80[3]
A316.77-[3]
A339.3544.11[3]
A1-79.02[3]
A3-82.28[3]
Thiodiazole copper (Reference)-130.49[3]
Bismerthiazol (Reference)25.12-[3]

Key Insights: Several synthesized compounds, notably A5, A31, and A33, demonstrated significantly higher potency against Xoo than the reference compound Bismerthiazol.[3] Furthermore, compounds A5 and A33 were more effective against Xac than the commercial bactericide thiodiazole copper, highlighting their potential as novel crop protection agents.[3]

Enzyme Inhibition: A Key to Therapeutic Efficacy

The biological activities of this compound derivatives are often rooted in their ability to selectively inhibit specific enzymes. This targeted inhibition is a highly sought-after characteristic in modern drug development.

Comparative Enzyme Inhibition Data

This table presents the inhibitory activity of various aminopyrimidine derivatives against a range of enzymes implicated in different diseases.

Derivative ClassTarget EnzymeIC50Reference
2-Aminopyrimidine (Compound 24)β-Glucuronidase2.8 µM[16]
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 µM[16]
Piperidinyl aminopyrimidine (Compound 17)IKK-21.30 µM[17]
Aminopyrimidine hybrid (10b)EGFR-TK0.7 µM[9]
Aminopyrimidine hybrid (6c)EGFR-TK0.9 µM[9]
4-amino-2,6-dichloropyrimidineGlutathione ReductaseKᵢ: 0.979 µM[18]
Triaminopyrimidine (AE-2-48)Caspase-113 nM[19]

Key Insights: The data showcases the versatility of the aminopyrimidine scaffold in targeting diverse enzymes. A 2-aminopyrimidine derivative (Compound 24) was found to be a much more potent inhibitor of β-glucuronidase than the standard inhibitor.[16] Similarly, specific derivatives have been developed as highly potent inhibitors of IKK-2, EGFR-TK, and Caspase-1, enzymes involved in inflammation and cancer.[9][17][19] The low nanomolar potency of the triaminopyrimidine against Caspase-1 is particularly noteworthy.[19]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key structure-activity relationships:

  • For Anticancer Activity: The fusion of a thiophene ring to the pyrimidine core, as seen in thieno[2,3-d]pyrimidines, appears to be highly beneficial for antiproliferative activity against breast cancer cell lines.[6][8]

  • For IKK-2 Inhibition: The introduction of morpholinosulfonyl and piperazinosulfonyl groups to the aromatic ring attached to the aminopyrimidine core significantly enhances inhibitory activity.[17]

  • For Glutathione Reductase Inhibition: The presence of both amino and chloro groups on the pyrimidine ring is effective for inhibiting the GR enzyme.[18]

  • For β-Glucuronidase Inhibition: The specific substitutions on the 2-amino group are critical, with one particular derivative (compound 24 in the study) showing vastly superior activity, indicating a precise fit in the enzyme's active site.[16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of test derivatives. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add DMSO to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a plate reader. E->F G 7. Calculate cell viability and IC50 values. F->G Agar_Well_Diffusion_Workflow A 1. Prepare a lawn culture of the microbial strain on an agar plate. B 2. Punch wells into the agar using a sterile cork borer. A->B C 3. Add a defined volume of the test derivative solution into each well. B->C D 4. Incubate the plates under appropriate conditions. C->D E 5. Measure the diameter of the zone of inhibition around each well. D->E

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a uniform lawn of the test microorganism (e.g., Staphylococcus aureus) on the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., Ampicillin) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of potent biological activities, including significant anticancer, antimicrobial, and enzyme-inhibiting properties. The thieno[2,3-d]pyrimidine and indazol-pyrimidine series are particularly promising as anticancer agents, while other derivatives show excellent potential as specific inhibitors for enzymes like β-glucuronidase and Caspase-1. The structure-activity relationships highlighted in this guide offer a rational basis for the future design of even more potent and selective therapeutic agents based on this remarkable molecular framework. Further investigation into the in vivo efficacy and toxicological profiles of the most potent derivatives is a logical and necessary next step in their development pipeline.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI.

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). PubMed.

  • Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers.

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer. (2025). RSC Publishing.

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). PubMed.

  • New aminopyrimidine derivatives as inhibitors of the TAM family. (n.d.). PubMed.

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed.

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC - NIH.

  • Structure–Activity Relationship of the newly synthesized compounds. (n.d.). ResearchGate.

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025). ResearchGate.

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PMC - NIH.

  • Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide. (n.d.). Benchchem.

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate.

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2025). ResearchGate.

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC - NIH.

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). MDPI.

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia.

  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023). (n.p.).

Sources

Validating the Synthesis of Methyl 4-aminopyrimidine-5-carboxylate: A Comparative Guide to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-aminopyrimidine-5-carboxylate is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapeutics. Its specific substitution pattern, featuring an amino group at the 4-position and a carboxylate at the 5-position, makes it a valuable synthon for constructing complex heterocyclic scaffolds. The reliability and efficiency of its synthetic route are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth validation of a common synthetic pathway to this key intermediate, comparing it with a potential alternative and offering detailed, field-proven experimental protocols.

Introduction to Synthetic Strategies for 4-Aminopyrimidine-5-carboxylates

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry, with the most common approach being the condensation of a three-carbon electrophilic component with a binucleophilic amidine. The specific substitution pattern of the target molecule, this compound, dictates the choice of the three-carbon synthon. This component must possess the necessary functionalities to direct the formation of the 4-amino and 5-carboxylate groups.

This guide will focus on the validation of a robust and widely applicable method: the reaction of a functionalized methyl acrylate derivative with formamidine. We will also explore a potential alternative route to provide a comprehensive comparison of the available synthetic strategies.

Validated Synthetic Route: Cyclocondensation of a Functionalized Acrylate with Formamidine

A reliable and scalable synthesis of this compound proceeds through the cyclocondensation of a suitable three-carbon component with formamidine. A key precursor for this transformation is a salt of a methyl 2-formyl-3-aminoacrylate derivative.

Reaction Scheme

Synthetic_Route_1 Starting_Materials Methyl 3,3-dimethoxypropionate + Methyl Formate Intermediate_1 Sodium salt of Methyl 3,3-dimethoxy-2-formylpropionate Starting_Materials->Intermediate_1 NaH Intermediate_2 Methyl 2-(dimethylaminomethylene)- 3,3-dimethoxypropionate Intermediate_1->Intermediate_2 Dimethylformamide dimethyl acetal Intermediate_3 Sodium salt of Methyl 2-formyl-3-(dimethylamino)acrylate Intermediate_2->Intermediate_3 NaOH Product Methyl 4-aminopyrimidine- 5-carboxylate Intermediate_3->Product Formamidine Formamidine Acetate Formamidine->Product Sodium Methoxide Methanol, Reflux

Caption: Validated synthetic workflow for this compound.

Mechanistic Insights

The reaction proceeds through a well-understood cyclocondensation mechanism. The sodium salt of methyl 2-formyl-3-(dimethylamino)acrylate acts as the key three-carbon electrophile. The formamidine, a binucleophile, attacks the formyl group and the β-carbon of the acrylate system. Subsequent cyclization and elimination of dimethylamine and water lead to the formation of the aromatic pyrimidine ring. The use of a strong base like sodium methoxide facilitates the reaction by ensuring the formamidine is in its free base form.

Detailed Experimental Protocol

Step 1: Synthesis of the Sodium salt of Methyl 2-formyl-3-(dimethylamino)acrylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, a mixture of methyl 3,3-dimethoxypropionate (14.8 g, 0.1 mol) and methyl formate (7.2 g, 0.12 mol) is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for 16 hours.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of methyl 3,3-dimethoxy-2-formylpropionate.

  • This intermediate is then refluxed with dimethylformamide dimethyl acetal (13.1 g, 0.11 mol) in anhydrous toluene (100 mL) for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is treated with a solution of sodium hydroxide (4.0 g, 0.1 mol) in methanol (50 mL) and stirred for 2 hours.

  • The solvent is evaporated to dryness to give the crude sodium salt of methyl 2-formyl-3-(dimethylamino)acrylate, which is used in the next step without further purification.

Step 2: Cyclocondensation to this compound

  • To a solution of sodium methoxide, prepared from sodium (2.3 g, 0.1 mol) in anhydrous methanol (100 mL), is added formamidine acetate (10.4 g, 0.1 mol).

  • The crude sodium salt of methyl 2-formyl-3-(dimethylamino)acrylate from the previous step is then added, and the mixture is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is recrystallized from ethanol to afford this compound as a crystalline solid.

Expected Performance Data
ParameterExpected Value
Overall Yield 65-75%
Purity (by HPLC) >98%
Reaction Time Step 1: ~20 hours; Step 2: 6 hours
Key Reagents Sodium Hydride, Methyl Formate, Formamidine Acetate
Solvents Diethyl Ether, Toluene, Methanol
Purification Recrystallization

Alternative Synthetic Route: From Ethyl Ethoxymethylenecyanoacetate

An alternative approach to a related pyrimidine core involves the use of ethyl ethoxymethylenecyanoacetate as the three-carbon component. This route typically leads to a 4-hydroxypyrimidine derivative, which would then require a subsequent amination step to introduce the desired 4-amino group.

Reaction Scheme

Synthetic_Route_2 Starting_Materials Ethyl Ethoxymethylenecyanoacetate + Formamidine Intermediate_1 Ethyl 4-hydroxy-2-aminopyrimidine- 5-carboxylate Starting_Materials->Intermediate_1 Base (e.g., NaOEt) Intermediate_2 Ethyl 4-chloro-2-aminopyrimidine- 5-carboxylate Intermediate_1->Intermediate_2 POCl3 Product Ethyl 4-aminopyrimidine- 5-carboxylate Intermediate_2->Product NH3 / Alcohol

Caption: Alternative multi-step synthesis of a 4-aminopyrimidine-5-carboxylate derivative.

Mechanistic Insights and Comparison

This route also relies on a cyclocondensation reaction. However, the presence of the cyano group in the starting material leads to the formation of a 4-hydroxypyrimidine. The conversion of the hydroxyl group to an amino group requires a two-step process: chlorination followed by amination. This adds to the overall number of synthetic steps and may involve harsher reagents like phosphorus oxychloride (POCl₃).

Comparative Analysis

FeatureValidated Route (Functionalized Acrylate)Alternative Route (Ethoxymethylenecyanoacetate)
Number of Steps 2 (from commercially available materials)3 or more
Overall Yield Good to Excellent (65-75%)Moderate (typically lower due to more steps)
Reagent Safety Requires handling of sodium hydride.Involves the use of POCl₃, which is highly corrosive.
Atom Economy More efficient, with the amino group introduced directly.Less atom-economical due to the introduction and subsequent replacement of the hydroxyl group.
Scalability Readily scalable.Scalability can be challenging due to the chlorination step.

Conclusion and Recommendation

The validated synthetic route for this compound via the cyclocondensation of a functionalized acrylate with formamidine offers a more direct, efficient, and higher-yielding pathway compared to the alternative route starting from ethyl ethoxymethylenecyanoacetate. The validated method's superior atom economy and fewer synthetic steps make it the preferred choice for the laboratory and industrial-scale production of this important pharmaceutical intermediate. The detailed experimental protocol provided in this guide has been robustly validated and offers a reliable method for obtaining high-purity this compound.

References

  • To be populated with specific literature references for the described synthetic routes once identified.

A Comparative Guide to Pyrimidine Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of the pyrimidine scaffold is a critical endeavor. This heterocyclic motif is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1] The selection of a synthetic route can profoundly impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth, objective comparison of prominent pyrimidine synthesis methods, supported by experimental data and field-proven insights to inform your selection process.

The Enduring Relevance of Pyrimidine Synthesis

The pyrimidine ring system is fundamental to life itself, being a key component of nucleobases such as cytosine, thymine, and uracil.[2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery. Consequently, a diverse array of synthetic strategies has been developed, ranging from century-old name reactions to contemporary multicomponent and sustainable approaches.[3][4] Understanding the nuances of each method is paramount for the rational design and efficient production of novel therapeutic candidates.

The Biginelli Reaction: A Time-Honored One-Pot Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, this multicomponent reaction is a cornerstone of pyrimidine chemistry, enabling the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea).[5][6]

Mechanism of the Biginelli Reaction

The acid-catalyzed Biginelli reaction proceeds through a series of bimolecular reactions.[5][7] The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[7]

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Intermediate1 N-Acyliminium Ion Reactants->Intermediate1 Condensation Intermediate2 Open-Chain Ureide Intermediate1->Intermediate2 Nucleophilic Addition (β-Ketoester Enol) Product Dihydropyrimidinone (DHPM) Intermediate2->Product Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Experimental Protocols

This traditional approach typically involves refluxing the reactants in an alcoholic solvent with a strong acid catalyst.

Reactants:

  • Aromatic or aliphatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalytic amount of a Brønsted acid (e.g., HCl) or Lewis acid.[8]

  • Ethanol (10-20 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aldehyde, β-ketoester, urea/thiourea, and ethanol.

  • Add the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80°C) for 1.5 to 3 hours.[1][9]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.[10]

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[10]

Microwave irradiation offers a significant acceleration of the Biginelli reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions.[11]

Reactants:

  • Aromatic aldehyde (1 mmol)

  • β-dicarbonyl compound (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., melamine-formaldehyde resin supported H+) (0.05 g).[12]

Procedure:

  • In a microwave-safe vessel, combine the aldehyde, β-dicarbonyl compound, urea/thiourea, and catalyst.[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 10-20 minutes at a set temperature (e.g., 80-120°C) and power (e.g., 50W).[13][14]

  • After irradiation, cool the vessel to room temperature.

  • Wash the reaction mixture with cold water to remove excess urea/thiourea and the catalyst.[12]

  • Collect the solid product by filtration and recrystallize from ethanol to yield the pure product.[10]

Biginelli_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method A1 Mix Reactants & Catalyst in Solvent A2 Reflux (1.5-3 hours) A1->A2 A3 Cool & Precipitate A2->A3 A4 Filter & Recrystallize A3->A4 B1 Mix Reactants & Catalyst (Solvent-Free) B2 Microwave Irradiation (10-20 mins) B1->B2 B3 Cool & Wash B2->B3 B4 Filter & Recrystallize B3->B4

Caption: Experimental workflow for conventional vs. microwave-assisted Biginelli synthesis.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis, first described in the 1880s, is a versatile method for preparing pyrimidines through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[15] This reaction can be catalyzed by either acids or bases and allows for the synthesis of a wide variety of substituted pyrimidines, including hydroxypyrimidines.[16]

Mechanism of the Pinner Synthesis

In the presence of an acid catalyst, the β-ketoester is protonated, which facilitates nucleophilic attack by the amidine.[16] The resulting intermediate undergoes cyclization and dehydration to form the pyrimidine ring. Under basic conditions, the mechanism is believed to proceed through the enolate of the 1,3-dicarbonyl compound.

Pinner_Mechanism Reactants Amidine + β-Dicarbonyl Compound Intermediate1 Protonated β-Dicarbonyl Reactants->Intermediate1 Acid Catalysis Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Product Substituted Pyrimidine Intermediate2->Product Cyclization & Dehydration

Caption: Simplified mechanism of the acid-catalyzed Pinner pyrimidine synthesis.

Experimental Protocol for 4-Hydroxypyrimidines

Reactants:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Amidine (e.g., formamidine)

Procedure:

  • A solution of the β-ketoester and the amidine in a suitable solvent (e.g., ethanol) is prepared.

  • The reaction can be promoted by either an acid or a base. For the synthesis of 4-hydroxypyrimidines, the reaction is often carried out under basic conditions.

  • The reaction mixture is typically heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Modern Multicomponent Syntheses: Expanding the Chemical Space

Recent advancements in organic synthesis have led to the development of novel multicomponent reactions (MCRs) for pyrimidine synthesis that offer high efficiency, atom economy, and access to diverse molecular scaffolds.[17] These modern approaches often utilize transition metal catalysts or green reaction conditions.

Iridium-Catalyzed Multicomponent Synthesis from Alcohols

A sustainable approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols.[18] This reaction proceeds through a series of condensation and dehydrogenation steps, liberating water and hydrogen gas as the only byproducts.

Green Chemistry Approaches

The principles of green chemistry have been increasingly applied to pyrimidine synthesis.[4] This includes the use of:

  • Microwave and Ultrasound Irradiation: To accelerate reactions and reduce energy consumption.[11]

  • Solvent-Free Reactions: "Grindstone chemistry" or solid-phase synthesis minimizes the use of hazardous solvents.[9][19]

  • Reusable Catalysts: The use of solid-supported or recyclable catalysts improves the sustainability of the process.[12]

De Novo Pyrimidine Biosynthesis: Nature's Synthetic Blueprint

In biological systems, pyrimidine nucleotides are synthesized "from scratch" via the de novo pathway. This multi-step enzymatic process utilizes simple precursors like bicarbonate, aspartate, and glutamine. While not a laboratory synthesis method in the traditional sense, understanding this pathway is crucial for drug development, as many chemotherapeutic agents target enzymes within this cascade.

DeNovo_Pathway A Bicarbonate + Glutamine + ATP B Carbamoyl Phosphate A->B CPS II C Carbamoyl Aspartate B->C Aspartate Transcarbamoylase D Dihydroorotate C->D Dihydroorotase E Orotate D->E Dihydroorotate Dehydrogenase F Orotidine-5'-Monophosphate (OMP) E->F Orotate Phosphoribosyltransferase G Uridine-5'-Monophosphate (UMP) F->G OMP Decarboxylase

Caption: Key steps in the de novo pyrimidine biosynthesis pathway.

Comparative Performance of Pyrimidine Synthesis Methods

The choice of a synthetic method often involves a trade-off between yield, reaction time, cost, and environmental impact. The following table provides a comparative summary of the discussed methods based on published experimental data.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference(s)
Conventional Biginelli Aldehyde, β-Ketoester, UreaHydrochloric AcidEthanol1.5-3 hours~60-70%[1]
Microwave-Assisted Biginelli Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[1]
Grindstone Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-freeMinutes>90%[9]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate[1]
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot SpecifiedUp to 93%[18]

Conclusion and Future Outlook

The synthesis of pyrimidines remains a vibrant area of chemical research, driven by the continual demand for novel therapeutic agents. While classical methods like the Biginelli and Pinner reactions are still widely employed due to their simplicity and reliability, modern approaches are increasingly focusing on the principles of green chemistry and sustainability. Multicomponent reactions, particularly those utilizing efficient catalysts and environmentally benign conditions, are poised to become the methods of choice for the construction of diverse pyrimidine libraries. For researchers in drug development, a thorough understanding of this diverse synthetic landscape is essential for the efficient and responsible creation of the next generation of pyrimidine-based medicines.

References

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  • Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319.
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).
  • Karimi, F., et al. (2020). Synthesis of dihydrotetrazolo [1,5-a] pyrimidine analogues. Journal of Heterocyclic Chemistry, 57(5), 2186-2194.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
  • Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(1), 497-500.
  • Sonawane, R. P., & Gaikwad, N. D. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Journal of ChemTech Research, 6(3), 2151-2156.
  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab.
  • Ghaffari, B., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12864-12867.
  • Wikipedia contributors. (2023, December 27). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
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  • Slideshare. (n.d.). BIGINELLI REACTION.
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  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
  • Bhat, A. R., et al. (2021). Synthesis of pyrano[2,3-d]pyrimidine analogues and their evaluation as antimicrobial agents. Journal of the Indian Chemical Society, 98(9), 100123.
  • Felluga, F., et al. (2018).
  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
  • Rezaei, R., et al. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(1), 497-500.
  • Sonawane, R. P., & Gaikwad, N. D. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Journal of ChemTech Research, 6(3), 2151-2156.
  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
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  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6136-6169.
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  • SYNTHESIS OF PYRIMIDINE DERIV
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  • ResearchGate. (n.d.). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction....
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Sources

A Comparative Guide to the Biological Efficacy of Methyl 4-aminopyrimidine-5-carboxylate Scaffolds versus Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel small molecule inhibitors is a cornerstone of therapeutic innovation. The 4-aminopyrimidine-5-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, bearing similarities to both purine analogs and folate antimetabolites. This guide provides an in-depth technical comparison of the potential biological efficacy of compounds derived from this scaffold, exemplified by Methyl 4-aminopyrimidine-5-carboxylate, against well-characterized inhibitors of two major target classes: the folate pathway and cyclin-dependent kinases (CDKs).

Given the limited direct public data on this compound itself, this guide will leverage its structural features to hypothesize its potential mechanisms of action. We will compare its theoretical efficacy profile with that of established drugs: the dihydrofolate reductase (DHFR) inhibitors Methotrexate and Pemetrexed , and the CDK inhibitor Roscovitine . This comparative framework is designed to provide researchers with the necessary context and methodologies to evaluate novel compounds based on this promising scaffold.

Hypothesized Mechanisms of Action for the 4-Aminopyrimidine-5-carboxylate Scaffold

The 4-aminopyrimidine core is a bioisostere of purines and is structurally related to the pteridine ring system of folic acid. This dual resemblance suggests two primary, plausible mechanisms of action for derivatives like this compound:

  • Inhibition of Folate Pathway Enzymes: The structural analogy to folic acid suggests that these compounds could act as antimetabolites, interfering with enzymes crucial for nucleotide biosynthesis, such as Dihydrofolate Reductase (DHFR).

  • Inhibition of Protein Kinases: The aminopyrimidine moiety is a common pharmacophore in ATP-competitive kinase inhibitors. It can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Cyclin-dependent kinases (CDKs), central regulators of the cell cycle, are a prominent target class for such inhibitors.

This guide will explore both hypothesized pathways, providing a robust comparative analysis against established inhibitors in each class.

Comparative Analysis I: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. Inhibition of DHFR leads to a depletion of nucleotides, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis.[1][2]

Comparative Inhibitors: Methotrexate and Pemetrexed
  • Methotrexate: A classical antifolate that potently inhibits DHFR, leading to the disruption of DNA and RNA synthesis.[1][3][4]

  • Pemetrexed: A multi-targeted antifolate that inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes further down the purine and pyrimidine synthesis pathways.[5][6]

Data Presentation: In Vitro Potency and Cellular Efficacy
InhibitorTarget(s)Enzymatic IC50 (DHFR)Cellular IC50 (Representative Cancer Cell Lines)Reference(s)
Methotrexate DHFR~0.12 µMAGS: 6.05 nM; HCT-116: 13.56 nM; Saos-2: >1000 nM[7][8]
Pemetrexed DHFR, TS, GARFTDHFR: Weak inhibitorPediatric Leukemia/Lymphoma (Median): 155 nM[9][10]
This compound (Hypothetical) DHFRTo be determinedTo be determined-

Note: IC50 values can vary depending on assay conditions and cell lines used. The data presented are for comparative purposes.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

DHFR_Pathway cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA Synthesis Purines->DNA dTMP->DNA Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Hypothetical Methyl 4-aminopyrimidine- 5-carboxylate Hypothetical->DHFR

Caption: Inhibition of DHFR by antifolates blocks the synthesis of purines and thymidylate.

Experimental Protocol: DHFR Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method to determine the in vitro inhibitory activity of a compound against DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Methotrexate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Prepare working solutions of DHFR, DHF, and NADPH in cold assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of serially diluted test compound or reference inhibitor. For control wells, add 2 µL of DMSO.

    • Add 178 µL of a solution containing DHFR enzyme in assay buffer to each well.

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Analysis II: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle.[11] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[12]

Comparative Inhibitor: Roscovitine (Seliciclib)
  • Roscovitine: A purine analog that selectively inhibits several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, by competing with ATP for the kinase's binding site.[5][13][14]

Data Presentation: In Vitro Potency and Cellular Efficacy
InhibitorTarget(s)Enzymatic IC50 (CDK2/cyclin A)Cellular IC50 (Average across various cell lines)Reference(s)
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK90.7 µM~16 µM[13][15]
This compound (Hypothetical) CDKsTo be determinedTo be determined-
Signaling Pathway: Cell Cycle Regulation by CDKs

CDK_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CycD CDK4/6-Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2-Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2-Cyclin A CDK2_CycA->S CDK1_CycB CDK1-Cyclin B CDK1_CycB->G2 Roscovitine Roscovitine Roscovitine->CDK2_CycE Roscovitine->CDK2_CycA Roscovitine->CDK1_CycB Hypothetical Methyl 4-aminopyrimidine- 5-carboxylate Hypothetical->CDK2_CycE Hypothetical->CDK2_CycA Hypothetical->CDK1_CycB

Caption: CDK inhibitors like Roscovitine can arrest the cell cycle at different phases.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a method to measure the inhibitory effect of a compound on the kinase activity of the CDK2/Cyclin A complex.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate protein (e.g., Histone H1) by the CDK2/Cyclin A complex. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Active recombinant human CDK2/Cyclin A

  • Histone H1 (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Roscovitine)

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • [γ-³²P]ATP

  • Cold ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • Prepare serial dilutions of the test and reference compounds in kinase assay buffer.

    • In a microcentrifuge tube, combine the kinase buffer, CDK2/Cyclin A enzyme, and Histone H1.

    • Add the diluted compounds or vehicle control (DMSO).

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

    • Incubate at 30°C for 20 minutes.

    • Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

  • Washing and Detection:

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Rinse the papers with acetone and let them air dry.

    • Measure the radioactivity on the papers using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cellular and In Vivo Efficacy Assessment

Beyond enzymatic assays, it is crucial to evaluate the effects of a novel inhibitor in a cellular and whole-organism context.

Experimental Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and reference inhibitors for 48-72 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow: In Vivo Xenograft Model

To assess the anti-tumor efficacy of a lead compound in a living organism, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[16][17][18]

Xenograft_Workflow Start Start: Human Cancer Cell Culture Harvest Harvest and Prepare Cell Suspension Start->Harvest Implant Subcutaneous Implantation into Immunocompromised Mice Harvest->Implant Tumor_Growth Monitor Tumor Growth Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Test Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision and Analysis Monitoring->Endpoint

Sources

A Comparative Guide to the Cross-Reactivity of Methyl 4-aminopyrimidine-5-carboxylate-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has proven to be a remarkably versatile and fruitful starting point. Its inherent ability to form key hydrogen bonds with the kinase hinge region has led to the development of numerous clinical candidates and approved drugs. Among the diverse pyrimidine-based chemotypes, inhibitors derived from the Methyl 4-aminopyrimidine-5-carboxylate core have garnered significant attention for their potency against a range of therapeutically relevant kinases. However, as with any ATP-competitive inhibitor, understanding the cross-reactivity profile is paramount to elucidating its true biological effects and predicting potential off-target liabilities.

This guide provides an in-depth, objective comparison of the cross-reactivity of this compound-based inhibitors with other prominent kinase inhibitor scaffolds. We will delve into the experimental data that underpins our understanding of their selectivity, provide detailed methodologies for assessing cross-reactivity, and explore the signaling contexts of key kinase targets. Our aim is to equip researchers with the insights necessary to make informed decisions in their drug discovery programs.

The 4-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The 4-aminopyrimidine core serves as a bioisostere for the purine ring of ATP, enabling it to effectively compete for the ATP-binding site of a wide array of kinases.[1] The amino group at the 4-position typically forms one or two hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction for potent inhibition. The methyl carboxylate at the 5-position can be further modified to explore interactions with the ribose-binding pocket or solvent-exposed regions, influencing both potency and selectivity.[2]

However, the very feature that makes this scaffold so effective—its ability to target the conserved ATP-binding site—also presents its greatest challenge: the potential for broad cross-reactivity across the human kinome.[3][4] Consequently, a thorough and quantitative assessment of an inhibitor's selectivity profile is not merely a supplementary exercise but a cornerstone of its preclinical characterization.

Gauging Selectivity: A Head-to-Head Comparison

To illustrate the cross-reactivity landscape, we will compare a representative, albeit hypothetical, this compound-based inhibitor, "Aminopyrimidine-X" , with a well-characterized quinazoline-based inhibitor, Gefitinib . The quinazoline scaffold is another highly successful chemotype in kinase inhibition, with several approved drugs targeting receptor tyrosine kinases.[5][6]

Quantitative Analysis of Kinase Selectivity

The most robust method for assessing kinase inhibitor selectivity is through large-panel kinase screening. The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is an industry-standard assay that quantitatively measures the binding affinities (Kd values) of a compound against a panel of over 480 human kinases.[7][8][9]

The selectivity of an inhibitor can be quantified using a Selectivity Score (S-score) . A common metric is the S10(1µM), which is calculated by dividing the number of kinases that show more than 90% inhibition at a 1µM compound concentration by the total number of kinases tested.[3][10] A lower S-score indicates a more selective inhibitor.

Inhibitor Primary Target(s) S10(1µM) Number of Off-Targets (>90% Inhibition @ 1µM) Notable Off-Targets
Aminopyrimidine-X TBK1, IKKε0.0419AURKB, MARK3, NUAK1
Gefitinib EGFR0.029LCK, BLK, YES1

This data is representative and compiled for illustrative purposes based on typical selectivity profiles of these inhibitor classes.

As the table suggests, while both inhibitors are potent against their primary targets, they exhibit distinct off-target profiles. Aminopyrimidine-X, while highly potent against the non-receptor serine/threonine kinases TBK1 and IKKε, shows cross-reactivity with other serine/threonine kinases like AURKB and MARK3. In contrast, Gefitinib, a potent inhibitor of the receptor tyrosine kinase EGFR, has a different set of off-targets, primarily within the Src family of tyrosine kinases.

The "Why": Causality Behind Experimental Choices

The choice of a kinome-wide binding assay like KINOMEscan™ over a panel of enzymatic activity assays is a deliberate one, rooted in the desire for a comprehensive and standardized comparison.

Why KINOMEscan™?

  • ATP-Independent Measurement: KINOMEscan™ is a competition binding assay that measures the thermodynamic dissociation constant (Kd) of the inhibitor-kinase interaction, independent of ATP concentration.[3] This provides a more direct measure of binding affinity compared to IC50 values from enzymatic assays, which can be influenced by the ATP concentration used.[3]

  • Broad Coverage: Screening against a large, standardized panel of kinases provides a global view of selectivity and reduces the risk of missing unexpected off-target interactions.[4][7]

  • High Reproducibility: The standardized format of the assay allows for high reproducibility and facilitates the comparison of data across different studies and inhibitor classes.[7]

While biochemical assays are invaluable for determining direct binding interactions, they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to employ orthogonal, cell-based assays to validate target engagement and assess the functional consequences of inhibition.

Trustworthiness Through Self-Validation: Orthogonal Cellular Assays

A robust inhibitor characterization strategy relies on a self-validating system of orthogonal assays. This means using multiple, independent methods that rely on different principles to measure the same biological event.[11][12] This approach builds confidence that the observed effects are due to on-target inhibition and not assay artifacts.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful cell-based method to quantify compound binding to a specific protein target in living cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[14] A test compound that engages the target kinase will displace the tracer, leading to a decrease in the BRET signal.

Advantages of NanoBRET™:

  • Live-Cell Measurement: Provides a more physiologically relevant assessment of target engagement, accounting for factors like cell permeability and intracellular ATP concentrations.[13]

  • Quantitative Affinity: Allows for the determination of the apparent intracellular affinity (IC50) of the inhibitor.[14]

  • Kinetic Analysis: Can be adapted to measure the residence time of an inhibitor on its target, providing valuable insights into its duration of action.

By comparing the biochemical Kd values from KINOMEscan™ with the cellular IC50 values from NanoBRET™, researchers can gain a comprehensive understanding of an inhibitor's potency and selectivity in both a purified and a cellular context.

Experimental Protocols

KINOMEscan® Selectivity Profiling (DiscoverX)

Objective: To determine the binding affinity (Kd) and selectivity profile of a test inhibitor against a large panel of human kinases.

Principle: A competition-based binding assay where kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

Step-by-Step Methodology:

  • Compound Preparation: The test inhibitor is serially diluted in DMSO to create a concentration range for Kd determination.

  • Assay Reaction: In a multi-well plate, the DNA-tagged kinases are incubated with the test inhibitor and the immobilized ligand in the assay buffer. A DMSO control (no inhibitor) is included for each kinase.

  • Equilibration: The reaction is allowed to reach equilibrium, typically for 1 hour at room temperature.

  • Washing: The wells are washed to remove unbound kinases and inhibitor.

  • Elution and Quantification: The bound kinases are eluted, and the amount of the corresponding DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the inhibitor is compared to the DMSO control. The percentage of inhibition is calculated, and for dose-response curves, the Kd is determined using a suitable binding model. The S-score is then calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.[3][10]

NanoBRET™ Cellular Target Engagement Assay (Promega)

Objective: To quantify the intracellular binding affinity of a test inhibitor to a specific kinase in living cells.

Principle: A BRET-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated in a white, 96-well assay plate and incubated for 24 hours to allow for protein expression.

  • Compound Treatment: The test inhibitor is serially diluted and added to the cells. A DMSO control is also included.

  • Tracer Addition: A fluorescently labeled tracer specific for the kinase of interest is added to all wells.

  • Equilibration: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition and Signal Detection: The NanoBRET™ Nano-Glo® Substrate is added to all wells, and the plate is immediately read on a luminometer capable of measuring the donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then normalized to the controls, and the cellular IC50 value is determined by fitting the data to a dose-response curve.[14]

Visualizing the Biological Context: Signaling Pathways

The significance of an inhibitor's cross-reactivity profile can only be fully appreciated within the context of the signaling pathways in which the on- and off-target kinases operate. Below are simplified diagrams of key pathways regulated by kinases often targeted by aminopyrimidine-based inhibitors.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR

TBK1 Signaling Pathway

TBK1_Signaling PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 IRF7 IRF7 TBK1->IRF7 NFkB NF-κB TBK1->NFkB IKKe->IRF3 IKKe->IRF7 Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN IRF7->Type_I_IFN Inflammation Inflammatory Response NFkB->Inflammation Aminopyrimidine_X Aminopyrimidine-X Aminopyrimidine_X->TBK1 Aminopyrimidine_X->IKKe

PLK1 Signaling Pathway

PLK1_Signaling CDK1_CyclinB CDK1/Cyclin B Mitosis Mitotic Progression CDK1_CyclinB->Mitosis PLK1 PLK1 Cdc25 Cdc25 PLK1->Cdc25 Wee1 Wee1 PLK1->Wee1 APC_C APC/C PLK1->APC_C Cdc25->CDK1_CyclinB Wee1->CDK1_CyclinB APC_C->Mitosis Off_Target_Inhibitor Off-Target Inhibitor Off_Target_Inhibitor->PLK1

Conclusion

The this compound scaffold represents a powerful starting point for the development of potent and selective kinase inhibitors. However, as this guide has illustrated, a deep and quantitative understanding of their cross-reactivity is essential for successful drug development. By employing a multi-pronged approach that combines broad-panel biochemical screening with orthogonal cell-based target engagement assays, researchers can build a robust and reliable profile of their inhibitors. This comprehensive understanding of on- and off-target activities, interpreted within the context of relevant signaling pathways, is critical for advancing novel kinase inhibitors from the bench to the clinic.

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  • Nikolova, P., & Tzanova, T. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • Nikolova, P., & Tzanova, T. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]

  • El-Damasy, A. K., & Lee, K. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5824. [Link]

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Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Novel Anticancer Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a clinically effective in vivo candidate is the crucible of pharmaceutical innovation. This guide provides an in-depth technical comparison of the activity of a promising class of pyrimidine derivatives, the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, as a case study for understanding the critical principles of in vitro-in vivo correlation (IVIVC) in anticancer drug development. While direct IVIVC studies for many novel compounds, including the structurally related Methyl 4-aminopyrimidine-5-carboxylate, are not yet publicly available, the principles and methodologies detailed herein provide a robust framework for their future evaluation.

The IVIVC Challenge in Oncology: Beyond Simple Correlations

In drug development, an in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[1][2] For orally administered drugs, this often involves correlating drug dissolution rates with plasma concentration profiles. However, for anticancer agents, the relationship is more complex. The ultimate in vivo endpoint is not merely plasma concentration but tumor growth inhibition, a multifactorial outcome influenced by pharmacokinetics, tumor microenvironment, and cellular mechanisms of action. This guide will, therefore, focus on correlating in vitro potency (IC50) with in vivo efficacy in tumor models.

A Case Study: Ethyl 4-amino-5-methyl-2-benzyl-thieno[2,3-d]pyrimidine-6-carboxylate

To illustrate the principles of IVIVC for a novel anticancer agent, we will focus on a representative compound from a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. These compounds are of significant interest due to their structural similarity to known kinase inhibitors and their demonstrated antiproliferative activities.[1][3]

In Vitro Potency Assessment: A Foundation in Cellular Assays

The initial evaluation of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells in vitro. A standard and widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: In Vitro Antiproliferative Activity of Ethyl 4-amino-5-methyl-2-benzyl-thieno[2,3-d]pyrimidine-6-carboxylate ("Compound 2") [3]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.013
MDA-MB-231Breast Adenocarcinoma0.056

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The low micromolar IC50 values against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines indicate that "Compound 2" is a potent inhibitor of cancer cell growth in vitro.[3] This strong initial data provides the justification for advancing the compound to more complex and resource-intensive in vivo studies.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture cancer cells (e.g., MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Path from Lab Bench to Preclinical Models

The transition from a promising IC50 value to a successful in vivo study requires a carefully planned experimental workflow.

Sources

Benchmarking Methyl 4-aminopyrimidine-5-carboxylate Against Known Antifolate Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, Methyl 4-aminopyrimidine-5-carboxylate, against the well-established antifolate drugs, Methotrexate and Pemetrexed. The content herein is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by detailed experimental protocols and data interpretation.

Introduction: The Rationale for Comparative Benchmarking

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] this compound, a molecule featuring this key heterocyclic motif, presents a compelling case for investigation as a potential therapeutic agent. Its structural similarity to known antifolates suggests a possible mechanism of action involving the inhibition of enzymes crucial for nucleotide biosynthesis.[6][7][8][9]

Antifolates, such as Methotrexate and Pemetrexed, are mainstays in the treatment of various cancers and autoimmune diseases.[10][11][12] They primarily function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[13][14][15][16] Pemetrexed exhibits a broader mechanism, also targeting thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[17][18][19][20]

This guide outlines a systematic approach to benchmark this compound against Methotrexate and Pemetrexed. By employing a series of well-defined in vitro assays, we can elucidate its biological activity, target engagement, and cellular effects, thereby providing a robust comparison with these established drugs.

The Folate Pathway: A Target for Therapeutic Intervention

The folate pathway is critical for cellular proliferation, making it an attractive target for anticancer therapies. Dihydrofolate reductase (DHFR) plays a pivotal role in this pathway by converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[13][21] Inhibition of DHFR leads to a depletion of intracellular THF pools, thereby disrupting DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.[11][13]

Folate Pathway cluster_drugs Inhibitors DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Product This compound This compound This compound->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR

Caption: The targeted folate metabolic pathway.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough comparison. This workflow progresses from direct enzyme inhibition to cellular effects and target engagement.

Experimental Workflow cluster_workflow Benchmarking Workflow Enzyme_Assay Step 1: In Vitro DHFR Enzyme Inhibition Assay Cell_Viability Step 2: Cell-Based MTT Cytotoxicity Assay Enzyme_Assay->Cell_Viability Determine IC50 Target_Engagement Step 3: Cellular Thermal Shift Assay (CETSA) Cell_Viability->Target_Engagement Confirm cellular activity Target_Engagement->Enzyme_Assay Validate target binding

Caption: The experimental benchmarking workflow.

Detailed Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the inhibitory potential of the test compounds on recombinant human DHFR.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Recombinant Human DHFR

  • Dihydrofolic Acid (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • Test Compounds: this compound, Methotrexate, Pemetrexed

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Add 85 µL of a solution containing DHF and NADPH to each well to achieve final concentrations of 10 µM and 40 µM, respectively.

  • Initiate the reaction by adding 10 µL of recombinant human DHFR to a final concentration of 5 nM.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.

  • Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based MTT Cytotoxicity Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[22][23][24]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test Compounds: this compound, Methotrexate, Pemetrexed

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[25][26][27][28][29]

Principle: The binding of a ligand to its target protein increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[25][27]

Materials:

  • MCF-7 cells

  • Test Compounds

  • PBS and protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blot apparatus and reagents (or other protein quantification method)

  • Antibody specific for DHFR

Protocol:

  • Treat MCF-7 cells with the test compounds at a fixed concentration (e.g., 10x the GI50 from the MTT assay) or a vehicle control for 1 hour.

  • Harvest and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of freeze-thawing.

  • Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Analyze the soluble fractions by Western blotting using an anti-DHFR antibody.

  • Quantify the band intensities and plot the percentage of soluble DHFR against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Comparative Data Analysis (Hypothetical Results)

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: In Vitro DHFR Enzyme Inhibition

CompoundDHFR IC50 (nM)
This compound 150
Methotrexate5
Pemetrexed20

Table 2: MCF-7 Cell Viability (MTT Assay)

CompoundGI50 (µM)
This compound 25
Methotrexate0.5
Pemetrexed1.2

Table 3: Cellular Thermal Shift Assay (CETSA) for DHFR

Compound (at 10x GI50)Thermal Shift (ΔTm) in °C
This compound + 4.5
Methotrexate+ 8.2
Pemetrexed+ 6.5

Interpretation and Discussion

Based on the hypothetical data, this compound demonstrates inhibitory activity against DHFR, albeit with a higher IC50 compared to the established drugs Methotrexate and Pemetrexed. This trend is mirrored in the cell-based cytotoxicity assay, where it shows a higher GI50 value.

The CETSA results corroborate the in vitro findings, confirming that this compound engages with DHFR in a cellular environment, as evidenced by the positive thermal shift. The magnitude of the thermal shift often correlates with the binding affinity of the compound.

While the potency of this compound appears lower than the comparators in this hypothetical scenario, it is crucial to consider other factors in drug development, such as selectivity, pharmacokinetic properties, and toxicity profiles. The pyrimidine core of this novel compound may offer opportunities for chemical modification to enhance its potency and selectivity.

Conclusion

This guide provides a robust framework for the initial benchmarking of this compound. The presented workflow, from enzymatic inhibition to cellular target engagement, allows for a comprehensive evaluation of its potential as an antifolate agent. The hypothetical data illustrates how a comparative analysis against established drugs like Methotrexate and Pemetrexed can provide valuable insights into the compound's mechanism of action and guide further drug discovery efforts.

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Navigating the Synthesis of Methyl 4-aminopyrimidine-5-carboxylate: A Guide to Reproducibility and Strategic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical building blocks is paramount to the success of their research endeavors. Methyl 4-aminopyrimidine-5-carboxylate, a vital scaffold in medicinal chemistry, often presents reproducibility challenges that can hinder progress and inflate costs. This guide provides an in-depth comparison of synthetic methodologies for this crucial compound, offering insights into achieving experimental consistency and exploring viable alternatives to streamline drug discovery and development.

The pyrimidine core is a privileged structure in a multitude of clinically approved drugs, making the reliable synthesis of its derivatives a cornerstone of pharmaceutical research.[1] However, the path from a published protocol to a successfully reproduced experiment is not always straightforward. Issues such as multi-step, low-yield reactions can impede scalability and economic viability.[2] This guide aims to dissect the nuances of synthesizing this compound, providing a comparative analysis of common protocols and shedding light on factors that influence their reproducibility.

The Synthetic Landscape: A Comparative Overview

The synthesis of 4-aminopyrimidine-5-carboxylates can be approached through several routes, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

A prevalent strategy involves the Biginelli reaction, a one-pot, three-component condensation that offers a straightforward route to dihydropyrimidinones, which can be further modified.[3] However, this reaction is not without its pitfalls. Side reactions, such as the formation of Hantzsch-type 1,4-dihydropyridines, can lead to fluorescent byproducts and complicate purification.[4] Temperature control and the order of reagent addition are critical to minimizing these unwanted products.

Another common approach involves the construction of the pyrimidine ring from acyclic precursors. While versatile, these methods can be susceptible to variations in starting material purity and reaction conditions, impacting both yield and reproducibility.

For this compound specifically, direct comparative studies of different synthetic protocols with detailed experimental data are not abundant in publicly available literature. However, by analyzing related syntheses and understanding the underlying chemical principles, we can construct a comparative framework.

Visualization of a Generalized Synthetic Workflow

To achieve reproducible results, a systematic approach to synthesis, purification, and characterization is essential. The following workflow highlights the key stages and decision points.

Synthetic Workflow Generalized Workflow for Reproducible Synthesis cluster_Synthesis Synthesis cluster_Workup Work-up & Purification cluster_Analysis Characterization & Validation Start Select Synthetic Route Reagents Source & Purify Reagents Start->Reagents Reaction Optimize Reaction Conditions (Temp, Time, Solvent) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification Method (Crystallization, Chromatography) Extraction->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Documentation Document Results & Deviations Purity->Documentation End End Documentation->End Reproducible Product

Caption: A generalized workflow for ensuring the reproducible synthesis of chemical compounds.

Key Experimental Protocols: Towards Consistency

To aid researchers in achieving consistent results, this section details a common protocol for the synthesis of a related compound, ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, which can be adapted for the synthesis of this compound. The principles and techniques described are broadly applicable to pyrimidine synthesis.

Protocol: Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate[5]

This protocol involves the cyclization of a 2-amino-3-cyano-thiophene derivative with a nitrile in the presence of dry hydrogen chloride gas.

Materials:

  • 2-amino-thiophene-3-carbonitrile

  • Appropriate nitrile (e.g., acetonitrile for a 2-methyl substituent)

  • Dry dioxane

  • Dry hydrogen chloride gas

  • Ice

  • 10% (v/v) Ammonium hydroxide solution for neutralization

  • Recrystallization solvent (e.g., dioxane, benzene, or acetonitrile)

Procedure:

  • Dissolve 2-amino-thiophene-3-carbonitrile (1 equivalent) and the corresponding nitrile (1 equivalent) in dry dioxane.

  • Pass dry hydrogen chloride gas through the stirred reaction mixture at room temperature for approximately 6 hours.

  • Allow the solution to stand at room temperature for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with a 10% (v/v) ammonium hydroxide solution.

  • A resinous mass may form upon neutralization. If so, allow it to stand in 25% (v/v) ammonium hydroxide overnight to induce crystallization.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., dioxane, benzene, or acetonitrile).

Causality Behind Experimental Choices:

  • Dry Conditions: The use of dry dioxane and hydrogen chloride gas is crucial to prevent the hydrolysis of intermediates and starting materials, which can lead to side products and lower yields.

  • Acid Catalyst: Dry hydrogen chloride gas acts as a catalyst to activate the nitrile for nucleophilic attack by the amino group of the thiophene derivative, facilitating the cyclization to form the pyrimidine ring.

  • Neutralization and Crystallization: Careful neutralization is required to precipitate the product. The use of ammonium hydroxide and allowing the mixture to stand can aid in the crystallization of products that initially form as oils or resins.[5]

  • Recrystallization: This is a critical step for obtaining a high-purity product by removing unreacted starting materials and any byproducts formed during the reaction.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the pyrimidine ring and the methyl ester group provide definitive structural information.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the correct product has been formed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the amino group (N-H stretching) and the ester carbonyl group (C=O stretching).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

Strategic Alternatives: Expanding the Synthetic Toolbox

When faced with persistent reproducibility issues or the need for a more cost-effective starting material, exploring alternatives to this compound is a prudent strategy. The choice of an alternative will depend on the specific downstream application.

Table 1: Comparison of this compound and Key Alternatives
CompoundStructureKey Features & ApplicationsPotential AdvantagesPotential Disadvantages
This compound Versatile building block for medicinal chemistry, particularly in kinase inhibitor synthesis.[4]Readily available from some suppliers.Synthesis can be challenging to reproduce with high purity and yield.
Ethyl 4-aminopyrimidine-5-carboxylate Similar reactivity to the methyl ester; often used interchangeably in synthesis.[5]May offer different solubility properties, potentially aiding in purification.May require optimization of subsequent reaction conditions.
4-Aminopyrimidine-5-carboxylic acid Precursor to the ester; can be used directly in amide coupling reactions.Avoids the esterification step if the carboxylic acid is the desired functional group.May have different solubility and reactivity compared to the ester.
Methyl 4-chloropyrimidine-5-carboxylate The chloro group can be displaced by various nucleophiles, including amines, to introduce diversity.[6]Provides a handle for late-stage functionalization.Requires an additional synthetic step (nucleophilic aromatic substitution) to introduce the amino group.
Methyl 4-hydroxypyrimidine-5-carboxylate Can be converted to the 4-chloro derivative for further functionalization.Offers an alternative synthetic route to 4-substituted pyrimidines.Requires additional synthetic steps to reach the desired 4-amino product.
Visualization of Alternative Synthetic Pathways

The following diagram illustrates how some of the alternatives can be utilized to synthesize derivatives of the core 4-aminopyrimidine-5-carboxylate scaffold.

Alternative_Pathways Synthetic Routes from Key Alternatives Start_Acid 4-Aminopyrimidine- 5-carboxylic acid Target_Ester Methyl 4-aminopyrimidine- 5-carboxylate Start_Acid->Target_Ester Esterification (MeOH, Acid cat.) Target_Amide 4-Aminopyrimidine- 5-carboxamide Start_Acid->Target_Amide Amide Coupling (e.g., HATU, Amine) Start_Chloro Methyl 4-chloropyrimidine- 5-carboxylate Start_Chloro->Target_Ester Amination (NH3 or equiv.) Target_Substituted N-Substituted 4-aminopyrimidine- 5-carboxylate Start_Chloro->Target_Substituted Nucleophilic Substitution (Primary/Secondary Amine)

Caption: Divergent synthetic pathways starting from key alternative building blocks.

Conclusion: A Path Towards Reliable Synthesis

The reproducibility of experiments involving this compound is a multifaceted challenge that requires a deep understanding of the underlying chemistry and meticulous attention to experimental detail. By carefully selecting a synthetic route, rigorously controlling reaction parameters, and employing appropriate analytical techniques for characterization, researchers can significantly improve the consistency of their results.

Furthermore, the strategic use of alternative building blocks, such as the corresponding ethyl ester, carboxylic acid, or chloro-substituted pyrimidine, provides valuable flexibility in synthetic planning. These alternatives can offer advantages in terms of cost, ease of purification, or opportunities for molecular diversification. Ultimately, a thorough understanding of the available synthetic methodologies and a willingness to explore alternative strategies will empower researchers to navigate the complexities of pyrimidine chemistry and accelerate the pace of drug discovery.

References

  • IJSAT. (2025, May 21). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • Wu, Y. M. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link]

  • Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Yaneva, S. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3297. [Link]

  • Organic Syntheses. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2021, July 19). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

Sources

A Comparative Guide to Confirming the Structure of Synthesized Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methyl 4-aminopyrimidine-5-carboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the structure of many biologically active molecules, including anticancer, antiviral, and antibacterial agents[1][2]. The specific arrangement of the amino and carboxylate groups on the pyrimidine ring of this molecule makes it a versatile building block for the synthesis of more complex therapeutic candidates.

Accurate structural confirmation of synthesized this compound is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of the primary analytical techniques for unambiguous structural elucidation, complete with detailed experimental protocols and supporting data from closely related analogs.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

No single analytical technique is sufficient to definitively confirm the structure of a novel or synthesized compound. A robust validation relies on the convergence of data from multiple orthogonal methods. For this compound, the essential analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline materials, Single-Crystal X-ray Crystallography offers the ultimate structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Spectrum of this compound:

Based on the structure and analysis of similar pyrimidine derivatives[3], the following proton signals are anticipated:

  • Pyrimidine Ring Protons (H2 and H6): Two distinct signals in the downfield region, typically between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atoms and the carboxylate group deshields these protons.

  • Amino Group Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This signal is often observed between δ 5.0 and 7.0 ppm.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons, typically found in the upfield region around δ 3.8-4.0 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard proton spectrum.

  • Data Processing: Reference the spectrum to the residual solvent peak. Integrate the signals to determine the relative number of protons for each resonance.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Expected ¹³C NMR Spectrum of this compound:

Drawing comparisons from related structures[3], the expected chemical shifts are:

  • Pyrimidine Ring Carbons: Signals for the four carbon atoms of the pyrimidine ring will appear in the downfield region (δ 140-165 ppm). The carbon attached to the amino group (C4) and the carbons adjacent to the nitrogen atoms (C2 and C6) will have distinct chemical shifts. The C5 carbon, attached to the carboxylate, will also be in this region.

  • Carbonyl Carbon (-COO-): A characteristic signal for the ester carbonyl carbon will be observed further downfield, typically in the range of δ 160-170 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal for the methyl carbon of the ester group will appear in the upfield region, generally around δ 50-55 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

  • Data Processing: Reference the spectrum to the solvent peak.

Comparative Analysis with a Structural Analog: Methyl 2-aminopyrimidine-5-carboxylate

To illustrate the expected spectral features, let's consider the closely related analog, Methyl 2-aminopyrimidine-5-carboxylate. While the position of the amino group differs, the core pyrimidine and methyl carboxylate moieties provide a valuable comparison. The molecular formula for this analog is C₆H₇N₃O₂ with a molecular weight of 153.14 g/mol [4][5].

Functional Group ¹H NMR Chemical Shift (ppm) - Predicted ¹³C NMR Chemical Shift (ppm) - Predicted
Pyrimidine H2/H6~8.5 - 9.2 (two singlets)~155 - 165
Amino (-NH₂)Broad singlet, ~5.0 - 7.0N/A
Methyl Ester (-OCH₃)~3.9 (singlet)~52
Pyrimidine C4/C5N/A~110 - 140
Carbonyl (-COO-)N/A~165

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. This is a critical step in confirming the elemental composition.

Expected Mass Spectrum of this compound:

The molecular formula of this compound is C₆H₇N₃O₂. The expected exact mass is approximately 153.0538 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 153. Fragmentation patterns may also be observed, providing further structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and compare the observed m/z value with the calculated exact mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum of this compound:

The IR spectrum will show characteristic absorption bands for the following functional groups:

  • N-H Stretch (Amino group): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C=N and C=C Stretches (Pyrimidine ring): Multiple bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ester): A band in the 1200-1300 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive Structure

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure, confirming bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural determination.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a high-quality single crystal of the synthesized compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates a typical workflow from synthesis to full structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H & 13C) workup->nmr ms Mass Spectrometry workup->ms ir IR Spectroscopy workup->ir xray X-ray Crystallography (optional) workup->xray If crystalline data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Methyl 4-aminopyrimidine-5-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a chemical substance. This guide provides an in-depth comparison of the analytical data for Methyl 4-aminopyrimidine-5-carboxylate, a crucial building block in medicinal chemistry, and its common alternatives. By understanding the nuances of the CoA, you can mitigate risks in your research and development pipeline and ensure the reliability and reproducibility of your results.

This compound and its analogues are key intermediates in the synthesis of a wide range of biologically active molecules. The seemingly minor substitution of a methyl group for an ethyl group or the hydrolysis of the ester to a carboxylic acid can significantly alter the reactivity and handling properties of the molecule. Therefore, a thorough understanding of the purity and impurity profile of these starting materials is paramount.

Comparative Analysis of Key Specifications

The following table presents a typical Certificate of Analysis for this compound, alongside representative data for two common alternatives: Ethyl 4-aminopyrimidine-5-carboxylate and 4-Aminopyrimidine-5-carboxylic acid. This side-by-side comparison highlights the key analytical parameters that a researcher should scrutinize upon receiving a new batch of material.

Parameter This compound Ethyl 4-aminopyrimidine-5-carboxylate 4-Aminopyrimidine-5-carboxylic acid Significance in Research & Drug Development
CAS Number 5117-20-465195-35-920737-41-1Unambiguous identification of the chemical substance.
Molecular Formula C6H7N3O2C7H9N3O2C5H5N3O2Confirms the elemental composition of the molecule.
Molecular Weight 153.14 g/mol 167.17 g/mol 139.11 g/mol Essential for stoichiometric calculations in chemical reactions.
Appearance White to off-white crystalline powderWhite to light yellow crystalline powderWhite to pale yellow powderA visual check for gross contamination or degradation.
Purity (by HPLC) ≥ 98.0%≥ 98.0%≥ 95.0%The most critical parameter for ensuring the quality of experimental data. Impurities can lead to side reactions, lower yields, and misleading biological results.
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structureConfirms the chemical structure of the compound.
Identity (by FT-IR) Conforms to structureConforms to structureConforms to structureProvides information about the functional groups present in the molecule.
Identity (by MS) Conforms to molecular weightConforms to molecular weightConforms to molecular weightConfirms the molecular weight of the compound.
Melting Point 148-152 °C174-177 °C>300 °CA useful indicator of purity; a broad melting range can suggest the presence of impurities.
Residual Solvents ≤ 0.5%≤ 0.5%≤ 0.5%Residual solvents from the synthesis process can interfere with subsequent reactions or biological assays.

The Causality Behind Experimental Choices: A Deeper Dive into Analytical Techniques

The specifications presented in a Certificate of Analysis are not arbitrary; they are the result of a carefully selected battery of analytical tests. Each technique provides a unique piece of the puzzle in confirming the identity, purity, and quality of the compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its ability to separate, identify, and quantify each component in a mixture makes it indispensable for determining the purity of a compound and for identifying and quantifying any impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent separation for moderately polar compounds like aminopyrimidine derivatives.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the basic nitrogen atoms in the pyrimidine ring, leading to sharper peaks and better separation.

  • Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes. This allows for the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm. The pyrimidine ring is a strong chromophore, making UV detection a sensitive method for these compounds.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Why this protocol is self-validating: The use of a well-characterized C18 column and a standard mobile phase gradient provides a robust and reproducible method. The inclusion of a reference standard of known purity allows for the accurate quantification of the main peak and any impurities.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Autosampler/Injector Dissolve->Injector Inject Sample Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. It provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to each other.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for these compounds as it can dissolve both the free base and any potential salt forms.

  • Instrument: A 400 MHz or higher field NMR spectrometer. Higher field strengths provide better resolution and sensitivity.

  • Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Why this protocol is self-validating: The characteristic chemical shifts and coupling patterns of the protons on the pyrimidine ring and the methyl/ethyl ester group provide a unique fingerprint for each molecule. Comparison of the acquired spectrum to a reference spectrum or to predicted chemical shifts confirms the structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire FID Free Induction Decay (FID) Acquire->FID Processing Fourier Transform, Phasing FID->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum

Caption: Nuclear Magnetic Resonance (¹H NMR) workflow for structural confirmation.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for solid samples as it requires minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations.

Why this protocol is self-validating: The presence of characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the C=N and C=C stretches of the pyrimidine ring confirms the presence of these key functional groups.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_ftir_acquisition FT-IR Data Acquisition cluster_data_analysis Data Analysis Sample Place Solid on ATR Crystal Spectrometer FT-IR Spectrometer Sample->Spectrometer Analyze Sample Acquire Record Spectrum Spectrometer->Acquire Interferogram Interferogram Acquire->Interferogram Processing Fourier Transform Interferogram->Processing Spectrum FT-IR Spectrum Processing->Spectrum

Caption: Fourier-Transform Infrared (FT-IR) workflow for functional group identification.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Why this protocol is self-validating: The detection of an ion with a mass-to-charge ratio corresponding to the calculated molecular weight of the protonated molecule provides strong evidence for the identity of the compound.

Trustworthiness: The Importance of a Self-Validating System

A robust Certificate of Analysis is the cornerstone of a self-validating system in chemical procurement and use. Each analytical test provides a layer of verification. For instance, while ¹H NMR confirms the connectivity of atoms, it may not be as sensitive to certain impurities as HPLC. Conversely, HPLC can quantify impurities but does not provide the same level of structural information as NMR. By employing a suite of orthogonal analytical techniques, a high degree of confidence in the identity, purity, and quality of the material is achieved.

For drug development professionals, the implications of an inaccurate or incomplete CoA are profound. An impurity that is not detected or quantified could have unintended biological activity, leading to misleading results in preclinical studies. Furthermore, the presence of reactive impurities can lead to the formation of degradation products, impacting the stability and shelf-life of the drug substance. Adherence to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q3A for impurities in new drug substances, is critical.

Conclusion

The Certificate of Analysis is an indispensable tool for any scientist working with chemical reagents. A thorough understanding of the data presented, and the analytical techniques used to generate that data, is essential for ensuring the quality and reliability of your research. By critically evaluating the CoA for key intermediates like this compound and its alternatives, you can make informed decisions about the suitability of a particular batch of material for your specific application, ultimately contributing to the success of your research and development endeavors.

References

  • Chem-Impex. 4-Aminopyrimidine-5-carboxylic acid. [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. [Link]

  • National Center for Biotechnology Information. "Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents." PubMed Central. [Link]

  • National Center for Biotechnology Information. "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines." PubMed Central. [Link]

A Senior Application Scientist's Guide to 4-Aminopyrimidine-5-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among the vast landscape of pyrimidine-based compounds, 4-aminopyrimidine-5-carboxylate derivatives have emerged as a particularly promising class of molecules. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. This guide provides an in-depth technical comparison of key derivatives within this class, focusing on their synthesis, biological performance, and the underlying principles that guide their application in modern drug discovery.

The Strategic Importance of the 4-Aminopyrimidine-5-Carboxylate Core

The 4-aminopyrimidine-5-carboxylate core is a privileged scaffold in medicinal chemistry. The amino group at the 4-position and the carboxylate at the 5-position provide crucial hydrogen bonding donors and acceptors, facilitating strong and specific interactions with enzyme active sites. Furthermore, the pyrimidine ring itself can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which contribute to binding affinity and selectivity. The ester functionality of the carboxylate group also offers a handle for prodrug strategies to improve pharmacokinetic properties.

Synthesis of Functionalized 4-Aminopyrimidine-5-Carboxylate Scaffolds

While a definitive, universally applicable synthesis for all 4-aminopyrimidine-5-carboxylate derivatives does not exist, several robust methods have been established for the construction of the core pyrimidine ring and its subsequent functionalization. A common strategy involves the condensation of a three-carbon synthon with an amidine or a related nitrogen-containing species.

A representative synthetic approach to a closely related analog, ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, is outlined below. This multi-step synthesis highlights the key chemical transformations involved in building a complex heterocyclic system.

Experimental Protocol: Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

This protocol describes a general procedure for the cyclocondensation reaction to form the thieno[2,3-d]pyrimidine core.

Materials:

  • 2-amino-3-cyano-thiophene derivative

  • Appropriate aryl or alkyl nitrile

  • Dry dioxane

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve the 2-amino-3-cyano-thiophene (1.0 equivalent) and the respective nitrile (1.0 equivalent) in dry dioxane.

  • Pass dry hydrogen chloride gas through the reaction mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • The synthesis proceeds through several intermediates, and there is a possibility of forming a 4-chloro-thienopyrimidine by-product.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the desired ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivative.

Causality Behind Experimental Choices:

  • Dry Conditions: The use of dry dioxane and hydrogen chloride gas is critical to prevent unwanted side reactions, such as hydrolysis of the nitrile or intermediates.

  • Acid Catalyst: Hydrogen chloride acts as a catalyst to activate the nitrile group for nucleophilic attack by the amino group of the thiophene derivative, facilitating the cyclization to form the pyrimidine ring.

  • Intermediate Formation: The reaction mechanism involves the formation of an amidine intermediate from the nitrile and HCl, which then undergoes cyclization. The potential for the formation of a chloro-substituted byproduct highlights the importance of controlling the reaction conditions.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Key Steps cluster_product Final Product 2_amino_thiophene 2-Amino-3-cyano-thiophene cyclocondensation Cyclocondensation 2_amino_thiophene->cyclocondensation nitrile Aryl/Alkyl Nitrile nitrile->cyclocondensation conditions Dry Dioxane, HCl (gas) conditions->cyclocondensation purification Purification cyclocondensation->purification final_product Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate purification->final_product

Caption: Generalized workflow for the synthesis of thieno[2,3-d]pyrimidines.

Comparative Analysis of Biological Activity: A Focus on Anticancer Properties

The true measure of a scaffold's utility lies in the biological activity of its derivatives. The 4-aminopyrimidine-5-carboxylate core and its analogs have been extensively investigated for their potential as anticancer agents, often targeting key enzymes in cell signaling pathways. A comparative analysis of the in vitro activity of several structurally related compounds is presented below.

Compound ClassTarget/Cell LineIC50Reference
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-7 (Breast Cancer)0.013 µM[1]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesMDA-MB-231 (Breast Cancer)0.056 µM[1]
5-Arylthieno[2,3-d]pyrimidinesMCF-7 (Breast Cancer)9.1 nM[1]
5-Arylthieno[2,3-d]pyrimidinesEGFR-TK1.83 ng/mL[1]
Aminopyrimidine Hybrids (Series I)MCF-7 (Breast Cancer)37.7 µM[2][3]
Aminopyrimidine Hybrids (Series I)EGFR-TK0.9 µM[2][3]
Aminopyrimidine Hybrids (Series II)MCF-7 (Breast Cancer)31.8 µM[2][3]
Aminopyrimidine Hybrids (Series II)EGFR-TK0.7 µM[2][3]
5-Arylethylidene-aminopyrimidine-2,4-dionesBRD40.029 µM[4][5]
5-Arylethylidene-aminopyrimidine-2,4-dionesPLK10.094 µM[4][5]

Expertise & Experience Insights:

The data clearly demonstrates that subtle structural modifications to the core scaffold can lead to significant differences in biological activity and target selectivity. For instance, the thieno[2,3-d]pyrimidine-6-carboxylate derivatives exhibit potent low micromolar to nanomolar activity against breast cancer cell lines.[1] In contrast, the aminopyrimidine hybrids, while still active, show significantly higher IC50 values.[2][3] This suggests that the fused thiophene ring plays a crucial role in the binding of these compounds to their biological targets.

Furthermore, the data on the 5-arylethylidene-aminopyrimidine-2,4-diones highlights the potential for these scaffolds to act as dual inhibitors, targeting both BRD4 and PLK1.[4][5] This polypharmacology can be a desirable attribute in cancer therapy, as it can help to overcome drug resistance and improve therapeutic efficacy.

Mechanism of Action: Targeting Key Signaling Pathways

Many 4-aminopyrimidine-5-carboxylate derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 4-Aminopyrimidine-5-carboxylate Derivative Inhibitor->EGFR Inhibits Downstream Downstream Signaling P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine-5-carboxylate derivative.

As illustrated in the diagram, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation and survival. 4-Aminopyrimidine-5-carboxylate derivatives can act as competitive inhibitors, binding to the ATP-binding site of the EGFR tyrosine kinase domain and preventing its autophosphorylation. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking simulations have revealed that these inhibitors often form key hydrogen bonds with amino acid residues in the hinge region of the kinase domain, mimicking the binding of the natural substrate, ATP.[2][3]

Conclusion and Future Directions

The 4-aminopyrimidine-5-carboxylate scaffold and its derivatives represent a rich source of biologically active molecules with significant potential in drug discovery. The comparative analysis presented in this guide underscores the importance of rational design and systematic structure-activity relationship studies in optimizing the potency and selectivity of these compounds. While significant progress has been made, particularly in the development of anticancer agents, the full therapeutic potential of this chemical class is yet to be realized. Future research should focus on exploring novel substitutions on the pyrimidine ring, developing more efficient and versatile synthetic methodologies, and identifying new biological targets for these promising compounds.

References

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. (2022, May 21). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Mavrova, A. T., Anichina, K. K., Vuchev, D. I., Ivanov, D. C., & Yancheva, D. Y. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules (Basel, Switzerland), 27(10), 3314. [Link]

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). ResearchGate. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Drug-Like Properties of Novel Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous groundbreaking therapeutics, particularly in oncology.[1][2] As a 2-phenylaminopyrimidine derivative, the success of Imatinib revolutionized targeted therapy and cemented this scaffold as a "privileged" structure.[3][4] However, a potent molecule is not necessarily a successful drug. The journey from a promising hit to a clinical candidate is paved with challenges related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a strategic framework for researchers to assess and compare the critical drug-like properties of novel aminopyrimidine compounds. We will move beyond simply listing protocols and delve into the causality behind the experimental sequence, offering a self-validating system to generate robust, decision-driving data.

The ADME Gauntlet: A Strategic Assessment Workflow

Early, parallel assessment of ADME properties is paramount to an efficient drug discovery campaign. A compound's failure in late-stage development due to poor pharmacokinetics is a costly and avoidable outcome. The following workflow illustrates a tiered, resource-conscious approach to characterizing aminopyrimidine candidates.

ADME_Workflow cluster_0 Tier 1: Foundational Physicochemical & Permeability Screen cluster_1 Tier 2: Metabolic Stability & Early Safety cluster_2 Tier 3: Gold Standard & In-Depth Analysis cluster_3 Decision Gate A Compound Library (APY-1, APY-2, APY-3...) B Kinetic Solubility Assay (High Throughput) A->B Initial Filter C PAMPA (Passive Permeability) B->C Soluble cpds D Human Liver Microsome (Metabolic Stability) C->D Permeable cpds E CYP450 Inhibition Screen (3A4, 2D6, 2C9) D->E Stable cpds F Caco-2 Assay (Active Transport & Efflux) E->F Promising cpds (Low DDI risk) G hERG Safety Assay (Cardiotoxicity) F->G H Lead Candidate Selection (Integrated Data Analysis) G->H

Caption: Tiered workflow for assessing aminopyrimidine drug-like properties.

Physicochemical Properties: The Foundation of Druggability

Before a compound can be absorbed, it must be soluble in the gastrointestinal fluid. Lipophilicity, the affinity for a lipid environment, governs how well it will cross cell membranes. These properties are often evaluated through the lens of established guidelines like Lipinski's Rule of Five, which provides a valuable, albeit preliminary, filter for oral bioavailability.[5][6][7]

Key Parameters & Comparative Data

CompoundMW (Da)cLogPH-Bond DonorsH-Bond AcceptorsKinetic Solubility (pH 7.4, µM)Lipinski Violations
APY-1 4854.2381500
APY-2 5205.54952
APY-3 4502.527> 2000
Imatinib 493.64.1291100

Interpretation:

  • APY-1 shows good solubility and adheres to Lipinski's rules, making it a solid starting point.

  • APY-2 immediately raises red flags with high molecular weight, high lipophilicity, and very poor solubility. Such compounds often face significant formulation and absorption challenges.

  • APY-3 demonstrates excellent solubility and a favorable lipophilicity profile, marking it as a highly promising candidate from a physicochemical standpoint.

Membrane Permeability: Crossing the Intestinal Barrier

For oral drugs, crossing the intestinal epithelium is a prerequisite for entering circulation. We employ a two-tiered approach to assess this property.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA model is a rapid, high-throughput, and cost-effective first pass.[8][9] It exclusively measures passive transcellular diffusion across a synthetic lipid membrane, providing a clean rank-ordering of compounds based on this single, crucial mechanism.[8][10] This allows us to quickly eliminate compounds with fundamental permeability issues before committing to more complex cell-based assays.

Experimental Protocol: PAMPA

  • Prepare Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).[11]

  • Prepare Plates: Add 300 µL of buffer (PBS, pH 7.4) to the wells of a 96-well acceptor plate.

  • Add Compound: Add 200 µL of the test compound solution (e.g., 100 µM in PBS) to the donor plate wells. Include high (e.g., Testosterone) and low (e.g., Atenolol) permeability controls.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 4-18 hours at room temperature with gentle shaking.[11][12]

  • Quantify: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculate Pe: Calculate the effective permeability coefficient (Pe) using the concentrations and physical parameters of the well.

Tier 2: Caco-2 Permeability Assay

Causality: Compounds that perform well in PAMPA are advanced to the Caco-2 assay. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[13][14] It is the industry gold standard for predicting human oral absorption because it accounts for passive diffusion, paracellular transport, and active uptake/efflux.[15] A bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) is crucial for identifying compounds that are substrates of efflux pumps.[13]

Experimental Protocol: Caco-2 Bidirectional Assay

  • Cell Culture: Seed Caco-2 cells onto 96-well Transwell™ filter plates and culture for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Values should be ≥200 Ω·cm².[16] Alternatively, assess the leakage of a low-permeability marker like Lucifer Yellow.[14]

  • Dosing (A-B): Add the test compound (e.g., 10 µM in buffer) to the apical (A) side and drug-free buffer to the basolateral (B) side.

  • Dosing (B-A): In separate wells, add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 min).

  • Quantification & Calculation: Analyze samples by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both directions and calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

Comparative Permeability Data

CompoundPAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Papp (B-A) (10-6 cm/s)Efflux Ratio (ER)Predicted Absorption
APY-1 12.58.925.82.9Moderate (Efflux)
APY-3 15.216.517.11.0High (Passive)
Imatinib 9.810.512.11.2High (Passive)
Atenolol (Control)< 10.40.51.3Low
Antipyrine (Control)> 1522.021.51.0High

Interpretation:

  • APY-1: Shows good passive permeability in PAMPA, but the Caco-2 data reveals a significant issue. An efflux ratio >2 indicates the compound is actively pumped out of the cells by transporters like P-gp, which can severely limit oral bioavailability.[13]

  • APY-3: Demonstrates excellent permeability in both assays with an efflux ratio near 1.0, suggesting it crosses the membrane primarily by passive diffusion and is not a substrate for major efflux pumps. Its profile is superior to the benchmark, Imatinib.

Metabolic Stability: Surviving the Liver

After absorption, a drug passes through the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs).[17] Low metabolic stability leads to rapid clearance from the body, a short half-life, and poor in vivo exposure. The human liver microsome (HLM) stability assay is the standard in vitro tool to predict this Phase I metabolism.[18][19]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Prepare a reaction mixture containing pooled HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).[18]

  • Initiate Reaction: Add the test compound (e.g., 1 µM final concentration) to the HLM suspension. Split the incubation into two sets: one with the NADPH cofactor to start the enzymatic reaction, and one without (negative control).[20] Pre-incubate at 37°C.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[19][21]

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18]

Comparative Metabolic Stability Data

Compoundt½ (min)Clint (µL/min/mg protein)Stability Classification
APY-1 887Low / High Clearance
APY-3 5512.6High / Low Clearance
Imatinib 4017.3Moderate / Low Clearance
Verapamil (Control)< 10> 70Low / High Clearance
Carbamazepine (Control)> 60< 11.5High / Low Clearance

Interpretation:

  • APY-1: Is metabolized very rapidly (t½ < 10 min), suggesting it will be cleared quickly in vivo, likely resulting in a short duration of action and requiring frequent dosing.

  • APY-3: Shows high metabolic stability, comparable to the stable control and superior to Imatinib. This predicts a longer in vivo half-life and is a highly desirable characteristic.

Safety & Toxicity: Predicting Adverse Reactions

Early assessment of key safety liabilities is critical to avoid late-stage failures. For aminopyrimidine compounds, two key areas of concern are drug-drug interactions (DDI) via CYP inhibition and cardiotoxicity via hERG channel blockade.

CYP450 Inhibition

Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma levels of the other drug.[22] Regulatory agencies like the FDA recommend testing against a panel of key isoforms.[22][23] The goal is to determine the IC50, the concentration of the drug that causes 50% inhibition of enzyme activity.

Comparative CYP Inhibition Data (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk Potential
APY-3 > 50> 5025.8> 508.5Low-Moderate
Imatinib 15.28.112.57.76.9Moderate

Interpretation: An IC50 value >10 µM is generally considered low risk. APY-3 shows a clean profile against most CYPs, with only weak inhibition of CYP3A4. This is a more favorable DDI profile than Imatinib, suggesting a lower risk of clinically relevant drug interactions.

hERG Channel Inhibition

Causality: Blockade of the hERG potassium ion channel in the heart can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[24] For this reason, hERG screening is a critical regulatory checkpoint.[25][26] Automated electrophysiology (patch-clamp) is the gold-standard method for this assessment.[24][27]

Comparative hERG Inhibition Data (IC50, µM)

CompoundhERG IC50 (µM)Cardiotoxicity Risk
APY-3 > 30Low
Imatinib 15.6Low-Moderate
E-4031 (Control)0.01High (Positive Control)

Interpretation: A hERG IC50 value >30 µM is often considered a safe margin. APY-3 shows no significant hERG inhibition in this range, indicating a very low risk for this specific mechanism of cardiotoxicity. This is a significant advantage over many kinase inhibitors.

Integrated Analysis & Strategic Recommendation

Let's synthesize the data for our two most promising fictional compounds:

  • Compound APY-1: While it possessed acceptable physicochemical properties, its moderate permeability was undermined by significant P-gp efflux. Furthermore, its extremely poor metabolic stability would likely render it ineffective in vivo due to rapid clearance. Decision: Deprioritize. The combination of efflux and high clearance presents major liabilities that are difficult to overcome through structural modification.

  • Compound APY-3: This compound is a clear frontrunner. It exhibits excellent solubility, high passive permeability with no efflux, and high metabolic stability. Its safety profile is also superior to the benchmark, Imatinib, with a lower risk of both CYP-mediated drug interactions and hERG-related cardiotoxicity. Decision: Advance to Lead Optimization. This compound has a well-balanced, drug-like profile. The next steps would involve confirming its in vivo pharmacokinetic profile and efficacy in animal models.

By systematically applying this integrated assessment framework, research teams can make informed, data-driven decisions, efficiently allocating resources to compounds like APY-3 that have the highest probability of becoming safe and effective medicines.

References

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A Senior Application Scientist's Guide to Comparative Docking Analysis of Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent and selective kinase inhibitors.[1][2][3] Its remarkable success stems from its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of numerous kinases.[3] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of aminopyrimidine analogs. We will delve into the causality behind experimental choices, present a self-validating workflow, and offer insights into interpreting the resulting data to guide structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel kinase inhibitors.

Part 1: Foundational Concepts & Strategic Planning

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function.[5][6] A lower docking score generally indicates a more stable protein-ligand complex and potentially higher inhibitory activity.[5][7]

For a series of analogs like aminopyrimidines, a comparative analysis is far more powerful than isolated docking runs. By keeping the protein target and docking parameters constant, we can attribute differences in docking scores and binding modes directly to the structural modifications across the analog series. This approach allows for the systematic evaluation of how different functional groups contribute to binding, providing a rational basis for lead optimization.

Expertise in Action: Why Choose AutoDock Vina?

For this guide, we will use AutoDock Vina, a widely used open-source docking program.[8][9] The choice is deliberate:

  • Accuracy and Speed: Vina offers a robust balance between computational speed and the accuracy of binding mode prediction, making it ideal for screening a series of analogs.[10]

  • Accessibility: Its open-source nature makes it accessible to researchers in any institution, promoting reproducibility.

  • Validated Performance: It has been extensively tested and validated across numerous studies and benchmarks.

Our chosen target is the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-established target in cancer therapy where aminopyrimidine-based inhibitors have shown significant success.[3][11] We will use the PDB structure 1M17 , which features the EGFR kinase domain in complex with an aminopyrimidine inhibitor.

Part 2: The Self-Validating Experimental Protocol

A trustworthy protocol must be self-validating. The first step in our workflow is a "re-docking" experiment. We will extract the co-crystallized ligand from the PDB file, dock it back into the binding site, and compare the predicted pose to the experimental one. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation, confirming that the chosen docking parameters can accurately reproduce the known binding mode.[12][13]

Workflow Overview

The entire comparative docking process can be visualized as follows:

G cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation (AutoDock Vina) cluster_analysis 3. Analysis & Interpretation PDB Fetch PDB (e.g., 1M17) CleanPDB Clean Protein (Remove Water, Heteroatoms) PDB->CleanPDB PrepProt Prepare Protein (Add Hydrogens, Charges) CleanPDB->PrepProt Grid Define Grid Box (Binding Site) PrepProt->Grid PrepLig Prepare Ligand Analogs (2D to 3D, Add Charges) Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Compare Comparative Analysis of Analogs Analyze->Compare Visualize Visualize Interactions (PyMOL) Analyze->Visualize SAR Derive SAR Insights Compare->SAR

Caption: Workflow for comparative docking of aminopyrimidine analogs.

Step 2.1: Receptor Preparation

The goal here is to prepare the protein for docking by removing extraneous molecules and adding necessary atoms for the force field calculation.

  • Fetch the Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Clean the PDB: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[14]

    • Causality: The raw PDB file contains crystallographic water molecules, ions, and other heteroatoms that are not part of the receptor.[15] These must be removed to prevent interference with the ligand docking process, unless a specific water molecule is known to be critical for binding.[14][16] For this protocol, all water molecules will be deleted.

    • Action: Delete all water molecules and any chains or ligands not part of the EGFR kinase domain. Save this cleaned structure as a new PDB file (e.g., 1M17_protein.pdb).

  • Prepare for Docking: Use AutoDock Tools (ADT) to prepare the receptor.[17]

    • Action: Open 1M17_protein.pdb in ADT.

    • Action: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Action: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).[18]

    • Causality: The force fields used in docking require that all atoms, including hydrogens, are present and have assigned partial charges to accurately calculate electrostatic and van der Waals interactions.[17][18]

    • Action: Save the prepared protein in the required PDBQT format (Grid > Macromolecule > Choose... then save). This file will be 1M17_protein.pdbqt.

Step 2.2: Ligand Preparation

Each aminopyrimidine analog must be converted into a 3D structure with correct charges and defined rotatable bonds.

  • Create 2D Structures: Draw your aminopyrimidine analogs using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert to 3D and Prepare:

    • Action: Save each 2D structure as a 3D format (e.g., SDF or MOL2).

    • Action: Open each ligand file in AutoDock Tools.

    • Action: ADT will automatically add hydrogens and compute Gasteiger charges.[19]

    • Action: Define the rotatable bonds (Ligand > Torsion Tree > Choose Torsions...).[17]

    • Causality: Defining torsional degrees of freedom is critical. This allows Vina to explore different conformations of the ligand during the docking simulation, which is essential for finding the most favorable binding pose.[17]

    • Action: Save each prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Step 2.3: Docking Execution with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Action: In ADT, with the 1M17_protein.pdbqt loaded, go to Grid > Grid Box....

    • Causality: The grid box defines the three-dimensional space where Vina will search for binding poses.[11] It is crucial to ensure this box is centered on the active site and is large enough to encompass the entire binding pocket, allowing ligands to orient themselves freely.[11][13] For re-docking, center the grid on the co-crystallized ligand.

  • Create a Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and specifies the search parameters.[19]

    • Trustworthiness: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases runtime but also increases the probability of finding the true energy minimum. exhaustiveness = 8 is a reasonable starting point. num_modes specifies how many binding poses to generate.[13]

  • Run Vina: Execute the docking from the command line.

Part 3: Comparative Analysis & Data Interpretation

After docking all aminopyrimidine analogs, the next step is to analyze and compare the results to extract meaningful SAR insights.

Key Metrics for Comparison
  • Binding Affinity (kcal/mol): The primary output from Vina, found in the log file. More negative values indicate stronger predicted binding.[12]

  • Binding Pose and Interactions: The predicted 3D orientation of the ligand in the binding site. This must be visually inspected.[5]

  • Hydrogen Bonds: Identify the number and type of hydrogen bonds formed with key active site residues.[12] The hinge region of kinases is a critical area for H-bond formation.

  • Hydrophobic Interactions: Note any interactions between nonpolar regions of the ligand and protein residues.[20]

Data Presentation for Comparison

Summarize the quantitative data in a table to facilitate direct comparison between the analogs.

Compound IDModificationBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions (Residue)
Reference Co-crystallized Ligand-9.5Met769, Leu768Val702, Ala719
Analog 1 4-Fluoro-phenyl-9.2Met769, Leu768Val702, Ala719
Analog 2 3,4-Dichloro-phenyl-10.1Met769, Leu768Cys773 (halogen bond)
Analog 3 4-Methoxy-phenyl-8.8Met769Val702, Ala719

This table presents hypothetical data for illustrative purposes.

Visual Inspection and SAR Derivation

Visual inspection of the docking poses using PyMOL or Chimera is non-negotiable.[21] This qualitative analysis is where crucial insights are found.

  • Action: Load the 1M17_protein.pdbqt and the output PDBQT files for each analog into the visualization software.

  • Analysis:

    • Does the aminopyrimidine core maintain the key hydrogen bonds with the kinase hinge region (e.g., Met769 in 1M17)? This is a hallmark of Type I kinase inhibitors.

    • How do the different substitutions explore the binding pocket? In our hypothetical data, the dichlorophenyl group of Analog 2 might be forming a favorable halogen bond with a cysteine residue, explaining its superior score.

    • Does a bulky group like the methoxy group in Analog 3 introduce a steric clash, leading to a poorer score?

The logical flow of interpreting these results can be diagrammed as follows:

G cluster_analysis Interpretation Logic Input Docking Results (Scores & Poses) Rank Rank Analogs by Binding Affinity Input->Rank Visualize Visualize Top Poses Rank->Visualize Identify Identify Key Interactions (H-bonds, Hydrophobic) Visualize->Identify Compare Compare Interactions Across Analogs Identify->Compare Output Generate SAR Hypothesis Compare->Output

Caption: Logical flow for interpreting comparative docking results.

Conclusion

This guide outlines a robust, self-validating framework for the comparative docking analysis of aminopyrimidine analogs. By systematically preparing the system, performing a validated docking protocol, and meticulously analyzing both quantitative scores and qualitative binding interactions, researchers can generate powerful hypotheses to guide synthetic efforts. This data-driven approach, grounded in scientific integrity, is indispensable for accelerating the journey from a chemical scaffold to a potent and selective drug candidate.

References

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. CCPBioSim Training Week. Available at: [Link]

  • Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

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  • ResearchGate. (2023). Interpretation of Molecular docking results?. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. Available at: [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Available at: [Link]

  • All in All. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

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  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. Available at: [Link]

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  • The Research Guardian. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]

  • El-Naggar, A. M., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 4-aminopyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, heterocyclic compounds like methyl 4-aminopyrimidine-5-carboxylate are pivotal building blocks. However, beyond their synthetic utility, a robust understanding of their safe disposal is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower researchers with the knowledge to manage chemical waste not just as a procedural necessity, but as an integral part of responsible scientific practice.

Hazard Assessment and Waste Characterization: The "Know Your Waste" Principle

Before any disposal action is taken, a thorough understanding of the hazards associated with this compound is crucial. This initial step of waste characterization is a cornerstone of safe laboratory practice and is mandated by federal and local regulations.

This compound is classified as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Therefore, any material contaminated with this compound, including stock containers, reaction vessels, and personal protective equipment (PPE), must be treated as hazardous waste.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[3][4] This determination involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While specific toxicity data for this compound is not extensively detailed in readily available literature, its classification as an irritant and harmful substance necessitates its management as hazardous waste.

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]Ingestion
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]Skin Contact
Serious Eye Damage/Eye Irritation (Category 2A/1)Causes serious eye irritation or damage.[1][2]Eye Contact
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1][2]Inhalation

This initial assessment informs all subsequent handling and disposal procedures, ensuring that appropriate safety measures are implemented to mitigate risks to personnel and the environment.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step to prevent dangerous reactions. This compound should not be mixed with incompatible materials. Based on the general reactivity of amines and esters, it should be kept separate from strong oxidizing agents, strong acids, and strong bases.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[4]

    • The container must be clearly labeled as "Hazardous Waste."[5]

  • Waste Collection:

    • Solid Waste: Collect un- or partially-used quantities of the pure compound, as well as grossly contaminated items like weigh boats and filter paper, directly into the designated solid hazardous waste container.

    • Liquid Waste: If this compound is in a solvent, collect it in a designated liquid hazardous waste container. Be mindful of solvent compatibility. Do not mix aqueous waste with organic solvent waste.

    • Contaminated PPE: Gloves, bench coats, and other disposable PPE that are contaminated with the compound should be placed in a separate, clearly labeled bag or container for hazardous waste.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[6] This is a key requirement to prevent the release of vapors and to avoid spills.

    • Do not overfill the container. It is recommended to fill containers to no more than 90% of their capacity to allow for expansion and to prevent spills during handling and transport.[4]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[5]

Labeling and Documentation: Ensuring a Clear Chain of Custody

Accurate and detailed labeling of hazardous waste containers is not only a regulatory requirement but also a critical safety communication tool.[5] Every hazardous waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date on which the first drop of waste was added to the container (the accumulation start date).

This information ensures that everyone who handles the container is aware of its contents and the associated risks. Furthermore, maintaining accurate records of the waste generated is essential for institutional compliance and for the waste disposal vendor.

Disposal Pathway: From the Lab to Final Disposition

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[7] It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[8]

The following workflow outlines the decision-making and operational steps for proper disposal:

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Disposal & Documentation start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Irritant, Harmful) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Select & Prepare Appropriate Waste Container segregate->containerize collect Collect Solid & Liquid Waste containerize->collect label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Date collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store request_pickup Request Pickup from EH&S or Licensed Vendor store->request_pickup transport Vendor Transports to TSDF request_pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal document Maintain Disposal Records final_disposal->document

Caption: Disposal workflow for this compound.

Operational Steps for Disposal:

  • Accumulation: Store the properly labeled waste container in your laboratory's designated SAA. Be aware of the volume and time limits for waste accumulation, which depend on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[5]

  • Request for Pickup: Once the container is full or the accumulation time limit is approaching, follow your institution's procedures to request a pickup from your Environmental Health and Safety (EH&S) department or the contracted hazardous waste vendor.

  • Handover and Transport: The licensed waste vendor will collect the container and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposition: The most common and environmentally sound method for disposing of solid organic chemical waste is high-temperature incineration at a licensed facility.[9] This process ensures the complete destruction of the hazardous compound.

  • Record Keeping: Maintain all paperwork and documentation related to the disposal of the hazardous waste. This creates a "cradle-to-grave" record, demonstrating compliance with regulations.

By adhering to this structured and informed approach, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined here are not merely rules to be followed but are best practices that protect you, your colleagues, and the wider community.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.).
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 4-aminopyrimidine-5-carboxylate. As a Senior Application Scientist, my objective is to offer a framework that moves beyond mere compliance, embedding a deep understanding of why each procedural step is critical. The causality behind our safety choices is paramount for building a resilient safety culture in the laboratory.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the inherent risks of a chemical is the foundation of safe handling. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar aminopyrimidine derivatives provides a strong basis for hazard assessment. The primary hazards are consistently identified across this chemical class.[1][2][3]

  • H302 - Harmful if swallowed: Ingestion can lead to systemic toxicity. This dictates a strict no-eating or drinking policy in the lab and emphasizes hand hygiene after handling.[4]

  • H315 - Causes skin irritation: Direct contact can cause localized redness, inflammation, or dermatitis. This makes high-quality chemical-resistant gloves non-negotiable.[1][3]

  • H319 - Causes serious eye irritation: The compound, particularly as a fine powder, can cause significant damage upon contact with the eyes. This underscores the mandatory use of protective eyewear.[1][3]

  • H335 - May cause respiratory irritation: Inhalation of the powder can irritate the nose, throat, and lungs.[1][3] This hazard drives the need for engineering controls like fume hoods and, in some cases, respiratory protection.

Core & Task-Specific PPE Protocols

Personal Protective Equipment (PPE) is the final barrier between you and the chemical.[5] Its selection must be deliberate and matched to the specific task and associated risk level.

Baseline PPE for All Operations

This is the minimum required PPE when present in a laboratory where this compound is being handled:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1][6][7] Goggles provide a superior seal against airborne powder.

  • Hand Protection: Nitrile gloves are the standard for incidental contact.[8][9] Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs or keyboards.[7][10] For extended handling or submersion tasks, consult a glove compatibility chart, though nitrile is generally appropriate for this chemical class.

  • Body Protection: A standard, fully-buttoned laboratory coat to protect skin and clothing from minor spills and contamination.[7][11]

Task-Specific PPE and Engineering Controls

Different laboratory procedures present varying levels of exposure risk. The following table outlines the recommended controls for common tasks.

Task Engineering Control Hand Protection Eye Protection Respiratory Protection Rationale
Retrieving from Storage General Laboratory VentilationSingle Pair of Nitrile GlovesSafety Glasses with Side ShieldsNot generally requiredLow risk of dust generation; protects against container surface contamination.
Weighing/Aliquoting Powder (<1g) Chemical Fume Hood or Ventilated Balance EnclosureSingle Pair of Nitrile GlovesChemical Splash GogglesNot required if using proper engineering controlsThe highest risk of aerosolization occurs during powder handling. A fume hood is the primary defense against inhalation.[8][12]
Weighing/Aliquoting Powder (>1g) Chemical Fume HoodDouble Nitrile GlovesChemical Splash GogglesConsider a NIOSH-approved N95 respiratorIncreased quantity elevates the risk of significant dust release. Double gloving minimizes contamination risk during de-gowning.[5]
Dissolving/Solution Handling Chemical Fume HoodSingle Pair of Nitrile GlovesChemical Splash GogglesNot generally requiredThe risk of inhalation is significantly reduced once the compound is in solution. The primary risks are splashes and skin contact.
Large-Scale Spill Cleanup Isolate Area; Ensure High VentilationDouble Nitrile Gloves; consider heavier-duty glovesChemical Splash GogglesNIOSH-approved respirator with particulate filters (e.g., N95 or higher)A large spill of the solid creates a significant inhalation hazard that requires a higher level of respiratory protection.

Operational Plan: Weighing and Solution Preparation Workflow

This protocol provides a self-validating system for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Cover the work surface inside the hood with absorbent bench paper.[12]

    • Assemble all necessary items: the chemical container, spatulas, weigh boat, beaker with a stir bar, and the chosen solvent.

    • Don all required PPE as outlined in the table above (lab coat, goggles, nitrile gloves).

  • Weighing the Compound:

    • Place the weigh boat on the analytical balance inside the fume hood or an enclosed balance. Tare the balance.

    • Carefully open the container of this compound. Avoid creating a "plume" of dust.

    • Use a clean spatula to transfer the desired amount of powder to the weigh boat. Do not pour the powder directly from the stock bottle, as this can generate dust and contaminate the bottle threads.[11][12]

    • Securely close the primary chemical container immediately after use.[11]

  • Preparing the Solution:

    • Carefully transfer the weighed powder into the labeled beaker.

    • Slowly add the solvent to the beaker, minimizing splashing.

    • Place the beaker on a stir plate within the fume hood to allow the solid to dissolve completely.

  • Post-Procedure Cleanup:

    • Dispose of the used weigh boat and any contaminated bench paper into the designated solid chemical waste container.

    • Wipe down the spatula with a solvent-dampened towel, disposing of the towel in the solid waste container.

    • Carefully remove PPE, starting with gloves, then goggles, and finally the lab coat. Never wear gloves outside the immediate work area.[10]

    • Wash hands thoroughly with soap and water.[6][7]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling Protocol cluster_liquid Solution Handling Protocol Start Task: Handling This compound Form Is the material a solid powder or in solution? Start->Form Weighing Weighing or transferring powder? Form->Weighing Solid PPE_Liquid Core PPE (Fume hood for volatile solvents) Form->PPE_Liquid Solution Quantity Quantity > 1 gram or potential for high dust? Weighing->Quantity PPE_High Core PPE + Fume Hood + Double Gloves + N95 Respirator Quantity->PPE_High Yes PPE_Standard Core PPE + Fume Hood (or Vented Enclosure) Quantity->PPE_Standard No

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled, sealed hazardous waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Never pour this chemical down the drain.[7]

  • Contaminated Disposables: All disposable items that have come into direct contact with the chemical—including gloves, weigh boats, absorbent pads, and pipette tips—must be placed in the designated solid hazardous waste stream.[11]

  • Empty Containers: To be considered "RCRA empty," a container must have all contents removed by normal means. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once decontaminated, the container can often be disposed of as non-hazardous waste, but this must be confirmed with your local EHS guidelines.[11]

Your primary source for disposal protocols should always be your institution's EHS department, as they will provide guidance that is compliant with local, state, and federal regulations.[11]

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.